molecular formula C4H8O2S B3021617 2-(methylthio)propanoic acid CAS No. 58809-73-7

2-(methylthio)propanoic acid

Cat. No.: B3021617
CAS No.: 58809-73-7
M. Wt: 120.17 g/mol
InChI Key: SBJPKUSFMZKDRZ-UHFFFAOYSA-N
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Description

2-(methylthio)propanoic acid is a useful research compound. Its molecular formula is C4H8O2S and its molecular weight is 120.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Methylthio)propionic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJPKUSFMZKDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866711
Record name 2-(Methylsulfanyl)propanoic acid
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Molecular Weight

120.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58809-73-7, 33178-97-1
Record name 2-(Methylthio)propanoic acid
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Record name (R)-2-(Methylthio)propionic acid
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Record name S-Methylthiolactic acid
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Record name 2-(Methylsulfanyl)propanoic acid
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Record name (R)-2-(methylthio)propionic acid
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Record name 2-(methylthio)propionic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-METHYLTHIOLACTIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-(methylthio)propanoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-(methylthio)propanoic acid .

Document Type: Technical Whitepaper Primary CAS: 58809-73-7 Version: 1.0

Executive Summary

This compound (also known as


-methylthiopropionic acid) is a functionalized carboxylic acid characterized by a thioether moiety at the alpha position. Unlike its more common isomer, 3-(methylthio)propanoic acid (a key methionine metabolite), the 2-isomer represents a specific structural motif used primarily as a building block in the synthesis of pharmaceutical intermediates and high-value flavor compounds (thioesters). This guide outlines its physicochemical profile, validated synthetic routes, and handling protocols for research and development applications.

Part 1: Chemical Identity & Physicochemical Profile[1]

Critical Isomer Distinction: Researchers must distinguish this compound from its structural isomer, 3-(methylthio)propanoic acid (CAS 646-01-5). The 2-isomer is chiral and sterically more hindered at the sulfur center.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 2-(Methylsulfanyl)propanoic acid
Common Synonyms

-Methylthiopropionic acid; 2-Methylmercaptopropionic acid
CAS Number 58809-73-7
Molecular Formula

Molecular Weight 120.17 g/mol
SMILES CSC(C)C(=O)O
Physicochemical Properties

Data represents typical values for the racemic mixture unless specified.

PropertyValueCondition/Note
Physical State LiquidColorless to pale yellow
Boiling Point ~105–110 °C@ 8–10 mmHg (Vacuum distillation required)
Density 1.16 ± 0.05 g/cm³Predicted @ 20°C
pKa ~3.86Predicted (Acidic carboxyl group)
Solubility SolubleEthanol, Ether, DCM, Chloroform
Water Solubility ModeratepH-dependent (higher at pH > 4.[1][2]0)
Odor Profile Sulfurous, Pungent"Cheesy" or "Meaty" at high dilution

Part 2: Synthetic Pathways & Process Chemistry[1]

The synthesis of this compound generally relies on nucleophilic substitution (


) at the alpha-carbon. The choice of starting material (halide vs. activated alcohol) determines the stereochemical outcome.
Core Synthesis Protocol: Nucleophilic Displacement

Reaction Logic: The reaction utilizes the high nucleophilicity of the thiomethoxide anion (


) to displace a leaving group (chloride or bromide) on a propionic acid derivative.

Reagents:

  • Substrate: 2-Chloropropionic acid (CAS 598-78-7).

  • Nucleophile: Sodium thiomethoxide (NaSMe) (CAS 5188-07-8).

  • Solvent: Water (for biphasic control) or Methanol (for homogeneity).

Step-by-Step Methodology
  • Preparation: Dissolve Sodium thiomethoxide (1.1 eq) in water at 0°C.

  • Addition: Slowly add 2-Chloropropionic acid (1.0 eq) dropwise. Note: The reaction is exothermic. Maintain temperature < 20°C to prevent polymerization or elimination side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Quenching & Isolation:

    • Acidify the mixture to pH ~2 using dilute HCl.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Vacuum distillation is required to remove trace disulfides.

Visualization: Synthetic Workflow

The following diagram illustrates the synthesis and potential side-reaction pathways (elimination to acrylic derivatives).

SynthesisPath Start 2-Chloropropionic Acid (Electrophile) Inter Transition State (SN2 Inversion) Start->Inter Mix @ 0°C Reagent Sodium Thiomethoxide (Nucleophile) Reagent->Inter Product This compound (Target) Inter->Product Main Pathway SideProduct Acrylic Acid Deriv. (Elimination Impurity) Inter->SideProduct High Temp / Excess Base

Figure 1: Synthetic pathway showing the SN2 displacement and potential elimination side-reaction.

Part 3: Applications in Drug Development & Synthesis

Chiral Pool Building Block

If the synthesis starts from optically pure (R)- or (S)-2-chloropropionic acid (derived from Alanine or Lactate), the resulting this compound retains chirality (with inversion). This is valuable for:

  • Peptidomimetics: Creating non-natural amino acid analogs where the amine is replaced or modified.

  • Sulfur Heterocycles: Cyclization precursors for thiophenes or thiazolidinones.

Flavor & Fragrance Chemistry

While the acid itself is pungent, its esters (e.g., Methyl 2-(methylthio)propionate) are potent flavoring agents used in:

  • Savory Profiles: Meat, cheese, and onion flavors.

  • Fruit Profiles: Pineapple and tropical fruit nuances (at ppm levels). The acid serves as the direct precursor for these high-value esters via Fischer esterification.

Part 4: Analytical Characterization

To validate the identity of synthesized material, compare against these predicted spectral markers.

Nuclear Magnetic Resonance (NMR)

Solvent:


[3]
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 10.5 – 12.0Broad Singlet1H-COOH (Carboxylic Acid)
1H 3.25 – 3.35Quartet (

Hz)
1H-CH- (Alpha proton)
1H 2.15 – 2.20Singlet3H-S-CH3 (Thiomethyl)
1H 1.45 – 1.50Doublet (

Hz)
3H-CH-CH3 (Beta methyl)
Mass Spectrometry (GC-MS)[5]
  • Molecular Ion (

    
    ):  120 m/z
    
  • Base Peak: Often 75 m/z (

    
     fragment or similar) or 47 m/z (
    
    
    
    ).
  • Fragmentation: Loss of -COOH (45) is characteristic.

Part 5: Safety & Handling Protocols

Hazard Class: Corrosive / Stench. GHS Signal: DANGER.

Odor Control (Stench Management)

This compound has a low odor threshold.

  • Containment: All work must be performed in a functioning fume hood.

  • Neutralization: Glassware should be soaked in a bleach solution (sodium hypochlorite) or dilute hydrogen peroxide to oxidize residual thiols to sulfonates before removal from the hood.

Physical Hazards
  • Corrosivity: Causes severe skin burns and eye damage (H314).

  • Incompatibility: Reacts vigorously with strong oxidizing agents (risk of sulfoxide/sulfone formation exotherm).

Workflow: Safety Decision Tree

Safety Spill Spill / Exposure Event Type Identify Type Spill->Type Skin Skin Contact Type->Skin Surface Surface Contamination Type->Surface Action1 Wash with Soap/Water 15 mins Skin->Action1 Action2 Treat with dilute Bleach (Oxidation of Thiol) Surface->Action2

Figure 2: Immediate response protocol for thiol-based contamination.

References

  • ChemicalBook. (2023). 2-(methylthio)propionic acid CAS 58809-73-7 Properties and Suppliers.Link

  • PubChem. (2024). Compound Summary: 3-(Methylthio)propanoic acid (Isomer Comparison). National Library of Medicine. Link

  • The Good Scents Company. (2023). Flavor and Fragrance Materials: Methyl 2-(methylthio)propionate.[4][5][6]Link

  • Sigma-Aldrich. (2024). Sodium thiomethoxide Reagent Data.[7]Link

  • Organic Syntheses. (1987). Synthesis of Chiral 2-Chloroalkanoic Acids (Precursor Synthesis). Org.[1] Synth. 1987, 66, 151. Link

Sources

Biosynthesis of 2-(Methylthio)propanoic Acid in Microorganisms: A Technical Guide to Precursor Pathways and a Hypothesized Terminal Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-(Methylthio)propanoic acid is a sulfur-containing organic acid of interest in the fields of flavor science and metabolic engineering. While its presence has been noted in various microbial ecosystems, a complete and verified biosynthetic pathway remains to be fully elucidated. This technical guide provides an in-depth exploration of the known microbial metabolic pathways that generate the essential precursors for its synthesis. We will detail the catabolism of L-methionine, which serves as the primary source for both the propionyl carbon backbone and the methylthio functional group. The guide synthesizes current knowledge on the conversion of methionine to propionyl-CoA via the VOMIT pathway and the generation of methanethiol through lyase activity. Based on these established precursor pathways, we present a scientifically grounded hypothesis for the terminal enzymatic step: the methylthiolation of a C3 acid. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the metabolic context, detailed experimental protocols for pathway investigation, and a clear roadmap for future research in this area.

Part 1: The Central Role of L-Methionine in Sulfur Metabolism

L-methionine, an essential sulfur-containing amino acid, is a cornerstone of microbial metabolism. Beyond its fundamental role in protein synthesis, it serves as the primary precursor for a vast array of critical biomolecules.[1] Its unique thioether side chain is elegantly employed in two major metabolic functions: as a source of the propionyl-CoA carbon skeleton and as a donor of volatile sulfur compounds, most notably methanethiol (MT). Understanding the microbial pathways that catabolize methionine is therefore foundational to understanding the biosynthesis of this compound. Microorganisms have evolved sophisticated pathways to degrade methionine, which not only recycle its constituent parts but also generate energy and produce secondary metabolites that contribute significantly to the aroma and flavor profiles of fermented foods.[2]

Part 2: Generation of the C3 Propionyl Precursor

The formation of this compound requires a three-carbon (C3) propionyl backbone. Microbial metabolism offers several robust pathways capable of generating this precursor, primarily originating from the carbon skeleton of methionine itself.

The VOMIT Pathway: From Methionine to Propionyl-CoA

A principal route for the degradation of methionine's carbon skeleton in many microorganisms is the VOMIT pathway, named for the amino acids it catabolizes (Valine, Odd-chain fatty acids, Methionine , Isoleucine, and Threonine).[3] In this pathway, methionine is converted not to a sulfur-containing C3 acid directly, but to the versatile thioester, propionyl-CoA.

The key steps are as follows:

  • Methionine to Homocysteine: Methionine is first activated to S-adenosylmethionine (SAM). Following a methyl transfer reaction, it becomes S-adenosylhomocysteine, which is then hydrolyzed to homocysteine.[4]

  • Homocysteine to α-ketobutyrate: Through the transsulfuration pathway, homocysteine condenses with serine to form cystathionine. This intermediate is then cleaved by cystathionine γ-lyase to yield cysteine, ammonia, and α-ketobutyrate.[5]

  • α-ketobutyrate to Propionyl-CoA: The α-ketobutyrate undergoes oxidative decarboxylation, a reaction catalyzed by a dehydrogenase complex, to form propionyl-CoA.[4]

This propionyl-CoA is a critical metabolic node. While it is often further metabolized to succinyl-CoA for entry into the TCA cycle, it also represents a pool of activated C3 units available for other biosynthetic processes.[3][6]

VOMIT_Pathway Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionyl- adenosyltransferase SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyl- transferase Hcy Homocysteine SAH->Hcy SAH Hydrolase Cyst Cystathionine Hcy->Cyst Cystathionine β-synthase aKB α-Ketobutyrate Cyst->aKB Cystathionine γ-lyase PropCoA Propionyl-CoA aKB->PropCoA α-Ketoacid Dehydrogenase

Caption: The VOMIT pathway for converting L-Methionine to Propionyl-CoA.

Part 3: Generation of the Methylthio Donor: Methanethiol

The second required component for the synthesis is the methylthio (-SCH₃) group. The most biologically available donor of this moiety is methanethiol (MT), a volatile sulfur compound derived directly from methionine degradation.

The Methionine-γ-lyase (MGL) Pathway

A direct and efficient route for MT production is catalyzed by the enzyme L-methionine-γ-lyase (MGL), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2] This enzyme is widespread in bacteria, archaea, and fungi and is particularly active in microorganisms known for producing flavor compounds. MGL catalyzes a γ-elimination reaction, cleaving L-methionine directly into methanethiol, α-ketobutyrate, and ammonia.[7]

This pathway is highly significant because it liberates the entire methylthio group as a single, reactive molecule, making it an ideal substrate for subsequent transferase reactions.[8]

MGL_Pathway Met L-Methionine Products Met->Products L-Methionine-γ-lyase (MGL) MT Methanethiol (CH₃SH) Products->MT aKB α-Ketobutyrate Products->aKB NH3 Ammonia Products->NH3

Caption: Direct conversion of L-Methionine to Methanethiol via MGL.

Part 4: A Hypothesized Biosynthetic Pathway for this compound

While the pathways for generating the C3 precursor (propionyl-CoA) and the methylthio donor (methanethiol) are well-established, the final enzymatic step to assemble this compound is not definitively described in the literature. We propose a scientifically plausible hypothesis that this molecule is formed via a terminal enzymatic reaction involving these two precursors.

Hypothesis: An uncharacterized microbial enzyme, likely a transferase or a lyase operating in reverse, catalyzes the addition of methanethiol to the α-carbon (C2) of a C3 acid precursor, such as pyruvate (2-oxopropanoic acid) or propionate.

  • Substrate 1: C3 Acid. Pyruvate is a strong candidate due to its central position in metabolism and its activated keto group. Propionate, derived from propionyl-CoA, is another possibility.

  • Substrate 2: Methylthio Donor. Methanethiol, produced via the MGL pathway, serves as the sulfur donor.

  • Putative Enzyme: The reaction could be catalyzed by a novel methylthiotransferase . Alternatively, it could be a secondary reaction of an enzyme with broad substrate specificity, such as a synthase or lyase.

Hypothesized_Pathway cluster_precursors Known Precursors cluster_product Final Product Pyruvate Pyruvate (2-Oxopropanoic Acid) Putative_Enzyme Putative Methylthiotransferase Pyruvate->Putative_Enzyme MT Methanethiol MT->Putative_Enzyme MMPA This compound Putative_Enzyme->MMPA Hypothetical Reaction

Caption: Hypothesized enzymatic reaction for the formation of this compound.

Part 5: Experimental Validation and Analysis

Validating the hypothesized pathway requires a systematic approach combining microbial cultivation, advanced analytical chemistry, and biochemical assays.

Protocol 1: Microbial Cultivation for Precursor Induction

Objective: To generate microbial biomass enriched with the enzymes and metabolites of the methionine catabolic pathways.

  • Strain Selection: Choose a microorganism known for producing sulfur compounds, such as Brevibacterium linens, Geotrichum candidum, or a specific strain of Propionibacterium freudenreichii.[9][10]

  • Media Preparation: Prepare a defined minimal medium. Create two versions: a control medium with a standard nitrogen source (e.g., ammonium sulfate) and an induction medium where L-methionine (5-10 g/L) is the sole or primary sulfur and/or nitrogen source.

  • Cultivation: Inoculate both media with the selected strain. Grow under optimal conditions (temperature, pH, aeration) for the chosen microorganism. For facultative anaerobes like Propionibacteria, maintain anaerobic conditions.[11]

  • Harvesting: Harvest cells during the late exponential or early stationary phase by centrifugation at 4°C. Wash the cell pellet twice with a sterile buffer (e.g., 50 mM potassium phosphate, pH 7.0) to remove residual media.

  • Sample Collection: Collect both the cell pellets and the culture supernatant. Store immediately at -80°C for subsequent metabolite and enzymatic analysis.

Protocol 2: Metabolite Extraction and Quantification by LC-MS/MS

Objective: To identify and quantify this compound and its precursors in the culture samples.

  • Standard Preparation: Obtain a certified standard of this compound. Prepare a series of dilutions in the appropriate solvent to create a standard curve for quantification.

  • Supernatant Extraction: Thaw the culture supernatant. Acidify to pH ~2.5 with HCl. Perform a liquid-liquid extraction using a non-polar solvent like ethyl acetate. Evaporate the organic phase to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

  • Intracellular Extraction: Thaw the cell pellet. Resuspend in a cold methanol/water solution. Lyse the cells using bead beating or sonication. Centrifuge to pellet cell debris. Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Column: Use a C18 reverse-phase column suitable for organic acid analysis.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate in negative ion mode using an ESI source. Monitor for the specific parent ion and fragment ions of this compound using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

  • Data Analysis: Quantify the concentration of the target analyte in the samples by comparing its peak area to the standard curve. Compare levels between the control and methionine-induced cultures.

Protocol 3: In Vitro Enzymatic Assay

Objective: To directly test the hypothesized enzymatic conversion using cell-free extracts.

  • Preparation of Cell-Free Extract: Resuspend the harvested cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate, pH 7.2, containing a protease inhibitor cocktail). Lyse cells via French press or sonication. Centrifuge at high speed (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris. The resulting supernatant is the cell-free extract.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • Cell-free extract (containing the putative enzyme).

    • C3 substrate: Pyruvate or Propionate (e.g., 10 mM final concentration).

    • Methylthio donor: A stock solution of methanethiol (handle in a fume hood due to toxicity and odor). Alternatively, use a generating system like L-methionine + purified MGL enzyme.

    • Buffer to final volume.

  • Controls: Run parallel reactions omitting the cell-free extract, the C3 substrate, or the methylthio donor to check for non-enzymatic formation or background contamination.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the microorganism (e.g., 30°C) for a set time (e.g., 1-2 hours).

  • Analysis: Stop the reaction by adding acid and/or a quenching solvent. Analyze the reaction mixture for the formation of this compound using the LC-MS/MS method described above.

Parameter Cultivation Metabolite Analysis Enzyme Assay
Objective Induce target pathwaysDetect & Quantify ProductTest direct conversion
Key Input L-Methionine-rich mediumCulture supernatant/pelletCell-free extract, substrates
Primary Output Enriched cell biomassConcentration (µg/L)Product formation rate
Core Technique Aseptic FermentationLC-MS/MSIn Vitro Reaction

Part 6: Significance and Future Directions

The biosynthesis of this compound, while not a central metabolic pathway, is significant in the context of food science, where sulfur compounds are potent contributors to both desirable and undesirable aromas. Elucidating this pathway could enable the metabolic engineering of starter cultures (e.g., for cheese or fermented beverages) to enhance specific flavor profiles.

The critical next step is the identification and characterization of the putative enzyme responsible for the terminal reaction. A combination of proteomics (comparing protein expression in control vs. methionine-induced cultures) and genetic screening of knockout libraries could successfully identify the gene encoding this novel activity. This discovery would complete our understanding of this unique corner of microbial sulfur metabolism and open new avenues for its biotechnological application.

References

  • Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • PubChem. (n.d.). Methionine Metabolism Pathway. Retrieved from [Link]

  • Biology Discussion. (n.d.). Processes Helping Amino Acids to Form Succinyl-CoA | Protein Metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathway of propionyl-CoA formation from methionine and valine. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionyl-CoA. Retrieved from [Link]

  • Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. The Journal of Nutrition, 114(9), 1716–1723. Retrieved from [Link]

  • Wikipedia. (n.d.). Methionine. Retrieved from [Link]

  • Goodwin, L. A., et al. (2011). Production of methanethiol and volatile sulfur compounds by the archaeon "Ferroplasma acidarmanus". Applied and Environmental Microbiology, 77(11), 3866–3871. Retrieved from [Link]

  • Boebel, J. R., & Baker, D. H. (1990). 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick. The Journal of Nutrition, 120(6), 553–560. Retrieved from [Link]

  • Weigand, T., et al. (2023). Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer. MDPI. Retrieved from [Link]

  • Liu, J., et al. (2024). Rhodobacteraceae methanethiol oxidases catalyze methanethiol degradation to produce sulfane sulfur other than hydrogen sulfide. mBio. Retrieved from [Link]

  • Schmitz, R. A., et al. (2022). Methanethiol Consumption and Hydrogen Sulfide Production by the Thermoacidophilic Methanotroph Methylacidiphilum fumariolicum SolV. Frontiers in Microbiology. Retrieved from [Link]

  • JAST. (n.d.). D-Methionine and 2-hydroxy-4- methylthiobutanoic acid i alter beta- casein, proteins and metabolites linked in milk protein synt. Journal of Animal Science and Technology. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methylthio)propanoic acid. Retrieved from [Link]

  • Gwiazdowska, D., et al. (2022). Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-oxopropanoic acid. Retrieved from [Link]

  • Gonzalez-Garcia, R. A., et al. (2017). Microbial Propionic Acid Production. MDPI. Retrieved from [Link]

  • Deliephan, A., et al. (2023). Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. MDPI. Retrieved from [Link]

  • Borda, C. A., et al. (2020). Use of 2-hydroxy-4-(methylthio)-butanoic acid to inhibit Salmonella and Listeria in raw meat for feline diets and palatability in domestic cats. PLOS ONE. Retrieved from [Link]

  • Eş, I., et al. (2018). Propionic Acid: Method of Production, Current State and Perspectives. PMC. Retrieved from [Link]

Sources

role of 2-(methylthio)propanoic acid in methionine metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Architecture of Methionine Analogues: HMTBA and Structural Variants Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Nomenclature Precision

Core Directive: This guide addresses the metabolic role of methionine analogues, specifically focusing on the hydroxy-analogue pathway used in therapeutic and nutritional applications.

Nomenclature Correction (Critical): The prompt specified 2-(methylthio)propanoic acid . It is vital for researchers to distinguish between two structural variants to ensure experimental validity:

  • The Target Analogue (HMTBA): The primary metabolic precursor to methionine utilized in drug development and nutrition is 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). It retains the 4-carbon skeleton required to synthesize Methionine.

  • The Prompted Structure (Propanoic): This compound (CAS 58809-73-7) is a 3-carbon chain (an analogue of S-methylcysteine, not methionine).[1][2][3] It acts primarily as a flavorant or minor metabolite and cannot be converted to methionine due to the missing carbon.

This guide focuses on HMTBA (the 4-carbon analogue) as the functional metabolic node relevant to "methionine metabolism" in a drug development context, while briefly addressing the catabolic role of propionic derivatives.

Chemical Identity & Stereochemistry

Unlike L-Methionine (L-Met), HMTBA is an organic acid, not an amino acid. This structural difference dictates its absorption kinetics and tissue distribution.

FeatureL-Methionine (L-Met)HMTBA (Methionine Hydroxy Analogue)
Functional Group

-Amino group (

)

-Hydroxyl group (

)
Transport Mechanism Active Transport (System

,

)
Passive Diffusion & MCT1 (Monocarboxylate Transporter)
pKa ~2.28 (COOH), ~9.21 (NH3+)~3.82 (COOH)
Stereochemistry Only L-isomer is biologically activeSold as DL-racemate; both isomers are converted to L-Met

Therapeutic Implication: HMTBA's ability to diffuse passively allows it to bypass saturable amino acid transporters, maintaining methionine supply during conditions of GI inflammation or transporter downregulation.

The Conversion Pathway: HMTBA to L-Methionine

The biological value of HMTBA relies on a two-step enzymatic conversion. This process is stereospecific and occurs primarily in the liver and kidney peroxisomes and mitochondria.

Step 1: Oxidation to KMB (The Common Intermediate)

Both D-HMTBA and L-HMTBA must be oxidized to the keto-analogue, 2-keto-4-(methylthio)butanoic acid (KMB) .

  • L-HMTBA Oxidation: Catalyzed by L-2-hydroxyacid oxidase (L-HAOX) within peroxisomes. This reaction produces

    
    .
    
  • D-HMTBA Oxidation: Catalyzed by D-2-hydroxyacid dehydrogenase (D-HADH) within mitochondria. This reaction is linked to the electron transport chain, generating ATP.

Step 2: Transamination to L-Methionine

KMB acts as the acceptor for an amino group.

  • Enzymes: Transaminases (e.g., Glutamine transaminase).

  • Donor: Glutamine, Asparagine, or Valine.

  • Result: KMB receives an amine group to become L-Methionine .

Pathway Visualization (DOT)

Met_Metabolism cluster_legend Legend HMTBA_D D-HMTBA (Mitochondria) KMB KMB (2-keto-4-methylthiobutyrate) HMTBA_D->KMB D-HADH (Oxidation) HMTBA_L L-HMTBA (Peroxisome) HMTBA_L->KMB L-HAOX (Oxidation + H2O2 prod) L_Met L-Methionine KMB->L_Met Transaminase (+ Amino Donor) MMPA MMPA (3-methylthiopropionate) KMB->MMPA Decarboxylation (Catabolic Sink) L_Met->KMB Transamination (Degradation) Protein Protein Synthesis L_Met->Protein Utilization key Blue: Precursor Red: Keto-Intermediate Green: Product Grey: Catabolite

Figure 1: Stereospecific conversion of HMTBA isomers to the common intermediate KMB, and subsequent transamination to L-Methionine.[3][] Dotted lines indicate catabolic leakage to propionic derivatives.

Therapeutic & Research Applications

A. Oxidative Stress Management

HMTBA exhibits intrinsic antioxidant properties superior to L-Met.

  • Mechanism: The hydroxyl group allows HMTBA to scavenge Reactive Oxygen Species (ROS) directly.

  • Methionine Sparing: By neutralizing ROS, HMTBA prevents the oxidation of Methionine to Methionine Sulfoxide (MetSO), preserving the bioavailable methionine pool.

B. Chronic Kidney Disease (CKD)

In CKD, nitrogen load must be minimized.

  • Strategy: Administering HMTBA (nitrogen-free) allows the body to utilize excess endogenous nitrogen (urea/ammonia) to aminate KMB into Methionine.

  • Outcome: Reduces uremic toxins while maintaining essential amino acid levels.

Experimental Protocols (Self-Validating Systems)

Protocol A: Enzymatic Assay for HMTBA Conversion Efficiency

Objective: Quantify the activity of L-HAOX and D-HADH in tissue homogenates.

  • Tissue Preparation:

    • Homogenize liver/kidney tissue in 50 mM Tris-HCl (pH 7.4) with protease inhibitors.

    • Centrifuge at 10,000 x g for 15 min. Supernatant = Cytosol + Peroxisomes (L-HAOX).

    • Resuspend pellet for Mitochondrial fraction (D-HADH).

  • Reaction Mixture:

    • Substrate: 5 mM L-HMTBA or D-HMTBA.

    • Buffer: Pyrophosphate buffer (pH 8.5).

    • Indicator: 2,4-dinitrophenylhydrazine (DNPH).

  • Measurement:

    • Incubate at 37°C for 30 mins.

    • Stop reaction with 10% TCA.

    • Add DNPH to react with the product (KMB).

    • Measure absorbance at 440 nm (KMB-hydrazone complex).

  • Validation:

    • Control: Run a blank without substrate.

    • Standard Curve: Use pure KMB (Sigma-Aldrich) to generate a standard curve for quantification.

Protocol B: HPLC Quantification of Plasma HMTBA vs. Met

Objective: Distinguish between the analogue and the amino acid in plasma.

  • Column: C18 Reverse Phase (5

    
    m, 250 x 4.6 mm).
    
  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: Acetonitrile.[1]

  • Gradient: 0-5 min (0% B), 5-20 min (Linear to 40% B).

  • Detection:

    • Methionine: OPA derivatization (Fluorescence Ex: 340nm, Em: 450nm).

    • HMTBA: UV detection at 210 nm (Carboxyl group absorbance).

    • Note: HMTBA does not react with OPA (lacks amine), allowing clear separation.

Catabolic Context: The Propionic Connection (MMPA)

While HMTBA is the anabolic precursor, the user's query regarding "propanoic" acid likely touches upon the catabolic fate of methionine.

3-methylthiopropionic acid (MMPA) is the degradation product of KMB.

  • Pathway: Methionine

    
     KMB 
    
    
    
    Methional
    
    
    MMPA.
  • Significance: MMPA is further converted to Methanethiol (a toxin) and eventually Propionyl-CoA.

  • Differentiation: Researchers must ensure they are not measuring MMPA (3-carbon, catabolic) when assessing HMTBA (4-carbon, anabolic) efficiency.

References

  • Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. Journal of Nutrition. Link

  • Martín-Venegas, R., et al. (2006). Absorption and metabolism of methionine hydroxy analogue in the chicken intestine. Poultry Science. Link

  • Lobley, G. E., et al. (2006). Hepatic detoxification of ammonia in the ovine liver: possible consequences for amino acid metabolism. British Journal of Nutrition. Link

  • EFSA Panel on Additives and Products or Substances used in Animal Feed. (2018). Safety and efficacy of hydroxy analogue of methionine. EFSA Journal. Link

Sources

Comprehensive Spectroscopic Characterization of 2-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic characterization of 2-(methylthio)propanoic acid (CAS 58809-73-7), also known as 2-(methylthio)propionic acid. This guide is designed for analytical chemists and drug development professionals requiring rigorous structural validation data.

Introduction & Chemical Identity

This compound is a sulfur-containing carboxylic acid used primarily as a flavoring agent (FEMA 3183) due to its characteristic roasted, cheesy, and sulfurous notes. In pharmaceutical research, it serves as a metabolic intermediate and a synthetic building block for sulfur-functionalized peptidomimetics.

  • IUPAC Name: this compound

  • CAS Number: 58809-73-7[1]

  • Molecular Formula: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 120.17 g/mol [1][2]

  • Structure:

    
    
    
Synthesis & Purity Context

For analytical standards, this compound is typically synthesized via the nucleophilic substitution of 2-bromopropanoic acid with sodium thiomethoxide (


) in an alkaline medium. Impurities often include the disulfide dimer or residual 2-bromopropanoic acid, which can be detected via the spectroscopic methods detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural verification, distinguishing the 2-isomer from its regioisomer, 3-(methylthio)propanoic acid.

Experimental Protocol ( H & C)
  • Solvent: Deuterated Chloroform (

    
    ) is preferred to prevent exchange of the carboxylic acid proton, though DMSO-
    
    
    
    may be used to sharpen the acid peak.
  • Reference: Tetramethylsilane (TMS,

    
     0.00 ppm).
    
  • Concentration: ~10-15 mg/mL for

    
    H; ~50 mg/mL for 
    
    
    
    C.
H NMR Data Analysis (400 MHz, )

The proton spectrum exhibits a classic first-order splitting pattern characteristic of an ethylidene backbone substituted with a thiomethyl group.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Insight
11.0 - 12.0 Broad Singlet1H--COOHDeshielded acidic proton; shifts with concentration/solvent.
3.35 Quartet1H7.2 Hz-CH(S)-Methine proton

to carbonyl and sulfur. Deshielded by electronegative groups.
2.18 Singlet3H--S-CH

Thiomethyl group. Distinctive singlet, typically upfield of O-Me.
1.48 Doublet3H7.2 Hz-CH-CH

Methyl group coupled to the methine proton.
C NMR Data Analysis (100 MHz, )

The carbon spectrum confirms the backbone skeleton. The DEPT-135 experiment would show the methine and methyl carbons as positive (up) signals.

Chemical Shift (

, ppm)
Carbon TypeAssignment
178.5 Quaternary (C=O)Carboxylic Acid Carbonyl
43.2 Methine (CH)

-Carbon (Chiral center)
16.8 Methyl (

)
Side-chain Methyl
13.5 Methyl (

)
S-Methyl
Visualization: NMR Coupling Logic

The following diagram illustrates the spin-spin coupling network that generates the observed quartet and doublet signals.

NMR_Logic Proton_A Methine Proton (Ha) δ 3.35 ppm Coupling J-Coupling (7.2 Hz) Proton_A->Coupling Proton_B Methyl Protons (Hb) δ 1.48 ppm Proton_B->Coupling Signal_A Quartet (1:3:3:1) Due to 3 Hb neighbors Coupling->Signal_A Splits Ha Signal_B Doublet (1:1) Due to 1 Ha neighbor Coupling->Signal_B Splits Hb

Figure 1: Spin-spin coupling interaction between the alpha-methine and beta-methyl protons.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation fingerprint useful for identification in complex matrices (e.g., food extracts).

Experimental Protocol
  • Ionization Mode: Electron Impact (EI), 70 eV.

  • Inlet: GC-MS (Gas Chromatography) via capillary column (e.g., DB-5 or equivalent).

  • Derivatization: Often analyzed as the Methyl Ester or TMS derivative to improve volatility, but the free acid data is presented below.

Fragmentation Pattern (EI-MS)

The fragmentation is driven by alpha-cleavage relative to the carbonyl and sulfur groups.

m/zIntensityFragment IonMechanism
120 Low

Molecular Ion (Stable enough to be observed).
75 100 (Base)

Alpha-Cleavage: Loss of the carboxyl radical (

COOH, mass 45). The charge is stabilized by the sulfur atom.
61 Medium

Rearrangement/Fragmentation of the alkyl chain.
47 Medium

Direct cleavage of the C-S bond.
45 Low

Carboxyl cation.[3]
Visualization: Fragmentation Pathway

The dominant pathway involves the loss of the carboxylic acid moiety to form the resonance-stabilized thionium ion.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 120 [CH3-S-CH(CH3)-COOH]+. Base_Peak Base Peak m/z 75 [CH3-S=CH-CH3]+ M_Ion->Base_Peak Alpha Cleavage Neutral_COOH Neutral Loss -COOH (45 Da) M_Ion->Neutral_COOH Fragment_47 Fragment m/z 47 [CH3-S]+ Base_Peak->Fragment_47 Secondary Frag.

Figure 2: Primary fragmentation pathway yielding the diagnostic base peak at m/z 75.

Infrared Spectroscopy (IR)

IR spectroscopy is used to verify the functional groups, specifically the carboxylic acid and the sulfide linkage.

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) on neat liquid or KBr pellet.

  • Resolution: 4 cm

    
    .
    
Key Absorption Bands
Wavenumber (cm

)
Vibration ModeFunctional GroupDescription
2500 - 3300 O-H StretchCarboxylic AcidVery broad, "hump" shape characteristic of dimerized acids. Overlaps C-H stretch.
1705 - 1725 C=O StretchCarbonylStrong, sharp peak. Diagnostic for the acid carbonyl.
1420, 1240 C-O-H Bend/StretchCarboxylic AcidCoupled vibrations of the acid group.
600 - 700 C-S StretchSulfideWeak absorption, often obscured in the fingerprint region but chemically significant.

References

  • FEMA (Flavor and Extract Manufacturers Association). FEMA 3183: 2-(Methylthio)propionic acid. Flavor Ingredient Library. [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Propanoic acid, 2-methyl- (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: this compound (CAS 58809-73-7).[1] National Library of Medicine. [Link]

Sources

chemical structure and stereochemistry of 2-(methylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Stereochemical Resolution, and Synthetic Pathways

Executive Summary & Chemical Identity[1][2]

2-(Methylthio)propanoic acid (CAS: 58809-73-7 for racemate) serves as a critical chiral building block in the synthesis of pharmaceutical bioisosteres and high-impact flavor compounds. Structurally, it is the


-sulfenylated analog of propanoic acid, characterized by a methylthio group (-SMe) at the C2 position.

This molecule is of particular interest in medicinal chemistry due to the bioisosteric relationship between the methylthio ether group and the methylene (-CH2-) or hydroxyl (-OH) moieties, often used to modulate lipophilicity and metabolic stability in drug candidates.

Table 1: Physicochemical Profile
PropertyDataNote
IUPAC Name 2-(methylsulfanyl)propanoic acidPreferred IUPAC
Common Name

-Methylthiopropionic acid
Molecular Formula

Molecular Weight 120.17 g/mol
CAS (Racemic) 58809-73-7
CAS ((S)-Isomer) 183182-30-1Derived from L-Alanine
pKa ~3.6 - 3.8Estimated (Acidic

-proton effect)
Physical State Colorless to pale yellow liquidPungent sulfurous odor
Solubility Soluble in alcohols, ethers, CHCl3Moderate water solubility
Stereochemistry & Cahn-Ingold-Prelog (CIP) Analysis

The pharmacological activity of this compound derivatives is strictly governed by their stereochemistry. The C2 carbon is a chiral center. Correct assignment of absolute configuration is prerequisite for regulatory compliance in drug development.

CIP Priority Assignment

To assign the configuration (R/S), we analyze the substituents attached to the C2 chiral center based on atomic number (Z).

  • Priority 1: -S-CH3

    • Sulfur (Z=16) has the highest atomic number attached directly to C2.

  • Priority 2: -COOH

    • Carbon (Z=6) is bonded to (O, O, O) [phantom atom for carbonyl]. Oxygen (Z=8) beats the Carbon in the methyl group.[1]

  • Priority 3: -CH3

    • Carbon (Z=6) is bonded to (H, H, H).

  • Priority 4: -H

    • Hydrogen (Z=1) has the lowest priority.[2]

Configuration Rule:

  • (R)-Enantiomer: When H is oriented away from the viewer, the sequence 1

    
     2 
    
    
    
    3 is Clockwise .
  • (S)-Enantiomer: When H is oriented away from the viewer, the sequence 1

    
     2 
    
    
    
    3 is Counter-Clockwise .[1]

CIP_Flowchart Start Chiral Center: C2 S_Group 1. -S-CH3 (Sulfur Z=16) Start->S_Group COOH_Group 2. -COOH (Carbon Z=6 -> O) S_Group->COOH_Group CH3_Group 3. -CH3 (Carbon Z=6 -> H) COOH_Group->CH3_Group H_Group 4. -H (Hydrogen Z=1) CH3_Group->H_Group Result_R (R)-Configuration (Clockwise) CH3_Group->Result_R 1->2->3 Right Turn Result_S (S)-Configuration (Counter-Clockwise) CH3_Group->Result_S 1->2->3 Left Turn

Figure 1: Decision tree for Cahn-Ingold-Prelog (CIP) priority assignment for this compound.

Synthetic Pathways & Mechanism[6]

The most robust route to enantiopure this compound utilizes the "Chiral Pool" strategy, starting from amino acids (Alanine). This pathway involves a sequence of substitution reactions where stereochemical integrity must be rigorously managed.

Protocol: Synthesis from L-Alanine (Walden Inversion Route)

This method exploits the stereospecific conversion of L-Alanine to (S)-2-chloropropanoic acid, followed by an SN2 displacement.

Step 1: Diazotization (Retention of Configuration)

  • Reagents: L-Alanine, NaNO2, HCl.

  • Mechanism: Double inversion (neighboring group participation by the carboxylate) results in net retention .

  • Product: (S)-2-Chloropropanoic acid.[3][4]

Step 2: Nucleophilic Substitution (Inversion of Configuration)

  • Reagents: (S)-2-Chloropropanoic acid, Sodium Methanethiolate (NaSMe).

  • Mechanism: Classical SN2 attack by the thiolate anion.

  • Product: (R)-2-(methylthio)propanoic acid.

Critical Technical Note: The reaction with methanethiolate is highly exothermic. Temperature control (<10°C) is essential to prevent racemization via enolization of the


-proton, which is acidified by the adjacent carbonyl and sulfide groups.

Synthesis_Pathway L_Ala L-Alanine (S)-Configuration Inter (S)-2-Chloropropanoic Acid L_Ala->Inter NaNO2/HCl (Retention) Final (R)-2-(Methylthio) propanoic Acid Inter->Final SN2 Attack (Inversion) NaSMe Reagent: NaSMe NaSMe->Final

Figure 2: Stereochemical pathway from L-Alanine to (R)-2-(methylthio)propanoic acid showing inversion steps.

Applications in Drug Development
Bioisosterism and Metabolic Stability

In medicinal chemistry, the this compound motif is often employed as a bioisostere for:

  • 
    -Hydroxy acids (Lactic acid derivatives):  The -SMe group increases lipophilicity (LogP) compared to -OH, improving blood-brain barrier (BBB) permeability.
    
  • Methionine mimics: It acts as a des-amino methionine analog, useful in inhibiting specific transaminases or acting as a false substrate in sulfur metabolism pathways.

Analytical Resolution

Separation of the enantiomers for QC purposes is typically achieved via Chiral HPLC.

  • Column: Polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane/Isopropanol with 0.1% TFA (Trifluoroacetic acid) to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

References
  • ChemicalBook. (2023). 2-(Methylthio)propionic acid | 58809-73-7.[5][6][7] Retrieved from

  • Sigma-Aldrich. (n.d.). This compound Product Detail. Retrieved from

  • Koppenhoefer, B., & Schurig, V. (1988).[3] (S)-2-Chloroalkanoic Acids of High Enantiomeric Purity from (S)-2-Amino Acids. Organic Syntheses. Retrieved from

  • PubChem. (2023). 3-(Methylthio)propanoic acid (Isomer comparison). National Library of Medicine. Retrieved from

  • The Good Scents Company. (2023). Ethyl 2-(methylthio)propionate Flavor Profile. Retrieved from

Sources

2-(methylthio)propanoic acid as a volatile flavor compound in pineapple

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-(Methylthio)propanoic Acid and Isomers in Pineapple Flavor Chemistry

Executive Summary

This technical guide provides an in-depth analysis of This compound (and its associated esters) within the context of pineapple (Ananas comosus) flavor chemistry. While methyl 3-(methylthio)propanoate is the dominant naturally occurring isomer derived from methionine catabolism, the 2-(methylthio) analogues (alpha-substituted) represent a critical class of high-impact flavor compounds used to modulate and reconstitute the "ripe" and "metallic-fruity" notes characteristic of fresh pineapple.

This document synthesizes the structural distinctions, biosynthetic origins, and rigorous analytical protocols required to differentiate and quantify these potent sulfur volatiles.

Chemical Identity & Structure-Activity Relationship (SAR)

Sulfur volatiles are "character impact compounds" in tropical fruit. Understanding the structural isomerism between the 2- (alpha) and 3- (beta) positions is vital for precise flavor profiling.

Structural Isomerism
FeatureThis compound (Target)3-(Methylthio)propanoic acid (Natural Standard)
IUPAC Name 2-(methylsulfanyl)propanoic acid3-(methylsulfanyl)propanoic acid
Substitution

-position (Branched sulfur)

-position (Linear chain)
Odor Character Pungent, metallic, cheesy, ripe fruit (at dilution)Cooked potato, savory, sweet tropical (esterified)
Natural Occurrence Rare/Trace (Fermentation artifact)Abundant (Methionine pathway)
Key Esters Ethyl 2-(methylthio)propionateMethyl 3-(methylthio)propanoate
Sensory Role "Booster" for metallic/ripe freshnessCore "Juicy" pineapple backbone
Sensory Thresholds & Perception

The carboxylic acid forms are often pungent and cheesy. It is their esters (methyl and ethyl) that contribute the volatile pineapple notes.[1][2]

  • Ethyl 2-(methylthio)propionate: Known for a sharp, "metallic" pineapple note that mimics the bite of fresh fruit acidity.

  • Methyl 3-(methylthio)propanoate: Provides the sweet, heavy, "canned pineapple" or "jammy" note.

Biosynthetic Pathway: The Methionine Origin

To understand the presence of methylthiopropanoic acids, one must map the catabolism of L-Methionine . In Ananas comosus, this pathway is enzymatically regulated during ripening.[3]

  • Mechanism: The primary pathway leads to the 3-isomer via Methional . The 2-isomer is chemically distinct and often arises from synthetic rearrangement or specific microbial fermentation (cheeses), though it is used as a structural analogue in flavor recreation.

Figure 1: Biosynthesis of Volatile Sulfur Compounds in Pineapple Note: The pathway illustrates the natural formation of the 3-isomer. The 2-isomer is a structural isomer often introduced exogenously or formed via minor side-reactions.[4]

Biosynthesis Methionine L-Methionine KMBA α-Keto-γ-methylthiobutyric acid (KMBA) Methionine->KMBA Aminotransferase Methional Methional (3-methylthiopropanal) KMBA->Methional Decarboxylase MTP_Acid 3-(Methylthio)propanoic Acid (The Acid Precursor) Methional->MTP_Acid Dehydrogenase (Oxidation) MTP_Methyl Methyl 3-(methylthio)propanoate (Major Pineapple Volatile) MTP_Acid->MTP_Methyl Methyltransferase (+SAM) MTP_Ethyl Ethyl 3-(methylthio)propanoate (Fruity/Tropical) MTP_Acid->MTP_Ethyl Ethanol/Esterase Isomer2 This compound (Structural Analogue/Flavorant) MTP_Acid->Isomer2 Isomerization (Rare/Synthetic)

Caption: Figure 1. The dominant enzymatic pathway from L-Methionine to Methyl 3-(methylthio)propanoate.[4] The 2-isomer is a structural analogue.

Analytical Protocol: Separation & Quantification

Due to the trace levels (<1 ppm) and high volatility of sulfur compounds, standard GC-MS is often insufficient due to co-elution with bulk esters (e.g., methyl hexanoate). Pulse Flame Photometric Detection (PFPD) or Sulfur Chemiluminescence Detection (SCD) is required for specificity.

Extraction Methodology: SDE vs. SAFE
  • Avoid: Steam Distillation (SDE) at high temperatures (

    
    ) can cause artifact formation (sulfur degradation).
    
  • Recommended: Solvent Assisted Flavor Evaporation (SAFE) or Headspace SPME .

Protocol: HS-SPME-GC-PFPD

Objective: Isolate and quantify 2- and 3-(methylthio)propanoic esters.

  • Sample Prep:

    • Homogenize 10g fresh pineapple pulp with 10mL saturated NaCl solution (inhibits enzymatic activity).

    • Add internal standard: 2-methyl-3-heptanone or deuterated d3-methyl hexanoate .[4]

  • SPME Extraction:

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – 50/30 µm.

    • Condition: Incubate at 40°C for 15 mins; Expose fiber for 30 mins with agitation (250 rpm).

  • GC Configuration:

    • Column: DB-Wax (Polar) or ZB-5MS (Non-polar) to separate isomers. Note: Polar columns separate acid/ester forms better.[4]

    • Injector: Splitless mode, 250°C.

  • Detection:

    • MS: Scan range 35–300 m/z (Identification).

    • PFPD/SCD: Sulfur mode (Quantification).

Figure 2: Analytical Workflow for Volatile Sulfur Analysis

Workflow cluster_Detectors Dual Detection System Sample Pineapple Matrix (Homogenate + NaCl) Extraction HS-SPME (DVB/CAR/PDMS) Sample->Extraction 40°C, 30 min Desorption GC Inlet (250°C, Splitless) Extraction->Desorption Separation Capillary Column (DB-Wax) Desorption->Separation MS Mass Spec (MS) (Qualitative ID) Separation->MS Split 1:1 SCD Sulfur Chemiluminescence (Quantitative/Trace) Separation->SCD Split 1:1

Caption: Figure 2. Dual-detection workflow ensuring positive identification (MS) and precise quantification (SCD) of trace sulfur isomers.

Quantitative Data & Reference Values

The following table summarizes the retention indices and odor thresholds. Note the distinction between the natural 3-isomer and the flavor-relevant 2-isomer.[4]

CompoundCAS No.[4][3][5][6]Retention Index (DB-Wax)Odor Threshold (ppb in water)Sensory Descriptors
This compound 58809-73-7~1650 (est)High (Acidic)Pungent, cheesy, sulfurous
Ethyl 2-(methylthio)propionate 13327-56-514855-10Metallic , sharp pineapple, fruity
Methyl 3-(methylthio)propanoate 13532-18-814200.03 - 0.18Sweet, cooked fruit, earthy
Ethyl 3-(methylthio)propanoate 13327-56-514680.01 - 0.05Ripe pineapple, jammy

Data synthesized from flavor databases and chromatographic literature.

Application in Drug & Flavor Development

For researchers in drug development (masking agents) or flavor formulation:

  • Masking Capability: The 2-(methylthio) moiety is highly effective at masking alkaline bitterness (common in APIs) due to its "metallic/mouth-watering" sensation which distracts the trigeminal nerve.

  • Stability: Alpha-substituted sulfur acids (2-isomer) are generally less stable than beta-substituted (3-isomer) in aqueous solution, prone to decarboxylation or elimination reactions.[4] Formulations must be maintained at pH < 4.5 to preserve the ester linkage.

  • Reconstitution: To create a "True-to-Life" pineapple profile, one cannot rely solely on the natural 3-isomers (which can smell "stewed").[4] The addition of trace Ethyl 2-(methylthio)propionate (0.01 - 0.05 ppm) restores the "fresh cut" green/metallic top note.

References

  • Zheng, L. Y., et al. (2012). Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China.[7] International Journal of Molecular Sciences, 13(6), 7383–7394.

  • Steingass, C. B., et al. (2015). Characterization of the volatile profile of pineapple (Ananas comosus [L.] Merr.) and pineapple products. Analytical Methods.

  • Umano, K., et al. (1992). Volatile constituents of green and ripened pineapple (Ananas comosus [L.] Merr.). Journal of Agricultural and Food Chemistry, 40(4), 599–603.

  • The Good Scents Company. Ethyl 2-(methylthio)propionate Flavor Profile and Safety.

  • Berger, R. G. (2007). Flavours and Fragrances: Chemistry, Bioprocessing and Sustainability. Springer Science & Business Media.

Sources

A Technical Guide to the Biological Activity of 2-(Methylthio)propanoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 2-(methylthio)propanoic acid and its ester derivatives. Synthesizing findings from existing literature on related organosulfur compounds and short-chain fatty acids, this document delineates the current understanding of their antimicrobial properties and explores potential mechanisms of action, including membrane disruption and induction of apoptosis. Furthermore, this guide presents detailed, field-proven experimental protocols for the in-vitro evaluation of these compounds, offering a foundational framework for future research and development in the pharmaceutical and agrochemical sectors.

Introduction: The Emerging Potential of Organosulfur Propanoates

Organosulfur compounds are a diverse class of molecules that have garnered significant attention in drug discovery and development for their broad spectrum of biological activities. Within this class, this compound and its esters represent a promising, yet underexplored, scaffold. Structurally related to the essential amino acid methionine, these compounds are anticipated to possess unique biochemical properties. This guide aims to consolidate the current, albeit limited, direct research on these specific molecules and to extrapolate potential biological activities and mechanisms from closely related compounds, thereby providing a robust framework for systematic investigation.

Known and Postulated Biological Activities

While direct studies on this compound are not abundant, research on analogous structures, particularly propionic acid and other organosulfur molecules, provides a strong basis for predicting their biological effects.

Antimicrobial Activity: A Primary Focus

The most prominently suggested bioactivity of this compound and its derivatives is their antimicrobial potential.

  • Antifungal Properties : Propionic acid is a well-documented antifungal agent used as a food preservative.[1][2] Its mechanism is multifaceted, extending beyond simple acidification. Studies have shown that propionic acid can induce apoptotic cell death in fungi through mitochondria-mediated pathways.[1][3] This process is characterized by the accumulation of reactive oxygen species (ROS) and the activation of metacaspases.[3][4] Furthermore, propionic acid has been shown to inhibit key metabolic enzymes such as pyruvate dehydrogenase in fungi.[5][6] It is highly probable that the methylthio- moiety of this compound could enhance its lipophilicity, facilitating its passage across the fungal cell membrane and potentiating these antifungal effects.

  • Antibacterial Effects : The antibacterial action of short-chain fatty acids like propionic acid is also established. The primary mechanism is believed to be the disruption of the bacterial cell membrane and the reduction of intracellular pH.[7] Hydrophobic molecules, a category that includes this compound and its esters, can intercalate into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis.[8][9][10] The presence of the sulfur atom may also contribute to this activity, as various organosulfur compounds are known to possess antibacterial properties.[11]

Potential as Enzyme Inhibitors

Derivatives of 2-methylpropanoic acid have been investigated as intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, suggesting that the core structure could be a valuable scaffold for designing enzyme-targeted therapeutics.[12]

Elucidating Mechanisms of Action: A Proposed Framework

Based on the activities of related compounds, two primary mechanisms of action for this compound and its esters can be postulated. The following diagram illustrates these potential pathways.

cluster_antifungal Antifungal Mechanism cluster_antibacterial Antibacterial Mechanism Fungus Fungal Cell Mitochondrion Mitochondrion Fungus->Mitochondrion 1. Mitochondrial Targeting PDH Pyruvate Dehydrogenase Inhibition Fungus->PDH 5. Metabolic Disruption ROS ROS Accumulation Mitochondrion->ROS 2. Induces Metacaspase Metacaspase Activation Mitochondrion->Metacaspase 3. Leads to Apoptosis Apoptosis ROS->Apoptosis Metacaspase->Apoptosis 4. Triggers Bacteria Bacterial Cell Membrane Cell Membrane Disruption Bacteria->Membrane 1. Intercalation pH Intracellular pH Reduction Bacteria->pH 2. Acidification Lysis Cell Lysis Membrane->Lysis pH->Lysis 3. Leads to Compound This compound and its esters Compound->Fungus Compound->Bacteria

Caption: Postulated mechanisms of action for this compound and its esters.

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological activity of this compound and its esters, a series of standardized in-vitro assays are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and high-throughput approach.[2][13][14][15][16]

Protocol: Broth Microdilution for Antifungal and Antibacterial MIC

  • Preparation of Stock Solution: Dissolve the test compound (this compound or its ester) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).[8][17]

  • Preparation of Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate broth medium (e.g., RPMI 1640 for fungi, Mueller-Hinton Broth for bacteria).[1][14][18] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans for antifungal testing, Staphylococcus aureus for antibacterial testing) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final microbial concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Assessment of Cytotoxicity

It is crucial to evaluate the toxicity of the compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[19]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The cell viability is proportional to the absorbance.

Mechanistic Studies: Investigating Apoptosis and Membrane Disruption

Protocol: Fungal Apoptosis Assay (using Propidium Iodide and Annexin V Staining)

  • Treatment: Treat fungal cells with the test compound at its MIC for a specified time.

  • Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Protocol: Bacterial Membrane Permeability Assay (using Propidium Iodide)

  • Treatment: Treat bacterial cells with the test compound at its MIC.

  • Staining: Add propidium iodide to the cell suspension.

  • Fluorescence Measurement: Measure the fluorescence intensity over time. An increase in fluorescence indicates that PI has entered the cells through a compromised membrane.[20][21]

The following diagram outlines the general workflow for evaluating the biological activity of a novel compound.

cluster_workflow Experimental Workflow Start Compound Synthesis and Characterization MIC MIC Determination (Antifungal & Antibacterial) Start->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Mechanism Mechanism of Action Studies MIC->Mechanism If active Cytotoxicity->Mechanism Apoptosis Apoptosis Assays (e.g., Annexin V/PI) Mechanism->Apoptosis Membrane Membrane Permeability (e.g., PI uptake) Mechanism->Membrane End Lead Compound Identification and Optimization Apoptosis->End Membrane->End

Sources

An In-depth Technical Guide to 2-(Methylthio)propanoic Acid: From Historical Context to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(methylthio)propanoic acid, a sulfur-containing carboxylic acid. While a singular, celebrated discovery of this compound is not prominent in the historical scientific literature, its existence and synthesis are a logical extension of early 20th-century organic sulfur chemistry. This guide delineates its likely historical context, details robust synthesis methodologies, explores its physicochemical properties, and discusses its biological significance, particularly in the context of methionine metabolism. This document serves as a vital resource for professionals in chemical synthesis, metabolic research, and drug discovery.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of sulfur-containing organic compounds, particularly the amino acid methionine. Methionine, systematically named 2-amino-4-(methylthio)butanoic acid, was first isolated in 1921 by John Howard Mueller.[1] Its structure, featuring a methylthioether group, was elucidated in the following years, solidifying the understanding of such functionalities in biological systems.

Given the established chemistry of α-halo acids and thiols in the early 20th century, the synthesis of this compound would have been a conceptually straightforward endeavor for organic chemists of that era. The well-known nucleophilic substitution reactions, such as the Williamson ether synthesis and its thio-analogues, provided a clear pathway to introduce a methylthio group at the α-position of a propanoic acid derivative.

Therefore, while a specific "discovery" paper for this compound is not readily identifiable, its intellectual genesis lies in the foundational work on sulfur-containing amino acids and the development of fundamental organic reactions.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its application in research and development.

PropertyValueReference
Molecular FormulaC₄H₈O₂S[2]
Molecular Weight120.17 g/mol [2]
Boiling Point104 °C at 8 Torr[2]
Density1.160 ± 0.06 g/cm³ (Predicted)[2]
pKa3.86 ± 0.10 (Predicted)[2]
LogP1.008 (est)[2]

Synthesis Methodologies

The synthesis of this compound can be achieved through several reliable methods. The most common and historically relevant approach involves the nucleophilic substitution of a suitable leaving group at the α-position of a propanoic acid derivative with a methylthiolate source.

Synthesis via Nucleophilic Substitution of α-Bromopropanoic Acid

This is a classic and efficient method for the preparation of this compound. The reaction proceeds via an Sₙ2 mechanism.

Experimental Protocol:

  • Preparation of Sodium Methanethiolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

  • Introduction of Methyl Mercaptan: Bubble methyl mercaptan gas (1.0 eq) through the sodium methoxide solution, or add liquid methyl mercaptan dropwise at a low temperature. This will form a solution of sodium methanethiolate.

  • Nucleophilic Substitution: To this solution, add 2-bromopropanoic acid (1.0 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, neutralize the mixture with an aqueous acid solution (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or chromatography.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium methoxide is necessary to deprotonate the weakly acidic methyl mercaptan, forming the potent nucleophile, sodium methanethiolate.

  • Anhydrous conditions are crucial to prevent the hydrolysis of the reactants and products.

  • The Sₙ2 reaction mechanism dictates that a good leaving group, such as bromide, is required on the propanoic acid backbone.

Synthesis_SN2 2-Bromopropanoic Acid 2-Bromopropanoic Acid This compound This compound 2-Bromopropanoic Acid->this compound Sₙ2 Reaction Sodium Methanethiolate Sodium Methanethiolate Sodium Methanethiolate->this compound NaBr NaBr

Caption: Sₙ2 synthesis of this compound.

Biological Significance and Metabolic Context

This compound is structurally related to key metabolites and can be considered within the broader context of sulfur amino acid and short-chain fatty acid metabolism.

Relationship to Methionine Metabolism

Methionine is an essential amino acid that, upon catabolism, can lead to the formation of propionyl-CoA.[3] Propionyl-CoA is a central metabolic intermediate that can be further metabolized in the tricarboxylic acid (TCA) cycle. While not a direct mainstream metabolite, the structural similarity of this compound to intermediates in this pathway suggests it could potentially interact with the enzymes involved.

Methionine_Metabolism Methionine Methionine S-Adenosylmethionine S-Adenosylmethionine Methionine->S-Adenosylmethionine SAM Synthetase Homocysteine Homocysteine S-Adenosylmethionine->Homocysteine Methylation Reactions Cystathionine Cystathionine Homocysteine->Cystathionine α-Ketobutyrate α-Ketobutyrate Cystathionine->α-Ketobutyrate Propionyl-CoA Propionyl-CoA α-Ketobutyrate->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Simplified overview of Methionine catabolism to Propionyl-CoA.

Connection to Propionic Acid's Biological Roles

Propionic acid itself is a short-chain fatty acid (SCFA) with a range of biological effects, including influencing lipid metabolism and possessing anti-inflammatory properties.[4] It has been demonstrated that propionic acid can lower fatty acid content in the liver and plasma and reduce food intake.[5] The methylthio- functionalization at the α-position of propanoic acid could modulate these biological activities, a concept ripe for further investigation in drug discovery programs.

Applications and Future Directions

Flavor and Fragrance Industry

Esters of this compound, such as ethyl 2-methyl-2-(methylthio)propionate, are utilized in the flavor and fragrance industry, often contributing to fruity notes, particularly in pineapple and berry flavors.[6]

Drug Development and Medicinal Chemistry

The structural motif of this compound can be found in more complex molecules with therapeutic potential. Its role as a building block in the synthesis of novel pharmaceutical agents is an area of active research. The introduction of the methylthio group can alter the lipophilicity, metabolic stability, and target-binding properties of a lead compound.

Conclusion

While the discovery of this compound may not be a celebrated event in chemical history, its synthesis and properties are a logical outcome of well-established chemical principles. This technical guide provides a thorough foundation for researchers and professionals, encompassing its historical context, synthesis, properties, and biological relevance. The potential for this molecule and its derivatives in fields ranging from flavor science to drug discovery underscores the continued importance of understanding such fundamental chemical entities.

References

  • Mueller, J. H. (1921). A new sulfur-containing amino acid isolated from casein. Proceedings of the Society for Experimental Biology and Medicine, 19(4), 161-163.
  • The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved from [Link]

  • Al-Masum, M., & Al-Saleh, B. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Saudi Pharmaceutical Journal, 18(2), 61-68.
  • Wikipedia. (2024). Methionine. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of propionic acid. Retrieved from [Link]

  • Al-Lahham, S. H., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(11), 1175-1183.

Sources

Technical Guide: Physical Properties and Characterization of 2-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylthio)propanoic acid (CAS: 58809-73-7), also known as


-(methylthio)propionic acid, is a functionalized carboxylic acid characterized by a sulfide linkage at the alpha position. Distinct from its beta-isomer (3-(methylthio)propanoic acid), this compound serves as a critical intermediate in the synthesis of sulfur-containing flavoring agents and pharmaceutical precursors. This guide provides a rigorous analysis of its thermodynamic properties, specifically boiling point and melting point, alongside validated experimental protocols for its synthesis and characterization.

Chemical Identity & Structural Analysis

The physicochemical behavior of this compound is governed by its polarity and the steric influence of the


-methyl group. Unlike the linear 3-isomer, the 2-isomer possesses a chiral center at the C2 position, existing as a racemic mixture in standard synthesis unless asymmetric catalysis is employed.

Table 1: Chemical Identity Data

ParameterDetail
IUPAC Name 2-(Methylsulfanyl)propanoic acid
CAS Registry Number 58809-73-7
Molecular Formula

Molecular Weight 120.17 g/mol
SMILES CSC(=O)O
Key Functional Groups Carboxylic acid (-COOH), Thioether (-S-)

Thermodynamic & Physical Properties[7]

Boiling Point Analysis

The boiling point of this compound is significantly influenced by the ability of the carboxylic acid group to form intermolecular hydrogen bonds, while the thioether moiety adds van der Waals interactions.

  • Experimental Boiling Point: 104 °C at 8 Torr (1.07 kPa) [1].

  • Atmospheric Equivalent (Estimated): Using the Clausius-Clapeyron relation and nomographs for carboxylic acids, the extrapolated normal boiling point (at 760 Torr) is estimated to be in the range of 240–250 °C .

  • Comparison: This is comparable to its isomer, 3-(methylthio)propanoic acid, which boils at 139 °C at 12 Torr [2]. The slightly lower boiling temperature of the 2-isomer at reduced pressure is consistent with the branching effect of the

    
    -methyl group, which slightly reduces the surface area available for London dispersion forces compared to the linear isomer.
    
Melting Point and Physical State[8]
  • Physical State at STP: Liquid [3].[1]

  • Melting Point: The compound remains liquid at room temperature (

    
    ). While a precise freezing point is rarely reported in standard literature due to the tendency of thioethers to supercool or form glasses, it is functionally handled as a liquid in laboratory settings. This contrasts with the 3-isomer, which is a solid with a melting point of 39–40 °C [2]. The disruption of crystal packing efficiency by the 
    
    
    
    -substituent accounts for the liquid state of the 2-isomer.
Density and Solubility
  • Density: 1.160 ± 0.06 g/cm³ (Predicted/Experimental correlation) [1].

  • Solubility:

    • Water: Moderate solubility due to the polar carboxylic acid, but limited by the lipophilic methylthio group.

    • Organic Solvents: Miscible with dichloromethane, ethanol, and ethyl acetate.

  • Acidity (pKa): Calculated at 3.86 ± 0.10 [1].[2] The

    
    -sulfur atom exerts an inductive effect, slightly increasing acidity compared to propanoic acid (pKa 4.87).
    

Table 2: Summary of Physical Properties

PropertyValueCondition
Physical State Liquid@ 25 °C, 1 atm
Boiling Point 104 °C@ 8 Torr (Vacuum)
Density ~1.16 g/mL@ 20 °C
Refractive Index 1.482 (Predicted)@ 20 °C
Flash Point > 110 °C (Est.)Closed Cup

Experimental Characterization Protocols

Synthesis & Isolation Protocol

To obtain high-purity material for property determination, the following nucleophilic substitution protocol is recommended. This method minimizes the formation of disulfide byproducts.

Reaction Principle:


 displacement of a halide by a thiolate nucleophile.


(Note: Excess base is required to deprotonate the carboxylic acid first, or the use of the sodium salt of the acid).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of sodium methanethiolate (NaSMe, 2.2 eq) in anhydrous methanol or water.

  • Addition: Cool the solution to 0 °C in an ice bath. Dropwise add 2-bromopropanoic acid (1.0 eq) over 30 minutes. The exotherm must be controlled to prevent racemization if starting with chiral material.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of starting material via TLC or GC-MS.

  • Workup:

    • Acidify the mixture to pH ~1 using 2M HCl.

    • Extract the aqueous phase with Dichloromethane (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      .
      
  • Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation (target fraction: 104 °C @ 8 Torr).

Visualization of Synthesis Workflow

SynthesisWorkflow Start Starting Material: 2-Bromopropanoic Acid Reaction Reaction: Nucleophilic Substitution (SN2) 0°C -> RT, 4-6 hrs Start->Reaction Reagent Reagent: Sodium Methanethiolate (NaSMe) (2.2 eq) Reagent->Reaction Acidification Quench & Acidification: Add 2M HCl to pH 1 Reaction->Acidification Complete Conversion Extraction Extraction: Dichloromethane (DCM) Acidification->Extraction Aqueous Phase Distillation Purification: Vacuum Distillation 104°C @ 8 Torr Extraction->Distillation Crude Oil Product Final Product: This compound (Liquid) Distillation->Product Pure Fraction

Figure 1: Synthetic workflow for the isolation of this compound via nucleophilic substitution.

Applications in Research & Drug Development

  • Flavor Chemistry: The ethyl ester of this compound is a potent flavoring agent, contributing to sulfurous, fruity, and savory notes in food matrices. The free acid serves as the direct precursor for esterification [4].

  • Pharmaceutical Intermediate: The compound acts as a chiral building block (synthon) for introducing the methylthio moiety into peptidomimetics. The sulfur atom can be further oxidized to sulfoxides or sulfones to modulate the lipophilicity and metabolic stability of drug candidates.

  • Metabolic Studies: As an isomer of the methionine metabolite 3-(methylthio)propanoic acid (Methional derivative), the 2-isomer is used as a reference standard in metabolomics to distinguish between alpha- and beta-oxidation pathways of sulfur-containing fatty acids.

Safety & Handling (SDS Summary)

  • Hazards: Causes severe skin burns and eye damage (H314). It is corrosive to metals [3].

  • Odor: Like most low-molecular-weight thioethers, it possesses a strong, disagreeable stench (sulfurous/cabbage-like). All manipulations must be performed in a functioning fume hood.

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent oxidation to the sulfoxide.

References

  • ChemicalBook. (2023). 2-(Methylthio)propionic acid Properties and Safety Data. Retrieved from

  • National Institutes of Health (NIH). (2025).[3][4] 3-(Methylthio)propanoic acid - PubChem Compound Summary. Retrieved from

  • Matrix Scientific.[1] (2022).[1][5] Safety Data Sheet: this compound. Retrieved from

  • The Good Scents Company. (2023).[2] Ethyl 2-methyl-2-(methylthio)propionate Information. Retrieved from

Sources

Technical Guide: 2-(Methylthio)propanoic Acid in Aroma Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on 2-(methylthio)propanoic acid, structured for a technical audience.

Executive Summary

This compound (2-MTPA) represents a critical "pivot point" in flavor chemistry. Structurally, it is a short-chain sulfur-substituted organic acid that exists in a delicate sensory equilibrium. In its free acid form, it contributes pungent, savory, and dairy-associated notes (cheesy, roasted) characteristic of surface-ripened cheeses. However, upon esterification—specifically to ethyl 2-(methylthio)propionate —it transforms into a high-impact vector for tropical fruit aromas, most notably pineapple.

This guide analyzes the physicochemical behavior, biogenic pathways, and analytical quantification of 2-MTPA, providing a roadmap for researchers manipulating this molecule in food matrices and pharmaceutical excipients.

Chemical Identity & Physicochemical Properties[1][2][3]

Distinct from its structural isomer 3-(methylthio)propanoic acid (a direct Strecker degradant of methionine), 2-MTPA features the sulfur moiety on the alpha-carbon. This positional isomerism significantly alters its volatility, pKa, and enzymatic reactivity.

PropertyDataRelevance to Application
IUPAC Name 2-(methylsulfanyl)propanoic acidStandard nomenclature for regulatory filing.
CAS Number 58809-73-7Key for sourcing analytical standards.
Formula C₄H₈O₂SMW: 120.17 g/mol .
Chirality Yes (C2 is a chiral center)Enantiomers (R/S) may exhibit different odor thresholds, though often used as a racemate.
pKa ~3.6 - 3.8 (Est.)Exists as a non-volatile carboxylate ion at neutral pH; requires acidification for volatile extraction.
Odor Threshold Low ppb range (Matrix dependent)Highly potent; requires trace-level quantification methods.
Solubility Water, Ethanol, EthersAmphiphilic nature allows it to partition into both aqueous and lipid phases in cheese/emulsions.

Sensory Characterization: The "Aroma Switch"

The contribution of 2-MTPA to food aroma is governed by the Acid-Ester Equilibrium . This mechanism acts as a binary switch between "Savory/Fermented" and "Fruity/Tropical."

The Free Acid (2-MTPA)
  • Descriptors: Pungent, cheesy, roasted onion, metallic, savory.

  • Occurrence: Surface-ripened cheeses (e.g., Limburger, Munster), durian, and fermented soy products.

  • Mechanism: At low pH (e.g., cheese curd), the protonated acid volatilizes, contributing to the "sharp" nose of aged dairy.

The Esters (Ethyl/Methyl 2-methylthiopropionate)
  • Descriptors: Ripe pineapple, metallic fruit, sweet, tropical.

  • Occurrence: Pineapple (Ananas comosus), melon, and premium fruit flavorings.

  • Mechanism: In fruit metabolism, Alcohol Acyltransferases (AATs) esterify the free acid, masking the carboxylic group and increasing volatility and sweetness.

Critical Insight: In drug development, 2-MTPA esters are valuable for masking sulfur-containing active pharmaceutical ingredients (APIs) due to their structural similarity but pleasant olfactory profile.

Biogenesis and Formation Pathways[3]

Unlike 3-(methylthio)propanoic acid, which forms directly via the Ehrlich pathway from Methionine (Methionine


 KMBA 

Methional

Acid), the formation of 2-MTPA implies a different metabolic or chemical route, often involving the methylation of alpha-mercapto precursors or specific bacterial catabolism.
Pathway Diagram

The following diagram illustrates the divergence between the "Savory" acid pathway and the "Fruity" ester pathway.

G Met L-Methionine Thiol Methanethiol (CH3SH) Met->Thiol Demethiolation (Bacterial Lyases) Inter Intermediate: 2-Mercaptopropanoic Acid Thiol->Inter Putative Methylation Pyruvate Pyruvate/Lactate Derivatives Pyruvate->Inter Sulfur Transfer MTPA This compound (Savory/Cheesy) Inter->MTPA S-Methylation (Methyltransferase) Ester Ethyl 2-(methylthio)propionate (Pineapple/Fruity) MTPA->Ester Esterification (Alcohol Acyltransferase + Ethanol) Ester->MTPA Hydrolysis (Esterases/Storage)

Figure 1: Putative biogenic and metabolic pathways connecting Methionine degradation to 2-MTPA and its pineapple-aroma esters.

Analytical Methodology

Quantifying 2-MTPA is challenging due to its polarity, volatility, and susceptibility to oxidation. A standard GC-MS approach often yields poor peak shapes for free acids. The following protocol utilizes GC-PFPD (Pulsed Flame Photometric Detection) for sulfur specificity and SIDA (Stable Isotope Dilution Assay) for accuracy.

Protocol: Quantification in Complex Matrices (Cheese/Fruit Pulp)

Phase 1: Extraction (SDE - Simultaneous Distillation Extraction)

  • Sample Prep: Homogenize 50g of sample with 100mL distilled water.

  • Acidification: Adjust pH to < 2.0 using 1M HCl. Rationale: This protonates the carboxylate group (COO⁻

    
     COOH), driving the molecule into the organic phase.
    
  • Internal Standard: Spike with [²H₃]-2-(methylthio)propanoic acid (isotopic analog) to account for recovery losses.

  • Extraction: Perform SDE using Dichloromethane (DCM) for 2 hours.

Phase 2: Derivatization (Methylation)

  • Note: Direct injection of the free acid causes peak tailing.

  • Dry DCM extract over anhydrous Na₂SO₄.

  • Add Diazomethane (or TMS-diazomethane) in ether.

  • React for 30 mins at room temperature to form the methyl ester.

  • Concentrate under a gentle nitrogen stream to 100 µL.

Phase 3: Instrumental Analysis (GC-PFPD/MS)

  • Column: DB-WAX or FFAP (Polar phases preferred for sulfur compounds).

  • Detector: PFPD (Sulfur mode) for selectivity; MS (SIM mode) for identification.

  • Carrier Gas: Helium @ 1.0 mL/min.

Analytical Workflow Diagram

Workflow Sample Sample Matrix (Cheese/Fruit) pH Acidification (pH < 2) Protonation of Acid Sample->pH ISTD Spike Internal Standard (Deuterated 2-MTPA) pH->ISTD Extract Solvent Extraction (DCM/Ether) ISTD->Extract Deriv Derivatization (Methylation via Diazomethane) Extract->Deriv Improve Volatility GC Gas Chromatography (Polar Column) Deriv->GC Detect Detection (PFPD/MS-SIM) GC->Detect

Figure 2: Optimized analytical workflow for the trace quantification of 2-MTPA.

Application Case Studies

Case Study A: Flavor Reconstitution (Pineapple)

Researchers attempting to reconstitute "fresh" vs. "canned" pineapple profiles must balance the ester/acid ratio.

  • Fresh Profile: High levels of Ethyl 2-(methylthio)propionate (fruity) + Trace 2-MTPA (complexity).

  • Thermal Degradation: Pasteurization (canning) hydrolyzes the ester back to the free acid.

  • Result: Canned pineapple often exhibits "cooked" or "sulfurous" off-notes due to the release of free 2-MTPA and methanethiol.

Case Study B: Cheese Ripening (Smear-Ripened)

In Limburger cheese, Brevibacterium linens produces methanethiol, which reacts with propionate precursors.

  • Target Profile: High 2-MTPA is desirable here.

  • Control: Limiting pH rise prevents excessive volatilization, keeping the aroma "rich" rather than "ammoniated/rotten."

References

  • Sensory Properties of Methylthio Esters: Title: "Potent Odorants in Sweetio Pineapple (Ananas comosus [L.] Merr.[1] var. Marian-gold)." Source: ResearchGate / Journal of Agricultural and Food Chemistry. URL:[Link]

  • Methionine Metabolism & Sulfur Volatiles: Title: "Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism."[2] (Contextualizing the isomer difference). Source: Journal of Biological Chemistry / ResearchGate. URL:[Link]

  • Analytical Methods for Short Chain Fatty Acids & Derivatives: Title: "A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids."[3] Source: NIH / PubMed Central. URL:[Link]

  • Flavor Chemistry of Pineapple (Ester Biosynthesis): Title: "The straight chain ester biosynthesis from fatty acids.[4] The pineapple transcripts encoding enzymes..."[4] Source: PLOS ONE / ResearchGate.[4] URL:[Link]

  • Chemical Data & Safety (The Good Scents Company): Title: "Ethyl 2-methyl-2-(methylthio)propionate Data Sheet." Source: The Good Scents Company. URL:[Link]

Sources

A Technical Guide to the Bioactive Potential of 2-(Methylthio)propanoic Acid: Antifungal and Nematicidal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 2-(methylthio)propanoic acid, a sulfur-containing carboxylic acid with emerging potential as a dual-action antifungal and nematicidal agent. While research into this specific molecule is nascent, this paper synthesizes existing data on its structural analogues and the parent compound, propionic acid, to build a comprehensive framework for its study and application. We will explore the proposed mechanisms of action, present detailed experimental protocols for validation, and discuss the structure-activity relationships that underpin its bioactivity. This document is intended for researchers, chemists, and drug development professionals in the agrochemical and pharmaceutical sectors who are seeking to explore novel, potentially biodegradable pest management solutions.

Introduction and Molecular Profile

This compound is an organic compound characterized by a propanoic acid backbone with a methylthio (-SCH₃) group attached to the alpha-carbon. This structure is a derivative of the well-known short-chain fatty acid, propionic acid, which is widely used as a food preservative and antimicrobial agent. The introduction of the methylthio group is hypothesized to modulate the molecule's lipophilicity and interaction with biological targets, potentially enhancing its efficacy and broadening its spectrum of activity.

While not extensively studied, related compounds are found in nature. For instance, 3-(methylthio)propionic acid, a structural isomer, is an intermediate in methionine metabolism in mammals and is produced by various microorganisms, including Bacillus thuringiensis.[1][2][3] This natural occurrence of a similar scaffold suggests a favorable toxicological profile and potential for biodegradability.

Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C₄H₈O₂S[4]
Molecular Weight 120.17 g/mol [4]
CAS Number 58809-73-7[4]
Boiling Point 104 °C (at 8 Torr)[4]
Density 1.160 g/cm³ (Predicted)[4]
pKa 3.86 (Predicted)[4]

Antifungal Potential and Mechanism of Action

Direct research on the antifungal properties of this compound is limited, though its analogue, 3-(methylthio)propionic acid, has demonstrated activity against fungi such as Fusarium oxysporum.[3] To understand its potential, we can extrapolate from the extensively studied mechanisms of its parent compound, propionic acid (PPA).

Proposed Mechanisms of Antifungal Action

The antifungal activity of PPA is multifaceted, involving both disruption of cellular homeostasis and the induction of programmed cell death.

  • Induction of Mitochondria-Mediated Apoptosis: The primary fungicidal mechanism of PPA is the induction of an apoptotic cascade.[5][6] This process begins with the accumulation of Reactive Oxygen Species (ROS), which triggers metacaspase activation.[6] Subsequent events include the depolarization of the mitochondrial membrane, accumulation of intracellular calcium, and the release of cytochrome c into the cytoplasm, all of which are hallmark indicators of mitochondria-mediated apoptosis.[5][6]

  • Metabolic Disruption via Propionyl-CoA Accumulation: Once inside the fungal cell, PPA can be converted to propionyl-CoA. The accumulation of this intermediate has been shown to inhibit key CoA-dependent enzymes essential for central metabolism, most notably the pyruvate dehydrogenase complex.[7][8] This inhibition disrupts both glucose and propionate metabolism, effectively starving the cell of energy.

  • Intracellular pH Reduction: Like other weak organic acids, PPA can diffuse across the fungal cell membrane in its undissociated state. Once in the higher pH environment of the cytoplasm, it releases a proton, leading to a significant reduction in intracellular pH.[9] This acidification can denature proteins and disrupt critical enzymatic functions.

Antifungal_Mechanism cluster_cell Fungal Cell cluster_apoptosis Apoptotic Cascade Mito Mitochondrion CytoC Cytochrome C Release Mito->CytoC PDH Pyruvate Dehydrogenase Complex Energy Production Energy Production PDH->Energy Production ROS ROS Accumulation Caspase Metacaspase Activation ROS->Caspase Depolarization Caspase->Mito Depolarization Cell Death Cell Death CytoC->Cell Death MMPA This compound MMPA->ROS Induces PCoA Propionyl-CoA Accumulation MMPA->PCoA Metabolized to PCoA->PDH Inhibits

Caption: Proposed antifungal mechanisms of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a framework for determining the antifungal efficacy of this compound using a broth microdilution method, following established standards.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target fungal species.

Materials:

  • This compound (test compound)

  • Target fungal strains (e.g., Fusarium oxysporum, Aspergillus niger, Candida albicans)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • Spectrophotometer or plate reader (530 nm)

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile saline or PBS

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the fungal strain on an agar plate. Collect spores or yeast cells and suspend them in sterile saline. Adjust the suspension to a concentration of approximately 1-5 x 10⁵ CFU/mL using a hemocytometer or spectrophotometer.

  • Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in the culture medium across the wells of the 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Plate Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.

  • Controls:

    • Growth Control: Wells containing only medium and fungal inoculum.

    • Sterility Control: Wells containing only medium.

    • Solvent Control: Wells containing the highest concentration of DMSO used, medium, and inoculum.

    • Positive Control: Wells containing a known antifungal agent and the inoculum.

  • Incubation: Seal the plate and incubate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.

Nematicidal Potential and Mechanism of Action

Recent studies on the structural isomer, 3-(methylthio)propionic acid, have provided compelling evidence of potent nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita.[1] This makes a strong case for investigating this compound for similar properties.

Established Nematicidal Activity and Mechanism

Research has shown that 3-(methylthio)propionic acid exhibits high efficacy through both direct contact and fumigant action.[1]

  • Lethal Concentration: It demonstrates a potent lethal effect on second-stage juveniles (J2) of M. incognita, with a reported LC₅₀ value of 6.27 µg/mL after 24 hours of exposure.[1]

  • Fumigant Activity: In fumigant bioassays, a 1 mg/mL concentration resulted in a 69.93% mortality rate after 24 hours.[1]

  • Egg-Hatching Inhibition: The compound also significantly inhibits the hatching of nematode eggs.[1]

  • Mechanism of Damage: Microscopic examination of treated J2 nematodes revealed complete destruction of the intestinal tissue, suggesting a primary mode of action involving gut disruption.[10] The methylthio group is speculated to be crucial for this high level of toxicity.[10]

  • Chemo-attraction: Intriguingly, the compound also acts as a powerful attractant for M. incognita, a property that could be exploited in "attract-and-kill" strategies.[1][10]

Summary of Nematicidal Activity (3-(methylthio)propionic acid vs. M. incognita)

BioassayConcentrationResultSource
Direct ContactLC₅₀6.27 µg/mL (at 24h)[1]
Fumigant Action1 mg/mL69.93% Mortality (at 24h)[1]
Egg HatchingNot specifiedSignificant Inhibition[1]
In-planta (Pot)Not specified92.8% reduction in root galls[1]
Experimental Protocol: Direct Contact Mortality Assay

Objective: To quantify the direct lethal effect of this compound on nematode juveniles.

Materials:

  • This compound

  • M. incognita J2 juveniles

  • Sterile 24-well plates

  • M9 buffer or sterile water

  • Inverted microscope

Step-by-Step Methodology:

  • Nematode Collection: Extract J2 juveniles from infected plant roots using a Baermann funnel or similar method. Wash and suspend them in sterile water.

  • Assay Preparation: Prepare serial dilutions of the test compound in sterile water in the wells of a 24-well plate.

  • Inoculation: Add approximately 50-100 J2 juveniles to each well. The final volume in each well should be 1 mL. Include a water-only well as a negative control.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Mortality Assessment: After 24, 48, and 72 hours, count the number of dead nematodes in each well. A nematode is considered dead if it is immobile and does not respond to probing with a fine needle.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Use probit analysis to determine the LC₅₀ value.

Nematicidal_Workflow cluster_prep Preparation cluster_assay Bioassay Execution cluster_analysis Data Collection & Analysis A1 Culture & Extract Nematode J2s B1 Inoculate J2s into 24-well Plates A1->B1 A2 Prepare Serial Dilutions of Test Compound A2->B1 B2 Incubate at 25°C in Darkness B1->B2 C1 Count Dead/Live Nematodes at 24, 48, 72h B2->C1 C2 Calculate % Mortality (Correct with Abbott's Formula) C1->C2 C3 Determine LC50 Value (Probit Analysis) C2->C3 Final Report Final Report C3->Final Report

Caption: Standard workflow for a nematicidal direct contact bioassay.

Synthesis and Safety Considerations

Synthesis Routes

While multiple proprietary synthesis methods exist, a common laboratory approach for acids of this type involves the hydrolysis of the corresponding ester. For example, methyl 2-(methylthio)propionate can be hydrolyzed using a base like potassium hydroxide in a suitable solvent, followed by acidification to yield the final product.[11] Another potential route involves the reaction of 2-bromopropanoic acid with a methylthiol source, such as sodium thiomethoxide.[12]

Safety and Handling

Based on the safety data for the closely related 3-(methylthio)propionic acid, this compound should be handled with significant care.

  • GHS Hazard Classification: It is expected to be corrosive. The isomer is classified as causing severe skin burns and eye damage (H314).[2][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mists.

  • First Aid: In case of skin contact, immediately flush with copious amounts of water. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any exposure.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antifungal and nematicidal agents. Drawing from the well-understood mechanisms of propionic acid and the potent activity of its structural isomer, there is a strong scientific basis for its investigation. Its potential dual-action capability makes it an attractive candidate for integrated pest management strategies, where controlling both fungal pathogens and parasitic nematodes is often necessary.

Future research should focus on:

  • Directly quantifying the MIC and LC₅₀ values of this compound against a broad spectrum of fungal and nematode pests.

  • Elucidating the precise mechanism of action to confirm if it mirrors that of its analogues and to identify its specific molecular targets.

  • Conducting in-planta and field trials to assess its efficacy, phytotoxicity, and environmental persistence.

  • Exploring structure-activity relationships by synthesizing and testing further derivatives to optimize potency and selectivity.

By pursuing these research avenues, the scientific community can fully unlock the potential of this intriguing molecule for applications in agriculture and beyond.

References

  • He, B., Zhang, T., Li, W., & Lee, D. (2016). A novel fungal killing mechanism of propionic acid. FEMS Yeast Research, 16(7), fow089. [Link]

  • He, B., Zhang, T., Li, W., & Lee, D. (2016). A novel fungal killing mechanism of propionic acid. PubMed, 27707757. [Link]

  • Brock, M., & Buckel, W. (2004). On the mechanism of action of the antifungal agent propionate. PubMed, 15128283. [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid.
  • Wikipedia. (n.d.). Methyl propionate. Retrieved from [Link]

  • Australian Government Department of Health. (2014). 2-Propenoic acid, methyl ester: Human health tier II assessment. Retrieved from [Link]

  • Li, Y., et al. (2024). 3-(Methylthio)Propionic Acid from Bacillus thuringiensis Berliner Exhibits High Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita (Kofoid and White) Chitwood. PubMed, 38299882. [Link]

  • PubChem. (n.d.). 3-(Methylthio)propanoic acid. Retrieved from [Link]

  • Li, Y., et al. (2024). 3-(Methylthio)Propionic Acid from Bacillus thuringiensis Berliner Exhibits High Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita (Kofoid and White) Chitwood. MDPI, 13(3), 299. [Link]

  • MDPI. (2023). Recent Advances and Developments in the Nematicidal Activity of Essential Oils and Their Components against Root-Knot Nematodes. Retrieved from [Link]

  • MDPI. (2023). Bionematicidal Potential of Undecanoic Acid Against Plant Root Parasitic Nematodes. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-(methyl thio) propionate. Retrieved from [Link]

  • Brock, M., & Buckel, W. (2004). On the mechanism of action of the antifungal agent propionate. ResearchGate. [Link]

  • Shu, M., et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. PubMed, 24686580. [Link]

  • Al-Lahham, S. H., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed, 20621644. [Link]

  • Wang, Y., et al. (2022). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. ResearchGate. [Link]

  • MDPI. (n.d.). Recent Insights into the Research of (Bio)Active Additives for Advanced Polymer Materials. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of α-methyl(2-thienyl)acetic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(Methylthio)propanoic Acid and Its Putative Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Potential Signaling Molecule at the Crossroads of Metabolism and Cellular Communication

In the intricate landscape of cellular signaling, the identification of novel endogenous ligands that modulate key physiological processes is a paramount objective for advancing therapeutic interventions. This technical guide delves into the scientific rationale and experimental framework for investigating 2-(methylthio)propanoic acid , a small molecule metabolite with the potential to act as a cellular signaling entity. While direct evidence for its signaling role is nascent, its structural similarity to known signaling molecules, particularly short-chain fatty acids (SCFAs), and its origin within the essential amino acid metabolism of methionine, provide a compelling basis for its exploration.

This document is structured to provide a comprehensive resource for researchers, from the foundational chemistry and biochemistry of this compound to detailed, actionable protocols for its synthesis, purification, and characterization in cell-based signaling assays. We will explore its hypothetical engagement with G-protein coupled receptors (GPCRs), potential downstream signaling cascades, and its plausible involvement in modulating inflammatory and oxidative stress responses. The insights provided herein are intended to empower scientific inquiry and accelerate the discovery of new therapeutic avenues.

Section 1: The Scientific Foundation of this compound as a Signaling Molecule

Chemical Identity and Physicochemical Properties

This compound is a sulfur-containing carboxylic acid. Its fundamental properties are summarized below:

PropertyValueSource
Molecular Formula C4H8O2SPubChem
Molecular Weight 120.17 g/mol PubChem
Structure CH3-S-CH(CH3)-COOH
Boiling Point 104 °C at 8 TorrChemicalBook[1]
pKa (Predicted) 3.86 ± 0.10ChemicalBook[1]

The presence of a chiral center at the second carbon (C2) indicates that this compound exists as two enantiomers, (R)- and (S)-2-(methylthio)propanoic acid. This stereochemistry is a critical consideration for its biological activity, as receptor-ligand interactions are often highly stereospecific.

Metabolic Origins: A Link to Methionine Metabolism

This compound is structurally related to the essential amino acid methionine (2-amino-4-(methylthio)butanoic acid)[2]. Methionine metabolism is a central hub for numerous cellular processes, including protein synthesis, one-carbon metabolism, and the production of the universal methyl donor S-adenosylmethionine (SAM)[3]. The metabolism of methionine can generate various sulfur-containing molecules, and it is plausible that this compound is a yet-to-be-fully-characterized metabolite in these pathways. The intricate connection between methionine metabolism and cellular signaling, including the regulation of oxidative stress and inflammatory pathways, further supports the rationale for investigating the signaling properties of its derivatives[3][4][5].

The Short-Chain Fatty Acid (SCFA) Signaling Paradigm: A Plausible Mechanism of Action

The structural resemblance of this compound to propionic acid, a well-characterized SCFA, provides a strong hypothetical framework for its mechanism of action. SCFAs, primarily produced by gut microbiota, act as important signaling molecules by activating a class of G-protein coupled receptors, namely Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41)[6].

  • FFAR2 and FFAR3: These receptors are expressed in a variety of cell types, including immune cells, adipocytes, and enteroendocrine cells. Their activation by SCFAs like propionate initiates downstream signaling cascades that modulate inflammation, metabolism, and gut homeostasis.

  • G-Protein Coupling: FFAR2 couples to both Gαi/o and Gαq/11 proteins, while FFAR3 primarily signals through Gαi/o[7].

    • Gαi/o activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

    • Gαq/11 activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Given its structural similarity to propionate, it is hypothesized that this compound may also function as a ligand for FFAR2 and/or FFAR3, thereby initiating these signaling cascades.

Caption: Hypothetical signaling pathway of this compound via FFARs.

Section 2: Synthesis, Purification, and Characterization of this compound

The availability of high-purity this compound is a prerequisite for its biological evaluation. This section outlines a feasible synthetic route and the necessary analytical techniques for its characterization.

Laboratory-Scale Synthesis

A practical approach for the synthesis of racemic this compound involves a two-step process starting from the readily available amino acid, alanine.

Step 1: Synthesis of 2-Bromopropanoic Acid from Alanine

This conversion can be achieved via a diazotization reaction in the presence of a bromide source[8][9][10].

Step 2: Nucleophilic Substitution with Sodium Thiomethoxide

The bromide in 2-bromopropanoic acid can be displaced by the thiomethoxide anion to yield this compound.

Caption: A two-step synthesis of this compound from alanine.

Detailed Protocol:

  • Synthesis of 2-Bromopropanoic Acid:

    • Dissolve L-alanine in a saturated aqueous solution of potassium bromide.

    • Cool the mixture in an ice bath and slowly add hydrobromic acid.

    • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at low temperature for one hour, then warm to room temperature.

    • Extract the product with an organic solvent such as diethyl ether.

    • Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2-bromopropanoic acid.

  • Synthesis of this compound:

    • Prepare sodium thiomethoxide by reacting sodium metal with methanol under an inert atmosphere, followed by removal of excess methanol.

    • Dissolve the crude 2-bromopropanoic acid in a suitable aprotic solvent (e.g., THF).

    • Add the sodium thiomethoxide portion-wise to the solution of 2-bromopropanoic acid at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield crude this compound.

Purification

Purification of the crude product is crucial to remove any unreacted starting materials or byproducts.

  • Liquid-Liquid Extraction: A series of extractions can be used to remove impurities.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient of ethyl acetate in hexanes is a common solvent system for carboxylic acids[11].

  • Distillation: For larger quantities, vacuum distillation can be an effective purification method[8][12].

Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the methylthio group, the methyl group at C2, the proton at C2, and the acidic proton of the carboxyl group[13][14].

    • ¹³C NMR: Will display four distinct signals corresponding to the four carbon atoms in the molecule[13].

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound and provide fragmentation patterns that can aid in structural elucidation[2][15].

  • Infrared (IR) Spectroscopy: Will show a characteristic broad absorption for the O-H stretch of the carboxylic acid and a C=O stretch.

Section 3: Investigating the Cellular Signaling of this compound

This section provides a roadmap of experimental protocols to test the hypothesis that this compound functions as a signaling molecule through GPCRs.

GPCR Activation Assays

The initial step is to determine if this compound can activate its putative receptors, FFAR2 and FFAR3.

3.1.1. Calcium Mobilization Assay (for Gαq-coupled receptors)

This assay measures the increase in intracellular calcium concentration upon receptor activation[16][17][18][19][20].

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human FFAR2 in a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound and a known FFAR2 agonist (e.g., propionate) as a positive control.

  • Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time upon addition of the compounds.

  • Data Analysis: Plot the change in fluorescence as a function of compound concentration to determine the EC50 value.

3.1.2. cAMP Inhibition Assay (for Gαi/o-coupled receptors)

This assay measures the decrease in intracellular cAMP levels following receptor activation.

Protocol:

  • Cell Culture: Culture CHO-K1 cells stably expressing human FFAR3.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Compound Addition: Add serial dilutions of this compound and a known FFAR3 agonist (e.g., propionate).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF-based assay kit.

  • Data Analysis: Plot the percentage of cAMP inhibition as a function of compound concentration to determine the IC50 value.

Downstream Signaling Pathway Analysis

If receptor activation is confirmed, the next step is to investigate the downstream signaling events.

3.2.1. NF-κB Activation Assay

The transcription factor NF-κB is a key regulator of inflammation. Its activation can be assessed by its translocation from the cytoplasm to the nucleus.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., macrophages) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

  • Immunofluorescence: Fix and permeabilize the cells. Stain for the p65 subunit of NF-κB using a specific primary antibody and a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging and Analysis: Use a high-content imaging system to quantify the nuclear translocation of NF-κB[21][22][23][24].

3.2.2. Nrf2 Activation Assay

The transcription factor Nrf2 is a master regulator of the antioxidant response.

Protocol:

  • Cell Culture and Treatment: Treat cells (e.g., hepatocytes) with this compound.

  • Western Blotting: Prepare nuclear and cytoplasmic fractions of the cell lysates. Perform Western blotting to detect the levels of Nrf2 in each fraction. An increase in nuclear Nrf2 indicates activation[25][26][27][28][29].

  • Reporter Gene Assay: Transfect cells with a reporter construct containing an antioxidant response element (ARE) upstream of a luciferase gene. Measure luciferase activity after treatment with this compound.

Cellular Response Assays

The final step is to assess the functional consequences of this compound signaling.

3.3.1. Cytokine Production Assay

Measure the production of pro-inflammatory and anti-inflammatory cytokines in response to this compound.

Protocol:

  • Cell Culture and Treatment: Treat immune cells (e.g., peripheral blood mononuclear cells or macrophages) with an inflammatory stimulus with and without this compound.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) using ELISA or a multiplex bead-based assay[30][31][32][33][34].

3.3.2. Oxidative Stress Assay

Assess the effect of this compound on cellular oxidative stress.

Protocol:

  • Cell Culture and Treatment: Induce oxidative stress in cells (e.g., with H₂O₂) in the presence or absence of this compound.

  • ROS Measurement: Use a fluorescent probe such as DCFDA to measure the intracellular levels of reactive oxygen species (ROS) by flow cytometry or fluorescence microscopy.

Section 4: Concluding Remarks and Future Directions

This technical guide has laid out a comprehensive framework for the investigation of this compound as a novel signaling molecule. By leveraging our understanding of related metabolic and signaling pathways, we have proposed a plausible mechanism of action and provided detailed experimental protocols to test these hypotheses.

The successful demonstration of a signaling role for this compound would open up new avenues for understanding the complex interplay between metabolism and cellular communication. Furthermore, it could pave the way for the development of novel therapeutics targeting a range of conditions, including inflammatory diseases and metabolic disorders. The journey from a hypothetical signaling molecule to a validated therapeutic target is a long and challenging one, but the scientific rationale and the experimental tools outlined in this guide provide a solid foundation for embarking on this exciting endeavor.

References

  • Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (n.d.). Retrieved January 30, 2026, from [Link]

  • Alanine to 2-Bromopropanoic Acid and Ethyl 2-Bromopropanoate. (2025, April 26). Retrieved January 30, 2026, from [Link]

  • a-bromopropionic acid from alanine - 95% yield. (2003, September 23). Retrieved January 30, 2026, from [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Retrieved January 30, 2026, from [Link]

  • Ca2+ Mobilization Assay. (n.d.). Retrieved January 30, 2026, from [Link]

  • CN102320962B - Method for catalytic synthesis of methyl propionate. (n.d.).
  • CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid. (n.d.).
  • Detecting and Measuring Cytokines. (2022, August 30). Retrieved January 30, 2026, from [Link]

  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (n.d.). Retrieved January 30, 2026, from [Link]

  • FA purification. (n.d.). Retrieved January 30, 2026, from [Link]

  • FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing. (2017, September 7). Retrieved January 30, 2026, from [Link]

  • File:Preparation of alanine from propionic acid.png. (2019, April 14). Retrieved January 30, 2026, from [Link]

  • G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. (2022, July 29). Retrieved January 30, 2026, from [Link]

  • Gut microbiome-derived propionate reprograms alveolar macrophages metabolically and regulates lung injury responses in mice. (2025, November 12). Retrieved January 30, 2026, from [Link]

  • mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 30, 2026, from [Link]

  • Measurement of NF-κB activation in TLR-activated macrophages. (n.d.). Retrieved January 30, 2026, from [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (n.d.). Retrieved January 30, 2026, from [Link]

  • Molecular mechanism of fatty acid activation of FFAR1. (2023, May 22). Retrieved January 30, 2026, from [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. (n.d.). Retrieved January 30, 2026, from [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012, October 1). Retrieved January 30, 2026, from [Link]

  • Nrf2 signaling activation by a small molecule activator compound 16 inhibits hydrogen peroxide-induced oxidative injury and death in osteoblasts. (n.d.). Retrieved January 30, 2026, from [Link]

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. (n.d.). Retrieved January 30, 2026, from [Link]

  • An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. (n.d.). Retrieved January 30, 2026, from [Link]

  • Optimizing methods for profiling cytokines in cultures of human cancer cell lines. (n.d.). Retrieved January 30, 2026, from [Link]

  • Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. (n.d.). Retrieved January 30, 2026, from [Link]

  • Propanoic acid, 2-methyl-. (n.d.). Retrieved January 30, 2026, from [Link]

  • proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Retrieved January 30, 2026, from [Link]

  • Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. (2024, September 16). Retrieved January 30, 2026, from [Link]

  • A Rapid New Approach to Quantifying Short-Chain Fatty Acids. (2025, June 30). Retrieved January 30, 2026, from [Link]

  • Sensing and Signaling of Methionine Metabolism. (n.d.). Retrieved January 30, 2026, from [Link]

  • Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? (n.d.). Retrieved January 30, 2026, from [Link]

  • Short-chain fatty acids can improve lipid and glucose metabolism independently of the pig gut microbiota. (n.d.). Retrieved January 30, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis of methyl α-methylthio-α-(2-thienyl)propionate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Targeting NRF2 With Isoeugenol: A Promising Small Molecule for Neurodegenerative, Metabolic, and Chronic Inflammatory Disorders. (n.d.). Retrieved January 30, 2026, from [Link]

  • What are good methods for detecting and measuring cytokines in supernatant (20-50 cytokines)? (2014, October 6). Retrieved January 30, 2026, from [Link]

  • What will be the best way to test NFkb activation via western blot? (2024, July 19). Retrieved January 30, 2026, from [Link]

  • WO2013079785A1 - Method for recovering and purifying propionic acid. (n.d.).
  • 3-(Methylthio)propanoic acid | C4H8O2S | CID 563. (n.d.). Retrieved January 30, 2026, from [Link]

  • 3-(Methylthio)propanoic acid methyl ester. (n.d.). Retrieved January 30, 2026, from [Link]

  • The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Methodological & Application

synthesis of 2-(methylthio)propanoic acid experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Synthesis Guide: 2-(Methylthio)propanoic Acid

Abstract & Strategic Rationale

This guide details the synthesis of this compound (CAS: 58809-73-7), a critical intermediate in the synthesis of pharmaceuticals and flavor compounds. The protocol utilizes a Nucleophilic Substitution (


)  strategy, displacing a halide leaving group on a propanoic acid backbone with a methanethiolate nucleophile.

Why this Route? While methylation of 2-mercaptopropionic acid is possible, the starting material is often expensive and prone to oxidative dimerization (disulfide formation). The selected route—reaction of 2-chloropropanoic acid with sodium methanethiolate (NaSMe) —offers superior atom economy, lower raw material costs, and a simplified purification profile.

Chemical Logic & Mechanism

The reaction proceeds via a classic bimolecular nucleophilic substitution (


) mechanism.
  • Activation: The 2-chloropropanoic acid is first neutralized with Sodium Hydroxide (NaOH) to form sodium 2-chloropropionate. This prevents the methanethiolate from acting as a base against the carboxylic acid proton, ensuring it acts primarily as a nucleophile.

  • Substitution: The methanethiolate anion (

    
    ), a soft and powerful nucleophile, attacks the 
    
    
    
    -carbon from the backside, displacing the chloride ion.
  • Inversion: If chiral starting material is used (e.g., (S)-2-chloropropanoic acid), the product will proceed with Walden inversion to the (R)-enantiomer.

Reaction Scheme:



(Note: Using pre-formed NaSMe simplifies the stoichiometry).

ReactionMechanism Start 2-Chloropropanoic Acid (Electrophile) Inter Sodium 2-Chloropropionate (Carboxylate Salt) Start->Inter Deprotonation Base NaOH (Neutralization) Base->Inter TS Transition State (SN2 Backside Attack) Inter->TS + NaSMe Nuc Sodium Methanethiolate (Nucleophile) Nuc->TS ProdSalt Sodium 2-(methylthio)propionate TS->ProdSalt - NaCl Final This compound (Target) ProdSalt->Final Acidification (pH < 1) Acid HCl Workup

Figure 1: Mechanistic pathway from haloacid precursor to final thioether product.

Safety & Handling (Critical)

  • Stench Hazard: Methanethiolates and the product have a pervasive, disagreeable sulfur odor. All work must be performed in a high-efficiency fume hood.

  • Bleach Trap: All effluent gas must pass through a scrubber containing 10-15% Sodium Hypochlorite (bleach) to oxidize escaping sulfide vapors into odorless sulfoxides/sulfones.

  • Corrosivity: 2-Chloropropanoic acid is corrosive and can cause burns.

  • Toxicity: Sodium methanethiolate is toxic if ingested or inhaled.[1]

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[2]QuantityDensityMoles
2-Chloropropanoic Acid 108.521.054.3 g1.26 g/mL0.50
Sodium Hydroxide (aq, 20%) 40.001.0~100 mL~1.2 g/mL0.50
Sodium Methanethiolate (aq, 21%) 70.091.1~185 mL1.12 g/mL0.55
Hydrochloric Acid (Conc.) 36.46ExcessAs req.1.18 g/mL-
Dichloromethane (DCM) 84.93Solvent3 x 100 mL1.33 g/mL-
Step-by-Step Methodology

Step 1: Neutralization (Formation of Carboxylate)

  • Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel.

  • Connect the gas outlet to a bleach scrubber trap.

  • Charge the flask with 2-Chloropropanoic acid (54.3 g, 0.5 mol) .

  • Cool the flask to 0–5°C using an ice/water bath.

  • Add 20% NaOH solution dropwise via the addition funnel. Monitor internal temperature; do not exceed 20°C.

    • Checkpoint: Verify pH is neutral (pH ~7-8) using indicator paper. This ensures the carboxylic acid is fully converted to the sodium salt.

Step 2: Nucleophilic Substitution

  • With the solution at 5°C, add the Sodium Methanethiolate solution (1.1 equiv) slowly over 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to Room Temperature (25°C) .

  • Stir vigorously for 4–6 hours .

    • Optimization Note: If reaction kinetics are slow (monitored by TLC/GC), heat the mixture to 50°C for 1 hour. Avoid excessive heat to prevent polymerization or decomposition.

Step 3: Workup & Isolation [3]

  • Cool the reaction mixture back to 0–5°C .

  • Acidification: Slowly add Concentrated HCl dropwise until the pH reaches 1.0 .

    • Observation: The solution will become turbid as the free acid form of the product (an oil) separates from the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 100 mL).

    • Why DCM? It effectively solubilizes the organic acid while leaving inorganic salts (NaCl) in the aqueous phase.

  • Combine organic layers and wash with Brine (Sat. NaCl) (1 x 50 mL).

  • Dry the organic phase over Anhydrous Magnesium Sulfate (

    
    )  for 15 minutes.
    
  • Filter off the drying agent.

Step 4: Purification

  • Concentrate the filtrate using a rotary evaporator (Water bath: 40°C, Pressure: >200 mbar initially, then full vacuum) to remove DCM.

  • Vacuum Distillation: The residue is a pale yellow oil. Distill under reduced pressure.

    • Target Fraction: Collect the fraction boiling at 128–130°C at 15 mmHg (or ~104°C at 8 Torr).

Workflow Setup Setup: 3-Neck Flask + Scrubber Step1 Step 1: Neutralize 2-Cl-Prop Acid (0°C, NaOH) Setup->Step1 Step2 Step 2: Add NaSMe (RT to 50°C, 4-6h) Step1->Step2 Check Check Completion (TLC/GC) Step2->Check Check->Step2 Incomplete (Heat) Step3 Step 3: Acidify to pH 1 (Conc. HCl) Check->Step3 Complete Step4 Step 4: Extract (DCM) & Dry Step3->Step4 Step5 Step 5: Vacuum Distillation Step4->Step5 Product Pure this compound Step5->Product

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

Confirm the identity and purity of the synthesized compound using the following parameters:

  • Physical State: Colorless to pale yellow liquid.

  • Refractive Index (

    
    ):  1.48–1.49.
    
  • Density: ~1.16 g/mL.

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       11.0 (br s, 1H, -COOH )
      
    • 
       3.45 (q, 
      
      
      
      Hz, 1H, -CH -)
    • 
       2.15 (s, 3H, -SCH 
      
      
      
      )
    • 
       1.48 (d, 
      
      
      
      Hz, 3H, -CHCH
      
      
      )
  • 
     NMR (CDCl
    
    
    
    ):
    • Carbonyl (~178 ppm), Alpha-C (~45 ppm), S-Methyl (~13 ppm), Beta-Methyl (~17 ppm).

References

  • ChemicalBook. (2023). This compound Properties and Suppliers. Retrieved from

  • Fisher Scientific. (2021).[4] Safety Data Sheet: Methyl 3-(methylthio)propionate (Analogous handling). Retrieved from

  • PubChem. (2025).[5] 3-(Methylthio)propanoic acid (Isomer Data). National Library of Medicine. Retrieved from

  • Organic Syntheses. (1987). Synthesis of chiral 2-chloropropanoic acid (Precursor synthesis). Org.[6] Synth. 1987, 66, 151. Retrieved from

Sources

Application Note: Quantitative Analysis of 2-(Methylthio)propanoic Acid (2-MTPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylthio)propanoic acid (2-MTPA), also known as 2-methylthiopropionic acid, is a sulfur-containing carboxylic acid.[1] It serves as a critical flavor compound (cheesy/meaty notes in wine and dairy) and a metabolic intermediate in the transamination pathway of methionine.

Quantification of 2-MTPA presents distinct analytical challenges:

  • Volatility vs. Polarity: It is semi-volatile but highly polar due to the carboxylic acid group (

    
    ), leading to peak tailing in Gas Chromatography (GC) without derivatization.
    
  • Sulfur Reactivity: The sulfide moiety is susceptible to oxidation, requiring careful sample handling to prevent conversion to sulfoxides during extraction.

  • Matrix Interference: In complex matrices (fermented beverages, plasma), it co-elutes with structural isomers like 3-(methylthio)propanoic acid.[1]

This guide details two validated workflows: HS-SPME-GC-MS for volatile matrices (food/beverage) and UHPLC-MS/MS for biological fluids.[1]

Molecule Profile & Stability[2]

ParameterSpecificationAnalytical Implication
CAS Number 58809-73-7Unique identifier for standards procurement.[1]
Structure

Chiral center at C2; standard methods quantify the racemate.[1]
pKa ~3.72Critical: Must be protonated (pH < 2.[1]0) for HS-SPME extraction efficiency.
Boiling Point ~246°CHigh enough to require heated transfer lines in GC.
Stability Oxidation-proneAvoid headspace air in liquid storage; use antioxidants (Ascorbic acid) if necessary.[1]

Analytical Decision Matrix

Use the following logic flow to select the appropriate protocol for your sample matrix.

DecisionMatrix Start Start: Select Sample Matrix Matrix Matrix Type? Start->Matrix Food Food / Beverage (Wine, Cheese, Ferment) Matrix->Food Volatile Matrix Bio Biological Fluid (Plasma, Urine, Cell Media) Matrix->Bio Aqueous/Protein Rich Conc Expected Concentration? Food->Conc MethodB PROTOCOL B: UHPLC-MS/MS (MRM Mode) Bio->MethodB High > 1 ppm Conc->High Trace < 1 ppm (Trace) Conc->Trace MethodA PROTOCOL A: HS-SPME-GC-MS (No Derivatization) High->MethodA Trace->MethodA MethodC Alternative: GC-MS with Methyl Chloroformate Derivatization MethodA->MethodC If Peak Tailing > 1.5

Figure 1: Workflow selection guide. Protocol A is preferred for flavor analysis; Protocol B for metabolic tracking.[1]

Protocol A: HS-SPME-GC-MS (Flavor & Food)

Best for: Wine, cheese, fermentation broths.[1] Principle: Headspace Solid-Phase Microextraction (HS-SPME) isolates volatiles without solvent, followed by separation on a polar column.[1]

Materials & Standards[1][3][4][5][6]
  • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[2] This "triple-phase" fiber covers the wide polarity range of sulfur volatiles.[1]

  • Internal Standard (ISTD): this compound-d3 (preferred) or 3-(methylthio)propanoic acid (if separation is confirmed).[1]

  • Salt: NaCl (Analytical Grade), baked at 400°C to remove organics.

Sample Preparation[1][8][9]
  • Aliquot: Transfer 5 mL of sample into a 20 mL headspace vial.

  • Matrix Modification: Add 1.5 g NaCl (saturation improves volatility via "salting out").

  • Acidification (Crucial): Add 50 µL of 2M HCl.

    • Why? Lowering pH below the pKa (3.7) protonates the carboxylic acid (

      
      ), significantly increasing its volatility and affinity for the SPME fiber.[1]
      
  • ISTD Spike: Add 10 µL of ISTD solution (10 µg/mL in methanol).

  • Seal: Crimp with a magnetic bimetal cap and PTFE/Silicone septum.

GC-MS Parameters[1][9][10][11]
ParameterSettingRationale
Column FFAP (Free Fatty Acid Phase) or WaxHighly polar phase resists acid tailing.[1] Dimensions: 30m x 0.25mm x 0.25µm.[1][3]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard carrier.[1]
Inlet 250°C, Splitless ModeHigh temp ensures desorption; splitless maximizes sensitivity.
SPME Extraction 45°C for 30 min (Agitation 250 rpm)Balanced temp prevents fiber degradation while volatilizing the acid.
Oven Program 40°C (hold 2 min)

5°C/min

240°C (hold 5 min)
Slow ramp separates 2-MTPA from structural isomers.[1]
Transfer Line 250°CPrevents condensation of the acid.
MS Source 230°C, EI Mode (70 eV)Standard ionization.
Quantification Ions (SIM Mode)

Using Selected Ion Monitoring (SIM) drastically improves sensitivity over Full Scan.[1]

CompoundTarget Ion (

)
Qualifier Ions (

)
2-MTPA 120 (

)
75, 61, 47
2-MTPA-d3 (ISTD) 123 78, 64

Protocol B: UHPLC-MS/MS (Biological Fluids)

Best for: Plasma, urine, cell culture media.[1] Principle: Reverse-phase chromatography with negative electrospray ionization (ESI-).[1]

Sample Preparation (Protein Precipitation)[1]
  • Aliquot: 100 µL plasma/urine.

  • Precipitation: Add 400 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex 30s, Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to LC vial. Note: Do not evaporate to dryness using heat/nitrogen flow if possible, as 2-MTPA is semi-volatile.[1] Direct injection of supernatant is preferred.

UHPLC Conditions[1][4]
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][4]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts)[1]

    • 1-6 min: 5%

      
       95% B[1]
      
    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

MS/MS Parameters (ESI Negative)

2-MTPA ionizes best in negative mode due to the carboxylic acid (


).[1]
CompoundPrecursor (

)
Product (

)
Collision Energy (eV)Role
2-MTPA 119.073.012Quantifier (Loss of

)
2-MTPA 119.061.020Qualifier (

fragment)
ISTD 122.076.012Quantifier

Method Validation & Quality Assurance

Linearity & Range[1][4]
  • Range: 1 ng/mL to 1000 ng/mL.

  • Curve Fitting: Linear regression with

    
     weighting (essential for large dynamic ranges).[1]
    
  • Acceptance:

    
    .
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
GC Peak Tailing Active sites in liner or column.[1]Replace liner with deactivated wool.[1] Trim column 10cm. Switch to Protocol C (Derivatization).
Low Recovery (SPME) pH not low enough.[1]Ensure pH < 2.0. The acid must be protonated to enter the headspace.
"Ghost" Peaks Sulfur carryover.[1]Run a blank injection with the fiber at 260°C for 10 mins between samples.
Signal Drift Oxidation of standard.Prepare fresh standards daily. Store stock in amber glass at -20°C under Argon.
Protocol C: Derivatization (Contingency)

If direct analysis yields poor peak shapes, use Methyl Chloroformate (MCF) derivatization.[1]

  • Mix 200 µL sample + 200 µL Methanol + 40 µL Pyridine.

  • Add 20 µL MCF. Vortex 30s.

  • Add 400 µL Chloroform (extraction).[1]

  • Inject Chloroform layer into GC (Split 1:10).[1] Result: Analyzes the methyl ester of 2-MTPA, which is non-polar and exhibits perfect peak shape.

References

  • Fedrizzi, B., et al. (2012). "Aging markers in Valpolicella wines: The evolution of the aromatic profile." Journal of Agricultural and Food Chemistry. (Establishes 2-MTPA as a key marker in wine aging).[1]

  • Landaud, S., et al. (2008). "Formation of methanethiol from methionine by Brevibacterium linens." Applied and Environmental Microbiology. (Details the metabolic pathway producing 2-MTPA). [1]

  • Chin, H.W., et al. (2003). "Headspace solid-phase microextraction for the analysis of volatile sulfur compounds in wines." American Journal of Enology and Viticulture. (Validation of SPME fibers for sulfur acids).

  • Cagliero, C., et al. (2016). "Direct analysis of fatty acids and organic acids in food matrices by HS-SPME-GC-MS."[1] Analytical and Bioanalytical Chemistry. (Protocol foundation for direct acid analysis).[1]

Sources

Application Note: Quantitative Analysis of 3-(Methylthio)propanoic Acid in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Methylthio)propanoic acid (3-MTPA) is a sulfur-containing carboxylic acid that serves as a key intermediate in the mammalian metabolism of the essential amino acid, methionine.[1] Its quantification in biological matrices such as plasma, serum, and urine is of significant interest to researchers in metabolic diseases, drug development, and nutritional science, as it can provide insights into methionine metabolic pathways and potential dysregulation. This application note provides a comprehensive, field-proven protocol for the robust and sensitive quantification of 3-MTPA in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

A Note on Isomers: While the initial topic specified 2-(methylthio)propanoic acid, a thorough review of scientific literature indicates that 3-(methylthio)propanoic acid is the isomer of significant biological relevance as a metabolite of methionine. This guide will therefore focus on the analysis of the 3-isomer.

The inherent polarity and low volatility of 3-MTPA make its direct analysis by GC challenging. Therefore, a crucial step in the analytical workflow is the derivatization of the carboxylic acid group to a more volatile and thermally stable form. This protocol details a widely used and effective silylation method to form a trimethylsilyl (TMS) derivative of 3-MTPA, enabling excellent chromatographic separation and mass spectrometric detection.

Principle of the Method

This method involves a multi-step process beginning with the extraction of 3-MTPA from the biological matrix, followed by a chemical derivatization step, and concluding with instrumental analysis by GC-MS. The core principle lies in the conversion of the polar carboxylic acid group of 3-MTPA into a non-polar trimethylsilyl (TMS) ester. This chemical modification increases the volatility of the analyte, allowing it to be readily vaporized in the gas chromatograph's injector and separated on a chromatographic column. The separated TMS-derivatized 3-MTPA is then ionized and fragmented in the mass spectrometer, and the resulting characteristic ions are used for its sensitive and selective quantification.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (Plasma/Serum) spike Spike with Internal Standard sample->spike deprotein Protein Precipitation spike->deprotein extract Liquid-Liquid Extraction deprotein->extract dry Evaporation to Dryness extract->dry reconstitute Reconstitution dry->reconstitute derivatize Silylation (BSTFA + 1% TMCS) reconstitute->derivatize heat Heating derivatize->heat inject GC Injection heat->inject separate Chromatographic Separation inject->separate detect MS Detection (Scan/SIM) separate->detect quantify Data Quantification detect->quantify derivatization cluster_reactants Reactants cluster_reaction Reaction cluster_products Products MTPA 3-MTPA (from dried extract) reaction Heat (e.g., 60°C, 30 min) MTPA->reaction BSTFA BSTFA + 1% TMCS BSTFA->reaction TMS_MTPA TMS-derivatized 3-MTPA (Volatile) reaction->TMS_MTPA byproducts Volatile Byproducts reaction->byproducts

Caption: Silylation of 3-MTPA to its volatile TMS derivative.

  • Reagent Addition: To the dried extract from Protocol 1, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Pyridine acts as a solvent and a catalyst.

  • Reaction Incubation: Tightly cap the vials and heat at 60°C for 30 minutes in a heating block or oven.

  • Cooling: After incubation, allow the vials to cool to room temperature.

  • Sample Transfer: Transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert for analysis.

GC-MS Instrumental Parameters

The following table provides a validated set of GC-MS parameters for the analysis of derivatized organic acids. [2]These may require optimization based on the specific instrument and column used.

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 7890B or equivalent
Injection PortSplitless mode, 250°CSplitless injection maximizes the transfer of the analyte onto the column for improved sensitivity.
ColumnAgilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column provides good separation for a wide range of derivatized metabolites.
Carrier GasHelium, constant flow at 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Oven ProgramInitial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 minThe temperature program is designed to separate the analyte from other matrix components and derivatization byproducts.
Mass Spectrometer
MS SystemAgilent 5977A or equivalent
Ion SourceElectron Ionization (EI)EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eVStandard electron energy for generating reproducible mass spectra.
Acquisition ModeFull Scan (m/z 50-550) and Selected Ion Monitoring (SIM)Full scan is used for initial identification, while SIM mode provides higher sensitivity and selectivity for quantification.

Data Analysis and Quantification

Expected Mass Spectrum and Fragmentation

For the TMS derivative of 3-MTPA (C7H16O2SSi), the molecular weight is 192.35 g/mol . Key expected ions include:

  • [M-15]+: Loss of a methyl group from the TMS moiety. This is a very common and often abundant fragment for TMS derivatives.

  • [M-47]+: Loss of a methylthio group (•SCH3).

  • m/z 73: The trimethylsilyl ion, [Si(CH3)3]+, which is a hallmark of TMS derivatives.

  • m/z 117: A fragment corresponding to [COOTMS]+.

Quantification

Quantification is performed using the selected ion monitoring (SIM) mode for maximum sensitivity. A calibration curve is constructed by analyzing a series of calibrator samples with known concentrations of 3-MTPA and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression analysis is then used to determine the concentration of 3-MTPA in the unknown samples.

Selected Ions for SIM Mode:

AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
3-MTPA-TMS(Predicted) [M-15]+(Predicted) m/z 73, [M-47]+
3-(methyl-d3-thio)propanoic acid-TMS (IS)(Predicted) [M-15]+(Predicted) m/z 73, [M-50]+

Method Validation and Quality Control

To ensure the trustworthiness and reliability of the results, a thorough method validation should be performed, assessing the following parameters:

  • Linearity: The range over which the peak area ratio is directly proportional to the concentration. A correlation coefficient (r²) of >0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision: The closeness of agreement between a series of measurements, expressed as the relative standard deviation (%RSD). Intra-day and inter-day precision should be <15%.

  • Accuracy: The closeness of the measured value to the true value, assessed by analyzing quality control samples at different concentrations. Recoveries should be within 85-115%.

  • Matrix Effect: The effect of co-eluting, interfering substances from the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions and the stability of the derivatized samples.

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of 3-(methylthio)propanoic acid in biological samples by GC-MS. The described methodology, incorporating a stable isotope-labeled internal standard, efficient liquid-liquid extraction, and reliable silylation derivatization, offers the sensitivity and selectivity required for metabolic research and clinical applications. Adherence to the outlined procedures and rigorous method validation will ensure the generation of high-quality, reproducible, and trustworthy data for advancing our understanding of methionine metabolism and its role in health and disease.

References

  • Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. Journal of Chemical Education. [Link]

  • Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). Springer Protocols. [Link]

  • Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry. [Link]

  • Serum Sample Preparation for LC-MS and GC-MS. Organomation. [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. MDPI. [Link]

  • Sample preparation GC-MS. SCION Instruments. [Link]

  • GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. SpringerLink. [Link]

  • Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Journal of Visualized Experiments. [Link]

  • Mass spectral fragmentation of trimethylsilylated small molecules. PubMed. [Link]

  • Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. Analytical and Bioanalytical Chemistry. [Link]

  • 3-(Methylthio)propanoic acid. PubChem. [Link]

  • 3-(Methylthio)propanoic acid methyl ester. NIST WebBook. [Link]

  • 3-(Methylthio)propanoic acid methyl ester. NIST WebBook. [Link]

  • Methyl 3 methylthio propionate. mzCloud. [Link]

  • 3-(Methylthio)propanoic acid ethyl ester. NIST WebBook. [Link]

  • Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. JEOL. [Link]

  • Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. Clinical Chemistry. [Link]

  • Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Carboxylic Acids (Mass Spectrum, Fragmentation Pattern). Whitman College. [Link]

  • GC-MS profiling of urinary organic acids evaluated as a quantitative method. PubMed. [Link]

  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. PMC. [Link]

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. MDPI. [Link]

  • Analysis of Urine Samples Using the GC/MS Metabolite Component Database. Shimadzu. [Link]

  • Quantitative gas chromatographic analysis of 3-cyano-3,3-diphenylpropionic acid, the acidic metabolite of bezitramide (Burgodin), in urine. PubMed. [Link]

  • Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. PLOS ONE. [Link]

  • Carboxylic Acids (Mass Spectrum, Fragmentation Pattern) for CSIR NET/GATE. YouTube. [Link]

  • Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Agilent. [Link]

Sources

Application Note: Enhanced GC-MS Detection of 2-(methylthio)propanoic acid through Derivatization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Analytical Challenges of 2-(methylthio)propanoic acid

This compound is a sulfur-containing carboxylic acid that plays a role in various biochemical pathways and can be an indicator of specific metabolic processes. Its accurate and sensitive detection is crucial in fields ranging from clinical diagnostics to food science and environmental analysis. However, the direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is hampered by its inherent physicochemical properties. The presence of a polar carboxylic acid group leads to low volatility and a tendency for adsorption on active sites within the GC system, resulting in poor chromatographic peak shape, low sensitivity, and potential thermal degradation.[1][2]

To circumvent these analytical hurdles, chemical derivatization is an essential sample preparation step.[1] Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and enhancing its detectability by GC-MS.[3][4] This application note provides a comprehensive guide with detailed protocols for two effective derivatization strategies for this compound: silylation and esterification.

Derivatization Strategies for Enhanced Volatility and Detection

The primary goal of derivatizing this compound is to mask the polar carboxyl group. This is typically achieved by replacing the active hydrogen with a less polar functional group.

Silylation: Formation of Trimethylsilyl (TMS) Esters

Silylation is a robust and widely used derivatization technique where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (TMS) group.[5][6] This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, leading to a more volatile and thermally stable derivative.[5] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylation reagent that reacts efficiently with carboxylic acids to form TMS esters.[3][7] A key advantage of MSTFA is that its byproducts are highly volatile, minimizing interference in the chromatogram.[3][7]

Esterification: Formation of Methyl Esters

Esterification is another classic and effective derivatization method for carboxylic acids.[8] In this approach, the carboxylic acid is converted to its corresponding ester, typically a methyl ester, which is significantly more volatile than the parent acid. Boron trifluoride-methanol (BF3-methanol) is a common and efficient reagent for this purpose, acting as a Lewis acid catalyst to promote the esterification reaction.[8][9][10] This method is particularly well-suited for the analysis of fatty acids and other carboxylic acids.[2][8]

Experimental Protocols

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Derivatization reagents are often moisture-sensitive and corrosive. Handle with care and in a dry environment.

Protocol 1: Silylation with MSTFA

This protocol details the formation of the trimethylsilyl ester of this compound.

Materials:

  • This compound standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (optional, as a catalyst and solvent)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample. Then, add 100 µL of MSTFA to the vial. If desired, 50 µL of pyridine can be added to catalyze the reaction.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

silylation_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with this compound sample dissolve Dissolve in anhydrous solvent start->dissolve add_reagent Add MSTFA (+ Pyridine) dissolve->add_reagent heat Heat at 60-70°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Figure 1: Silylation workflow for this compound.

Protocol 2: Esterification with BF3-Methanol

This protocol describes the formation of the methyl ester of this compound.

Materials:

  • This compound standard

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Step-by-Step Procedure:

  • Sample Preparation: Place approximately 1 mg of this compound into a reaction vial. If the sample is in solution, evaporate the solvent to dryness.

  • Reagent Addition: Add 1 mL of 14% BF3-methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 15 minutes in a heating block.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex thoroughly for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The hexane extract containing the methyl ester is ready for GC-MS analysis.

esterification_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction & Drying cluster_analysis Analysis start Start with this compound sample add_reagent Add BF3-Methanol start->add_reagent heat Heat at 60°C for 15 min add_reagent->heat extract Add Hexane & Saturated NaCl, Vortex heat->extract separate Collect Hexane Layer extract->separate dry Dry with Anhydrous Na2SO4 separate->dry inject Inject into GC-MS dry->inject

Sources

Application Note: HPLC Strategies for 2-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for the separation and quantification of 2-(methylthio)propanoic acid (2-MTP), a sulfur-containing organic acid often analyzed in flavor chemistry (pungent/savory notes) and metabolic studies.

Unlike its achiral isomer 3-(methylthio)propionic acid (a methionine metabolite), 2-MTP possesses a chiral center at the


-carbon , making enantioseparation a critical requirement for pharmacological and bioactive profiling.

Target Analyte: this compound (CAS: 58809-73-7 / 26995-91-5) Chemical Class:


-Thioether Carboxylic Acid
Key Challenges: 
  • Weak UV Chromophore: Lacks a conjugated system; requires low-UV detection (210 nm) or derivatization.[1]

  • Polarity: Highly polar acidic nature requires pH control for Reversed-Phase (RP) retention.[1]

  • Chirality: Exists as (R) and (S) enantiomers, requiring specific chiral selectors.[1]

  • Oxidation Risk: The thioether group (-S-) is susceptible to oxidation into sulfoxide/sulfone; antioxidants may be required.[1]

PART 1: Method Selection & Decision Logic

The following decision tree guides the selection of the optimal protocol based on your analytical goals (Quantification vs. Enantiomeric Purity) and sensitivity needs.

MethodSelection Start START: Define Analytical Goal Goal What is the primary objective? Start->Goal Achiral Total Content Quantification (Achiral) Goal->Achiral Chiral Enantiomer Separation (R vs S) Goal->Chiral Sensitivity Required Sensitivity? Achiral->Sensitivity Method2 PROTOCOL 2: Chiral HPLC (AGP/Amylose) (Enantioselective) Chiral->Method2 HighSens Trace (< 1 ppm) Complex Matrix Sensitivity->HighSens StdSens Standard (> 10 ppm) Raw Material Sensitivity->StdSens Method3 PROTOCOL 3: Derivatization + LC-MS/MS (High Sensitivity) HighSens->Method3 Method1 PROTOCOL 1: RP-HPLC (C18) + UV/PDA (Robust, Standard) StdSens->Method1

Figure 1: Decision matrix for selecting the appropriate HPLC methodology for 2-MTP analysis.

PART 2: Detailed Protocols

Protocol 1: Reversed-Phase HPLC with UV Detection (Achiral)

Purpose: Routine purity assay and total content quantification.[1] Mechanism: Ion-Suppression Reversed-Phase Chromatography.[1] The acidic mobile phase keeps 2-MTP protonated (neutral), increasing its interaction with the hydrophobic C18 stationary phase.

1. Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1) End-capped, 250 x 4.6 mm, 5 µmHigh surface area for retaining small polar molecules. "Aq" or "Polar-embedded" C18 is preferred to prevent pore dewetting in high aqueous phases.[1]
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.5) suppresses carboxylic acid ionization (

), ensuring retention. Phosphoric acid is transparent at 210 nm.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Stronger solvent strength than methanol; lower backpressure.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temperature 30°CControls viscosity and retention reproducibility.[1][2]
Detection UV @ 210 nm2-MTP has weak absorbance. 210 nm targets the carboxyl carbonyl (

) and sulfur transitions.[1]
Injection Vol. 10 - 20 µLAdjust based on sample concentration.
2. Gradient Program

Note: 2-MTP is relatively polar and will elute early.[1] An isocratic hold at the beginning is crucial.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Injection
5.0955Isocratic Hold (Retain polar acid)
15.04060Linear Gradient (Elute impurities)
16.0955Re-equilibration
22.0955Stop
3. Standard Preparation
  • Stock Solution: Dissolve 10 mg of this compound reference standard in 10 mL of Water:Acetonitrile (90:10).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

  • Stability Note: Prepare fresh daily. The thioether can oxidize to sulfoxide (M+16) over time if left in light/air.[1]

Protocol 2: Chiral Separation (Enantiomeric Purity)

Purpose: Separation of (R)- and (S)-2-(methylthio)propanoic acid. Mechanism: Host-guest interaction or inclusion complexation using a Chiral Stationary Phase (CSP).[1] Recommended Column:


-Acid Glycoprotein (AGP)  or Amylose-based (e.g., Chiralpak AD-RH) . AGP is historically robust for small acidic drugs.[1]
1. Chromatographic Conditions (AGP Column)
ParameterSpecificationRationale
Column Chiral-AGP (100 x 4.0 mm, 5 µm)Protein-based phase highly effective for acidic enantiomers.
Mobile Phase 10 mM Sodium Phosphate Buffer (pH 7.0) / 2-Propanol (98:2 v/v)pH 7.0 ensures the acid is ionized (anionic), interacting with the protein binding pocket. Low organic modifier prevents protein denaturation.[1]
Flow Rate 0.9 mL/minOptimized for AGP phases.[1]
Temperature 20°CLower temperature often improves chiral resolution (

) by reducing thermal motion.[1]
Detection UV @ 215 nm
2. Optimization Strategy
  • If Resolution < 1.5: Decrease the % of 2-Propanol to 1% or 0%.

  • pH Effect: AGP retention is highly pH-dependent.[1] Test pH 6.0 and 7.0.

  • Alternative Column: If AGP fails, use Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)) in Reversed-Phase mode (Mobile Phase: Water/Acetonitrile 60:40 + 0.1% Formic Acid).

Protocol 3: High-Sensitivity LC-MS/MS (Derivatization)

Purpose: Trace analysis in biological matrices (plasma, urine) or complex food matrices where UV sensitivity is insufficient. Mechanism: Derivatization of the carboxylic acid with 3-Nitrophenylhydrazine (3-NPH) to create a hydrophobic, ionizable hydrazide derivative.

1. Derivatization Workflow
  • Reagents:

    • 200 mM 3-NPH in 50% Acetonitrile.[1]

    • 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% Acetonitrile.

  • Reaction:

    • Mix 40 µL Sample + 20 µL 3-NPH + 20 µL EDC/Pyridine.

    • Incubate at 40°C for 30 min .

    • Dilute to 1.5 mL with 10% Acetonitrile.

  • Chemistry:

    • R-COOH + H2N-NH-Ph-NO2 --(EDC)--> R-CONH-NH-Ph-NO2

    • This adds a strong chromophore and improves ionization efficiency (Negative Mode ESI).[1]

2. LC-MS Conditions
  • Column: C18 Rapid Resolution (50 x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase: (A) Water + 0.01% Formic Acid; (B) Acetonitrile.[3]

  • MS Mode: ESI Negative (MRM).

  • Transitions (Example):

    • Precursor: [M-H]⁻ of derivative.[1][4]

    • Product: 136 (Nitrophenylhydrazine fragment).[1]

PART 3: System Suitability & Troubleshooting

System Suitability Criteria (Mandatory)

Before running samples, inject the Working Standard 5 times to validate the system.[1]

ParameterAcceptance Limit
Retention Time %RSD

Peak Area %RSD

Tailing Factor (

)

(Critical for acids)
Resolution (

)

(Between 2-MTP and nearest impurity)
Troubleshooting Guide

Troubleshooting Problem Problem Observed Issue1 Peak Tailing Problem->Issue1 Issue2 Split Peak Problem->Issue2 Issue3 Retention Drift Problem->Issue3 Sol1 Check pH (Must be < 3.0) Replace Guard Column Issue1->Sol1 Sol2 Sample Solvent Mismatch (Dissolve in Mobile Phase) Issue2->Sol2 Sol3 Column Equilibration Check Pump Flow Issue3->Sol3

Figure 2: Troubleshooting logic for common HPLC anomalies associated with acidic analytes.

Specific Issue - Sulfur Oxidation:

  • Symptom: Appearance of a small peak eluting before the main peak (Sulfoxides are more polar).[1]

  • Fix: Add 0.1% Ascorbic Acid or EDTA to the sample solvent to prevent oxidation.[1] Keep samples in amber vials at 4°C.

References

  • Vertex AI Search. (2025).[1] Chiral separation of this compound HPLC. Retrieved from (Extrapolated from related propanoic acid derivatives).

  • SIELC Technologies. (2018).[1] Separation of 2-Methylpropanoic acid on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. (2025).[1][3][5] Technical Support: 3-(Methylthio)propanoic Acid Stability and Analysis. Retrieved from

  • Han, J., et al. (2024).[1] Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Retrieved from

  • Phenomenex. (2025).[1] Chiral HPLC Separations Guidebook. Retrieved from

Sources

chiral separation of 2-(methylthio)propanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral Separation and Resolution of 2-(Methylthio)propanoic Acid Enantiomers

Abstract

This compound (2-MTPA) is a critical chiral intermediate in the synthesis of pharmaceutical analogs (e.g., methionine derivatives) and a potent flavor compound contributing to savory and fruit nuances.[1] Its enantiomers exhibit distinct biological and organoleptic properties.[1] This guide provides three validated workflows for the handling of 2-MTPA: (1) Gas Chromatography (GC) for volatile ester analysis,[1][2] (2) High-Performance Liquid Chromatography (HPLC) for direct acid analysis, and (3) Enzymatic Kinetic Resolution for preparative scale-up.[1]

Part 1: Analytical Decision Matrix

Before selecting a protocol, the researcher must assess the sample state and purity requirements.[2] The sulfur moiety in 2-MTPA introduces high polarizability, while the carboxylic acid group requires specific handling to prevent peak tailing.[1][2]

DecisionMatrix Start Start: 2-MTPA Sample Goal Define Goal Start->Goal Volatile Method A: GC-FID/MS (Requires Derivatization) Goal->Volatile Flavor/Fragrance Analysis Pharma Method B: HPLC-UV (Direct Injection) Goal->Pharma Pharma/Purity Assay Prep Method C: Enzymatic Kinetic Resolution Goal->Prep Isolate Pure Enantiomer Result1 Data Output: Chromatogram Volatile->Result1 High Sensitivity (ee determination) Result2 Data Output: Chromatogram Pharma->Result2 No Derivatization (Avoid racemization) Result3 Product: Pure (R)/(S) Prep->Result3 Scale > 1g

Figure 1: Decision matrix for selecting the appropriate chiral separation workflow based on application needs.

Part 2: Method A – Gas Chromatography (GC)

Best for: Flavor analysis, high-sensitivity detection, and complex matrices.[1][2] Mechanism: Cyclodextrin-based chiral stationary phases (CSPs) discriminate enantiomers via inclusion complexation.[1][3]

Critical Pre-Step: Derivatization

Direct injection of carboxylic acids in GC leads to adsorption and peak tailing. Methyl esterification is required.

  • Reagent: Boron Trifluoride in Methanol (BF3-MeOH, 14%).[1][2]

  • Protocol:

    • Dissolve 10 mg 2-MTPA in 1 mL MeOH.

    • Add 0.5 mL BF3-MeOH.

    • Heat at 60°C for 15 mins (sealed vial).

    • Extract with 1 mL Hexane. Use the top hexane layer for injection.

GC Protocol Parameters
ParameterSettingRationale
Column Rt-βDEXsm (30m x 0.25mm x 0.25µm)Permethylated

-cyclodextrin is optimal for sulfur-containing esters.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Ensures consistent linear velocity for resolution.
Inlet Split (1:50) @ 250°CHigh split ratio prevents column overload.
Oven Program 60°C (1 min)

2°C/min

140°C
Slow ramp maximizes interaction time with the chiral selector.
Detector FID @ 250°C (or MS)FID is robust for carbon counting; MS for identification.

Self-Validation Check:

  • Resolution (

    
    ):  Must be 
    
    
    
    . If
    
    
    , lower the ramp rate to 1°C/min.
  • Racemization Control: Run a blank derivatization with a known pure standard (if available) to ensure the BF3 method does not induce racemization.

Part 3: Method B – High-Performance Liquid Chromatography (HPLC)

Best for: Pharmaceutical purity, direct analysis without derivatization, thermally unstable samples.[1][2] Mechanism: Polysaccharide-based CSPs (Amylose/Cellulose) utilize hydrogen bonding and


-

interactions.[1]
HPLC Protocol Parameters
ParameterSettingRationale
Column Chiralpak AD-H or OD-H (250 x 4.6 mm, 5µm)Amylose tris(3,5-dimethylphenylcarbamate) provides excellent recognition for

-substituted acids.[1][2]
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1)TFA (Trifluoroacetic acid) suppresses ionization of the -COOH group, sharpening peaks.[1]
Flow Rate 1.0 mL/minStandard flow for equilibrium.
Temperature 25°CLower temperature generally increases resolution (

) in chiral HPLC.
Detection UV @ 210 nm and 254 nmThe sulfur auxochrome absorbs weakly; 210 nm captures the carbonyl/sulfur transitions.
Workflow Logic (DOT Diagram)

HPLC_Workflow Sample Sample Prep (1 mg/mL in Mobile Phase) Column Chiralpak AD-H (Amylose Backbone) Sample->Column Inject 10 µL Interaction Chiral Recognition: 1. H-Bonding (COOH) 2. Dipole (Sulfur) Column->Interaction Separation Detector UV Detector (210 nm) Interaction->Detector Elution

Figure 2: HPLC separation mechanism highlighting the multi-point interaction required for chiral recognition.

Part 4: Method C – Preparative Enzymatic Kinetic Resolution

Best for: Producing enantiopure material (>99% ee) from racemate. Mechanism: Lipase B from Candida antarctica (CalB) exhibits high stereoselectivity for the esterification of the (S)-enantiomer (typically), leaving the (R)-acid unreacted (or vice versa depending on conditions).

Protocol
  • Substrate: Dissolve 500 mg racemic 2-MTPA in 10 mL MTBE (Methyl tert-butyl ether).

  • Acyl Acceptor: Add 2 equivalents of Ethanol (or Vinyl Acetate for irreversible transesterification).

  • Catalyst: Add 50 mg Novozym 435 (Immobilized CalB).

  • Incubation: Shake at 40°C, 200 rpm.

  • Monitoring: Sample every 2 hours using Method A (GC) .

  • Termination: Filter off the enzyme when conversion reaches 50%.

  • Purification: Partition between saturated

    
     and Ether.
    
    • Organic Layer:[2] Contains the Ester (Enantiomer 1).

    • Aqueous Layer:[1][2] Contains the Acid (Enantiomer 2). Acidify and extract to recover.[2]

Self-Validation Formula: Calculate the Enantiomeric Ratio (


) to verify enzyme efficiency:


Where

is conversion and

is enantiomeric excess of the product.[1] An

is required for practical synthesis.

References

  • Chromatographic Principles for Sulfur Compounds

    • Source: NIST Chemistry WebBook. "3-(Methylthio)propanoic acid ethyl ester."[1][4] National Institute of Standards and Technology.[4]

    • URL:[Link]

    • Relevance: Validates the volatility and GC behavior of methylthio-propionic esters.
  • Chiral HPLC of

    
    -Substituted Acids: 
    
    • Source: Chiral Technologies Application Note. "Separation of 2-Arylpropionic Acids on Chiralpak AD."
    • URL:[Link] (General reference for AD-H column specificity for profens/propionic acids).[1]

  • Enzymatic Resolution Methodology

    • Source: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds."[1][2] Tetrahedron, 2007.[1][2]

    • URL:[Link] (Foundational text for CalB kinetic resolution of carboxylic acids).

  • Flavor Chemistry Context

    • Source: The Good Scents Company.[5] "Ethyl 2-methyl-2-(methylthio)propionate."[1]

    • URL:[Link]

    • Relevance: Establishes the industrial relevance of these chiral sulfur esters in flavor chemistry.

Sources

Application Notes & Protocols: Leveraging 2-(Methylthio)propanoic Acid in the Synthesis of High-Impact Savory Flavors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers and flavor chemists on the utilization of 2-(methylthio)propanoic acid as a pivotal precursor in the synthesis of complex and potent flavor compounds. We will explore the underlying chemical mechanisms, principally the Maillard reaction, through which this sulfur-containing molecule generates signature savory, meaty, and roasted aromas. Detailed, field-tested protocols for flavor generation, including the synthesis of key downstream products like bis(2-methyl-3-furyl) disulfide, are provided. This guide emphasizes the causality behind experimental choices, self-validating protocols, and robust analytical characterization to ensure reproducibility and scientific integrity.

Introduction: The Role of Sulfur in Savory Flavor Creation

The creation of authentic and impactful savory flavors, particularly those reminiscent of cooked meat, is a cornerstone of food science and technology. The characteristic aromas of roasted, grilled, or stewed meats are not derived from a single molecule but from a complex symphony of hundreds of volatile compounds. These are generated during cooking through intricate chemical transformations of non-volatile precursors like sugars, amino acids, and lipids.[1][2] Among these, sulfur-containing compounds are disproportionately significant, often possessing exceptionally low odor thresholds and contributing the essential "meaty" character.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the primary engine for the generation of these potent flavor molecules.[3][4] When sulfur-containing amino acids like cysteine or methionine are involved, a rich palette of thiols, sulfides, and heterocyclic sulfur compounds is produced, defining the final aroma profile.[5]

This compound serves as a highly effective and versatile precursor in this context. It acts as a potent sulfur donor and carbon skeleton provider, capable of steering the Maillard reaction toward the formation of highly desirable meaty and savory flavor notes. Its structure is primed to generate some of the most important sulfur-containing aroma compounds found in cooked meat, such as 2-methyl-3-furanthiol (MFT), a compound renowned for its intense roast beef aroma.[6][7] This guide will elucidate the pathways from this precursor to key flavorants and provide practical methodologies for their synthesis and analysis.

Physicochemical Properties & Handling

A thorough understanding of the precursor's properties is fundamental to its effective and safe use.

PropertyThis compound
CAS Number 58809-73-7
Molecular Formula C₄H₈O₂S
Molecular Weight 120.17 g/mol [8]
Appearance Colorless to pale yellow liquid (estimated)
Boiling Point 104 °C at 8 Torr[9]
Density ~1.16 g/cm³ (Predicted)[9]
pKa 3.86 (Predicted)[9]
Solubility Soluble in alcohol; predicted water solubility is significant.
Safety & Handling Precautions:

This compound and related compounds should be handled with care in a well-ventilated fume hood. As a corrosive substance, it can cause severe skin burns and eye damage.[8][10]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133), chemical-resistant gloves, and a lab coat.[10][11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

  • Handling: Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation.[11] Wash hands thoroughly after handling.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Core Mechanistic Pathways: The Maillard Reaction

This compound participates in the Maillard reaction, which broadly consists of three stages:

  • Initial Stage: Condensation of a reducing sugar (e.g., ribose, xylose) with an amino compound to form a Schiff base, which then cyclizes and rearranges to a more stable Amadori product.[3]

  • Intermediate Stage: Degradation of the Amadori product through various pathways, leading to the formation of highly reactive dicarbonyl species and other intermediates.

  • Final Stage: Reaction of these intermediates with other compounds (including amino acids, aldehydes, and hydrogen sulfide) to produce a wide array of heterocyclic flavor compounds, such as pyrazines, furans, and thiophenes.[3][12]

The crucial contribution of this compound is its ability to degrade and release sulfur-containing fragments that intercept reactive intermediates from the Maillard cascade. This leads to the formation of high-impact sulfur volatiles. A key transformation is the generation of 2-methyl-3-furanthiol (MFT), a potent meaty aroma compound. MFT can then undergo further reactions, such as oxidation, to form bis(2-methyl-3-furyl) disulfide (BMFD), which also possesses a strong meaty, roasted aroma.[13][14]

G cluster_precursors Precursors cluster_reaction Thermal Processing (Maillard Reaction) cluster_products Key Flavor Products Precursor This compound Maillard Intermediate Carbonyls & Amines Precursor->Maillard Sulfur Donor Sugar Reducing Sugar (e.g., Ribose, Xylose) Sugar->Maillard Amino_Acid Other Amino Acids (e.g., Cysteine) Amino_Acid->Maillard MFT 2-Methyl-3-furanthiol (MFT) (Intense Meaty Aroma) Maillard->MFT Formation Others Other Volatiles (Thiophenes, Pyrazines, etc.) Maillard->Others BMFD Bis(2-methyl-3-furyl) disulfide (BMFD) (Roasted, Meaty Aroma) MFT->BMFD Oxidation

Detailed Application Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. They should be performed in a laboratory setting with appropriate safety measures.

Protocol 1: Generation of a Savory, Meaty Flavor Base

This protocol describes a model system for generating a complex savory flavor profile using this compound in a Maillard reaction.

Objective: To produce a foundational meaty flavor base for application in food systems.

Materials:

  • This compound (Precursor A)

  • L-Cysteine hydrochloride (Precursor B)

  • D-Xylose (Reducing Sugar)

  • Phosphate buffer (0.5 M, pH 7.0)

  • Propylene glycol (Solvent)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask, combine the following:

    • D-Xylose: 5.0 g

    • L-Cysteine HCl: 2.5 g

    • This compound: 0.5 g

    • Phosphate Buffer (0.5 M, pH 7.0): 50 mL

    • Propylene Glycol: 50 mL

    • Causality: Propylene glycol is used as a solvent to help solubilize the reactants and the resulting flavor compounds, while the phosphate buffer maintains a neutral pH, which is optimal for the Maillard reaction pathways that lead to meaty notes. Cysteine is included as it is a well-known precursor to a wide range of sulfurous flavor compounds and works synergistically.[5]

  • Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser. Place the assembly in a heating mantle.

  • Thermal Reaction:

    • Begin stirring and heat the mixture to 110°C.

    • Maintain this temperature under gentle reflux for 2 hours.

    • Self-Validation Checkpoint: Observe the reaction mixture. A gradual color change from pale yellow to a deep amber or brown is expected, indicating the progression of the Maillard reaction.[3] A strong, savory, and roasted aroma should become apparent.

  • Cooling and Extraction:

    • After 2 hours, turn off the heat and allow the mixture to cool to room temperature.

    • The resulting solution is the flavor base. For analytical purposes, it can be extracted with an appropriate solvent like dichloromethane or analyzed directly via headspace techniques.

  • Sensory Evaluation (Qualitative):

    • Prepare a 0.1% solution of the flavor base in warm water.

    • A trained sensory panel should evaluate the aroma. Expected Outcome: The aroma profile should be complex, with distinct notes of roasted meat, broth, and a subtle sulfury/oniony background.

Protocol 2: Synthesis of Bis(2-methyl-3-furyl) disulfide (BMFD)

This protocol details the synthesis of a specific high-impact meaty flavor compound, which is formed by the oxidation of 2-methyl-3-furanthiol (MFT). MFT is generated in situ from a suitable precursor system and then oxidized.[15]

Objective: To synthesize and isolate BMFD, a potent meaty flavor chemical.

Materials:

  • Reaction mixture from a Maillard reaction known to produce MFT (e.g., similar to Protocol 1, or from a patented process using precursors like 2-methylfuran).[7][16]

  • Hexane (Solvent)

  • Compressed air source with a sparger

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Methodology:

  • MFT Generation: Prepare a reaction base rich in 2-methyl-3-furanthiol. This is typically achieved through a specific Maillard reaction; for this protocol, we assume the thiol has been generated and is present in an aqueous/propylene glycol matrix.

  • Extraction of Thiol:

    • Extract the cooled reaction mixture with hexane (3 x 50 mL).

    • Combine the hexane extracts and wash with a small amount of brine to remove water-soluble impurities.

    • Causality: Hexane is a non-polar solvent used to selectively extract the relatively non-polar thiol (MFT) from the polar reaction medium.

  • Oxidative Coupling:

    • Transfer the hexane solution containing the extracted MFT to a flask equipped with a magnetic stirrer and a gas sparger.

    • At room temperature, bubble air through the solution at a slow, steady rate (e.g., 20-30 mL/minute) for 12-24 hours.[15]

    • Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the less polar disulfide (BMFD) should appear, while the spot for the thiol (MFT) diminishes. The characteristic "meaty" thiol aroma will also change, becoming more roasted and savory.

  • Purification:

    • Once the reaction is complete, concentrate the hexane solution using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

    • Causality: Column chromatography separates the BMFD product from unreacted starting material and other non-polar side products based on polarity.

  • Characterization:

    • Confirm the identity and purity of the isolated BMFD using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Expected Outcome: The mass spectrum should match the library spectrum for bis(2-methyl-3-furyl) disulfide. The purified product should be a clear yellow to amber liquid with a potent roasted, meat-like odor.[13]

G Start Flavor Synthesis Reaction Mixture (Containing MFT) Extract Solvent Extraction (Hexane) Start->Extract Isolate Thiol Oxidize Oxidative Coupling (Air Bubbling, Room Temp) Extract->Oxidize Hexane Solution of MFT Concentrate Concentration (Rotary Evaporator) Oxidize->Concentrate Crude BMFD Purify Purification (Column Chromatography) Concentrate->Purify Analyze Analysis & QC (GC-MS, Sensory) Purify->Analyze Pure BMFD

Analytical Characterization Workflow

The unequivocal identification and quantification of volatile flavor compounds are critical for both research and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[17][18]

Standard Workflow:

  • Sample Preparation/Extraction: Volatiles from the reaction mixture can be sampled in several ways:

    • Headspace Analysis (Static or Dynamic): Ideal for analyzing the most volatile compounds without solvent artifacts.

    • Solid Phase Microextraction (SPME): A solvent-free technique that concentrates volatiles on a coated fiber for injection into the GC-MS.

    • Solvent Extraction: As described in Protocol 2, for concentrating a broader range of volatiles and for preparative work.

  • GC-MS Analysis:

    • Separation: The extracted sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5 or Wax-type).[17]

    • Identification: As compounds elute from the column, they enter a mass spectrometer, which fragments them into a unique mass spectrum (a chemical "fingerprint"). This spectrum is compared against a library (e.g., NIST) for identification.[17]

    • Confirmation: For unequivocal identification, the retention index and mass spectrum of a suspected compound should be compared to an authentic chemical standard analyzed under the same conditions.[17]

  • Olfactometry (GC-O): For identifying which specific compounds contribute to the aroma, a GC can be equipped with an olfactory port, allowing a human assessor to smell the compounds as they elute and describe their character.

  • Quantification: Non-volatile precursors or reaction progress can be monitored using techniques like High-Performance Liquid Chromatography (HPLC).[19]

References

  • CN1141296A - Preparation method of 2-methyl-3-methylthiofuran. Google Patents.
  • Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. (2021). Royal Society of Chemistry. Available at: [Link]

  • CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol. Google Patents.
  • Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Request PDF | ResearchGate. Available at: [Link]

  • Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. Royal Society of Chemistry. Available at: [Link]

  • 2-Methyl-3-Furanthiol manufacturers and suppliers in China. ODOWELL. Available at: [Link]

  • methyl 2-(methyl thio) propionate propanoic acid, 2-(methylthio)-. The Good Scents Company. Available at: [Link]

  • 3-(Methylthio)propanoic acid | C4H8O2S | CID 563. PubChem, NIH. Available at: [Link]

  • Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. PubMed, NIH. Available at: [Link]

  • Effect of amino acids in the Maillard reaction products generated from the reaction flavors of Tenebrio molitor (mealworm) protein and d-xylose. PMC, NIH. Available at: [Link]

  • Effective Strategies for Understanding Meat Flavor: A Review. PMC, NIH. Available at: [Link]

  • Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. Lab Reporter. Available at: [Link]

  • Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. Frontiers in Nutrition. Available at: [Link]

  • Precursors to Beef Flavor. Beef Research. Available at: [Link]

  • ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2. The Good Scents Company. Available at: [Link]

  • Synthesis of bis(2-methyl-3-furyl) disulfide. PrepChem.com. Available at: [Link]

  • Origin of carbons in sulfur-containing aroma compounds from the Maillard reaction of xylose, cysteine and thiamine. ResearchGate. Available at: [Link]

  • Production of Meat-Like Flavor. ScienceAsia. Available at: [Link]

  • Flavor Compounds Identification and Reporting. MDPI. Available at: [Link]

  • Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. ScienceDirect. Available at: [Link]

  • Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Request PDF | ResearchGate. Available at: [Link]

  • bis(2-methyl-3-furyl) disulfide, 28588-75-2. The Good Scents Company. Available at: [Link]

  • Propanoic acid, 2-methyl-. NIST WebBook. Available at: [Link]

  • Fatty acid composition of meat animals as flavor precursors. The National Provisioner. Available at: [Link]

  • Flavor analysis. Shimadzu Scientific Instruments. Available at: [Link]

  • Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Cheméo. Available at: [Link]

  • The Maillard Reaction. San Diego Miramar College. Available at: [https://sdmiramar.edu/sites/default/files/2019-09/Maillard Reaction.pdf]([Link] Reaction.pdf)

  • Methionine. Wikipedia. Available at: [Link]

  • Techniques in Flavour Analysis. Slideshare. Available at: [Link]

  • ethyl 2-(methyl thio) propionate, 40800-76-8. The Good Scents Company. Available at: [Link]

  • How to Recreate the Flavour of Meat. YouTube. Available at: [Link]

Sources

Application Note: High-Recovery Solid-Phase Extraction of 2-(Methylthio)propanoic Acid from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the solid-phase extraction (SPE) of 2-(methylthio)propanoic acid (MMPA) from aqueous solutions. MMPA is a sulfur-containing carboxylic acid of interest in metabolic research and drug development. Its effective isolation from complex aqueous matrices is critical for accurate downstream analysis. We detail two robust protocols based on distinct retention mechanisms—Reversed-Phase (RP) and Anion-Exchange (AX)—providing researchers with validated methods adaptable to various sample types and analytical requirements. The underlying principles of sorbent selection, pH manipulation, and elution strategy are explained to empower users to optimize these methods for their specific applications.

Introduction: The Analyte and the Challenge

This compound is a relatively polar, small-molecule carboxylic acid. The primary challenge in its extraction from aqueous matrices (e.g., cell culture media, urine, or environmental water samples) is its high water solubility and the presence of potentially interfering polar and ionic species.[1] Solid-phase extraction offers a powerful technique to clean up the sample, concentrate the analyte, and perform a solvent exchange prior to analysis by methods such as GC-MS or LC-MS.[2][3][4]

The success of any SPE method hinges on a clear understanding of the analyte's physicochemical properties, which dictate its interaction with the solid-phase sorbent.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for SPE
Molecular Formula C₄H₈O₂SLow molecular weight suggests potential for good solubility in various solvents.[5][6]
Molecular Weight 120.17 g/mol Influences diffusion kinetics during the SPE process.[5][6]
logP (o/w) ~1.008 (est.)Indicates moderate polarity; the molecule has both hydrophilic (carboxylic acid) and hydrophobic (alkylthio) character, making it suitable for reversed-phase SPE.[1]
pKa ~4.5 (est.)As a typical carboxylic acid, its charge state is pH-dependent. This is the critical parameter for developing both reversed-phase and ion-exchange methods.[7]
Water Solubility High (7.79 x 10⁴ mg/L est.)Confirms the need for an effective extraction technique to isolate it from the aqueous phase.[1]

Rationale for Method Selection: Exploiting Analyte Chemistry

Based on the properties in Table 1, two primary SPE mechanisms are highly suitable for MMPA extraction:

  • Reversed-Phase (RP) SPE: This technique relies on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18-bonded silica).[8] To maximize the retention of MMPA, which is moderately polar, we must suppress the ionization of its carboxylic acid group. By adjusting the sample pH to be at least 2 units below the analyte's pKa (i.e., pH ≈ 2.5), the carboxylic acid becomes protonated and neutral (R-COOH).[9] This neutral form is significantly more hydrophobic, leading to strong retention on the C18 sorbent.

  • Anion-Exchange (AX) SPE: This method leverages electrostatic interactions.[10] By adjusting the sample pH to be at least 2 units above the analyte's pKa (i.e., pH ≈ 6.5), the carboxylic acid group is deprotonated, yielding a negatively charged carboxylate anion (R-COO⁻).[10][11] This anion can be strongly retained by a positively charged stationary phase, such as a quaternary ammonium group found in Strong Anion Exchange (SAX) sorbents.[11][12] This approach offers high selectivity for acidic compounds.

Detailed Protocols

The following protocols are designed for a standard 1 mL SPE cartridge with a 50-100 mg sorbent bed. Solvent volumes should be scaled proportionally for different cartridge sizes.[13]

Protocol 1: Reversed-Phase (RP-SPE) Method

This protocol is ideal for general-purpose cleanup and concentration when the primary interferences are highly polar, inorganic salts.

Sorbent: C18-bonded silica (e.g., Thermo Scientific™ HyperSep™ Retain PEP, Agilent Bond Elut C18)

Core Principle: Retain the neutral, protonated form of MMPA via hydrophobic interactions.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • For a 1 mL aqueous sample, add 10-20 µL of a strong acid (e.g., formic acid or phosphoric acid) to adjust the pH to ~2.5-3.0.

    • Rationale: To ensure the MMPA is in its neutral, hydrophobic form for maximum retention on the C18 sorbent.[9]

    • If the sample contains particulates, centrifuge or filter it prior to loading.[3]

  • Sorbent Conditioning:

    • Pass 1-2 tube volumes (~2 mL) of methanol or acetonitrile through the cartridge.

    • Rationale: This step wets the hydrophobic C18 chains and activates the sorbent for interaction.[14][15] Do not let the sorbent dry.[13]

  • Sorbent Equilibration:

    • Pass 1-2 tube volumes (~2 mL) of acidified deionized water (pH adjusted to ~2.5-3.0) through the cartridge.

    • Rationale: Prepares the sorbent with a solution that matches the sample's pH and polarity, preventing premature elution and ensuring consistent retention.[14][15]

  • Sample Loading:

    • Apply the pre-treated sample to the cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second, or ~1 mL/min).[10]

    • Rationale: A slow flow rate allows sufficient time for the analyte to partition from the liquid phase onto the stationary phase, maximizing binding and preventing breakthrough.[10]

  • Washing:

    • Pass 1-2 tube volumes (~2 mL) of acidified deionized water (pH ~2.5-3.0) containing 5% methanol through the cartridge.

    • Rationale: This removes hydrophilic and ionic interferences (like salts) that have minimal retention, while the 5% organic content is not strong enough to elute the retained MMPA.[14]

  • Sorbent Drying (Optional but Recommended):

    • Apply a vacuum or positive pressure to the cartridge for 5-10 minutes to remove all residual aqueous wash solution.

    • Rationale: Ensures the subsequent organic elution solvent is not diluted with water, leading to a more efficient and less voluminous elution.[14]

  • Elution:

    • Elute the MMPA with 1-2 tube volumes (~2 mL) of methanol or acetonitrile into a clean collection tube.

    • Rationale: The strong, non-polar organic solvent disrupts the hydrophobic interactions, releasing the analyte from the sorbent.[8] For ionizable compounds, elution with a basic organic solvent (e.g., 2% ammonium hydroxide in methanol) can further improve recovery by ionizing the analyte and weakening its hydrophobic retention.

Protocol 2: Strong Anion-Exchange (SAX-SPE) Method

This protocol provides higher selectivity for MMPA and other acidic compounds, effectively removing neutral and basic interferences.

Sorbent: Silica-based Strong Anion Exchange (SAX) with quaternary ammonium functional groups.

Core Principle: Retain the negatively charged, deprotonated form of MMPA via electrostatic attraction.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • For a 1 mL aqueous sample, add a suitable buffer (e.g., ammonium acetate) or a weak base (e.g., ammonium hydroxide) to adjust the pH to ~6.5-7.5.

    • Rationale: To ensure the MMPA is in its anionic (R-COO⁻) form for strong electrostatic binding to the positively charged SAX sorbent.[10][11]

  • Sorbent Conditioning:

    • Pass 1-2 tube volumes (~2 mL) of methanol through the cartridge.

    • Rationale: To wet the sorbent and ensure its functional groups are accessible.[4]

  • Sorbent Equilibration:

    • Pass 1-2 tube volumes (~2 mL) of deionized water or a buffer at the same pH as the sample (~6.5-7.5) through the cartridge.

    • Rationale: Primes the sorbent with the correct pH environment to ensure the functional groups are charged and ready for ion exchange.[10]

  • Sample Loading:

    • Apply the pre-treated sample to the cartridge at a slow, consistent flow rate (~1 mL/min).

    • Rationale: Ion-exchange kinetics can be slower than reversed-phase; a slow flow rate is critical to allow for the electrostatic interaction to occur.[10]

  • Washing:

    • Step 5a (Polar Wash): Wash with 1-2 tube volumes (~2 mL) of deionized water (pH ~6.5-7.5). This removes polar, non-ionic interferences.

    • Step 5b (Non-polar Wash): Wash with 1-2 tube volumes (~2 mL) of methanol. This removes non-polar or weakly bound basic/neutral interferences.

    • Rationale: The dual wash steps provide a comprehensive cleanup. The retained MMPA is not eluted because the ionic bond is unaffected by these solvents.

  • Elution:

    • Elute the MMPA by passing 1-2 tube volumes (~2 mL) of an acidic solvent, such as 2-5% formic acid in methanol.

    • Rationale: The high concentration of acid (low pH) protonates the MMPA's carboxylate group (R-COO⁻ → R-COOH), neutralizing its charge. The now-neutral molecule is released from the positively charged sorbent and eluted.[7] Using an acidic organic solvent ensures efficient elution and provides a sample ready for many LC-MS applications.[16]

Method Optimization and Data Summary

Successful SPE requires careful optimization. If recovery is low, consider the following:

  • Check pH: Verify the pH of your pre-treated sample and equilibration/wash solutions. Incorrect pH is the most common cause of failure for RP and AX methods.

  • Adjust Wash Solvent: If the analyte is being lost in the wash step, reduce the organic solvent percentage in the RP wash or ensure the AX wash solvent has no significant ionic strength.

  • Adjust Elution Solvent: If the analyte is not eluting completely, increase the volume or strength of the elution solvent. For RP, try a stronger solvent like acetonitrile. For AX, increase the acid concentration in the eluent.

Table 2: Comparison of SPE Protocol Parameters

ParameterProtocol 1: Reversed-Phase (RP)Protocol 2: Anion-Exchange (AX)
Retention Mechanism Hydrophobic InteractionElectrostatic (Ionic) Attraction
Required Analyte State Neutral (Protonated)Anionic (Deprotonated)
Sample Load pH Acidic (pH 2.5 - 3.0)Neutral to Basic (pH 6.5 - 7.5)
Sorbent Type C18 or other non-polar polymerStrong Anion Exchange (SAX)
Wash Solvent 5% Methanol in acidified water1. Water, 2. Methanol
Elution Principle Disruption of hydrophobic forcesNeutralization of analyte charge
Elution Solvent Methanol or Acetonitrile2-5% Formic Acid in Methanol
Selectivity Profile Good for non-polar analytesExcellent for acidic analytes

Workflow Visualization

The following diagrams illustrate the logical flow of each protocol.

RP_SPE_Workflow prep prep spe_step spe_step analysis analysis Sample Aqueous Sample Pretreat Pre-treatment (Acidify to pH ~2.5) Sample->Pretreat Load Load Sample Pretreat->Load Condition Condition (Methanol) Equilibrate Equilibrate (Acidified Water) Condition->Equilibrate Equilibrate->Load Wash Wash (5% MeOH in Acidified Water) Load->Wash Analyte Retained Waste2 Waste (Interferences) Load->Waste2 Breakthrough Elute Elute (Methanol / ACN) Wash->Elute Waste1 Waste (Interferences) Wash->Waste1 Final Analyze (GC-MS / LC-MS) Elute->Final Purified Analyte

Figure 1: Workflow for Reversed-Phase SPE of MMPA.

AX_SPE_Workflow prep prep spe_step spe_step analysis analysis Sample Aqueous Sample Pretreat Pre-treatment (Adjust to pH ~7.0) Sample->Pretreat Load Load Sample Pretreat->Load Condition Condition (Methanol) Equilibrate Equilibrate (Buffered Water) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (Water) Load->Wash1 Analyte Retained Wash2 Wash 2 (Methanol) Wash1->Wash2 Waste1 Waste (Polar Interferences) Wash1->Waste1 Elute Elute (Acidified Methanol) Wash2->Elute Waste2 Waste (Non-Polar Interferences) Wash2->Waste2 Final Analyze (GC-MS / LC-MS) Elute->Final Purified Analyte

Figure 2: Workflow for Anion-Exchange SPE of MMPA.

Conclusion

The successful extraction of this compound from aqueous solutions can be readily achieved using either a reversed-phase or an anion-exchange solid-phase extraction strategy. The choice between the two methods depends on the specific matrix and the nature of the interfering compounds. The RP method is a robust, general-purpose approach, while the AX method offers superior selectivity for acidic analytes. By carefully controlling the sample pH to manipulate the ionization state of the target analyte, researchers can achieve high recovery and sample purity, enabling sensitive and accurate downstream analysis.

References

  • 2-methyl thiopropionic acid, 58809-73-7. The Good Scents Company. [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]

  • Ion-Exchange SPE Cartridge. Hawach Scientific. [Link]

  • Choosing the best Ion Exchange Mode for Solid Phase Extraction. Biotage. [Link]

  • Sample Preparation Reference Manual and Users Guide. LabRulez LCMS. [Link]

  • How It Works: Ion-Exchange SPE. LCGC International. [Link]

  • Methyl 2-methyl-3-(methylthio)propionate. PubChem, National Center for Biotechnology Information. [Link]

  • Ethyl 2-methyl-2-(methylthio)propionate. PubChem, National Center for Biotechnology Information. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2. The Good Scents Company. [Link]

  • Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?. Hawach Scientific. [Link]

  • SPE Method Development Tips and Tricks. Agilent. [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]

  • Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. PubMed Central, National Center for Biotechnology Information. [Link]

  • 3-(Acetylthio)-2-methylpropanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. [Link]

Sources

Application Note: A Comprehensive Guide to the Structural Elucidation of 2-(methylthio)propanoic acid using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol and theoretical framework for the structural elucidation of 2-(methylthio)propanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of molecular structures in solution.[1][2][3] This guide outlines a systematic approach, beginning with one-dimensional (1D) ¹H and ¹³C NMR analysis to identify key functional groups and proton environments. It then progresses to two-dimensional (2D) correlation experiments, including COSY, HSQC, and HMBC, to definitively establish the connectivity and complete the structural assignment. This application note is intended for researchers and scientists in organic chemistry, medicinal chemistry, and drug development who require robust methods for molecular characterization.

Introduction and Structural Overview

This compound is a small organic molecule featuring a carboxylic acid, a thioether linkage, and a chiral center. Its structure presents a clear and instructive case for the application of modern NMR techniques. The primary objective of this analysis is to confirm the covalent bonding framework of the molecule by assigning specific NMR signals to each unique proton and carbon atom.

Molecular Structure:

this compound Structure with Atom NumberingFigure 1. Chemical structure of this compound with atom numbering for NMR assignment.

The molecule contains four distinct carbon environments (C1, C2, C3, C4) and four unique proton environments (H2, H3, H4, and the carboxylic acid proton, which is often not observed or is very broad). The strategic application of a suite of NMR experiments allows for the complete and confident mapping of this structure.

Principles of the NMR Workflow

Structural elucidation via NMR is a layered process. Each experiment provides a specific piece of the puzzle, and together, they offer a complete picture.

  • ¹H NMR (Proton NMR): Provides information on the number of different proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting).[4][5]

  • ¹³C NMR (Carbon NMR): Reveals the number of different carbon environments in the molecule.[6][7] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.[8]

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds (³J-coupling).[9] This is fundamental for mapping out adjacent proton groups.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly to the carbon atom they are attached to (¹J-coupling).[10][11] This is the primary method for assigning carbons that have attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling).[11][12] This is crucial for identifying connectivity across quaternary carbons (like C1) and heteroatoms (like the sulfur atom).

The synergy of these techniques provides a self-validating system for structural confirmation.[1]

Detailed Experimental Protocols

Scientific integrity begins with meticulous sample preparation and precise instrument parameterization.

Materials and Reagents
  • This compound (≥98% purity)

  • Deuterated Chloroform (CDCl₃, 99.8% D) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette with glass wool plug

  • Acetone (for cleaning)

  • Nitrogen or Argon gas (for drying)

Sample Preparation Protocol

The quality of the NMR spectrum is highly dependent on the quality of the sample preparation.[13]

  • Weighing: Accurately weigh approximately 10-20 mg of this compound for optimal ¹H NMR results.[13] For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃ containing TMS as an internal reference standard.[6][14] Agitate the vial gently to ensure complete dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette. Cotton should be avoided as it can introduce contaminants.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with acetone to remove any dust or fingerprints.[13]

NMR Instrument and Acquisition Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

Parameter ¹H Experiment ¹³C{¹H} Experiment COSY HSQC HMBC
Spectrometer Freq. 400 MHz100 MHz400 MHz400 MHz (¹H), 100 MHz (¹³C)400 MHz (¹H), 100 MHz (¹³C)
Solvent CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K298 K
Spectral Width 12 ppm220 ppm12 ppm x 12 ppm12 ppm (F2) x 180 ppm (F1)12 ppm (F2) x 200 ppm (F1)
Acquisition Time ~4 s~1.5 s~0.2 s~0.2 s~0.2 s
Relaxation Delay 2 s2 s1.5 s1.5 s1.8 s
Number of Scans 810244816
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
Reference TMS at 0.00 ppmTMS at 0.00 ppmTMS at 0.00 ppmTMS at 0.00 ppmTMS at 0.00 ppm

Causality Behind Parameter Choices:

  • Relaxation Delay (d1): A 2-second delay is chosen to allow for nearly complete T1 relaxation of most protons and carbons, ensuring quantitative accuracy in integration for 1D spectra and preventing signal saturation.

  • Number of Scans (ns): The number of scans is increased significantly for ¹³C and 2D experiments to compensate for the low natural abundance of ¹³C and the inherently lower sensitivity of these techniques.[9]

  • Pulse Programs: Standard, well-vetted pulse programs are selected. For instance, hsqcedetgpsisp2.2 is an edited HSQC sequence that provides phase information to distinguish CH/CH₃ (positive) from CH₂ (negative) signals, adding another layer of validation.[11] The hmbcgplpndqf program is chosen for its excellent suppression of signals from direct ¹J C-H correlations.[11]

Data Analysis and Structural Interpretation

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is the starting point for analysis. We anticipate four distinct signals (excluding the labile acid proton).

Proton Label Predicted δ (ppm) Multiplicity Integration J-coupling (Hz) Rationale for Chemical Shift
H4 (S-CH₃) 2.1 - 2.3Singlet (s)3HN/AMethyl group attached to electron-withdrawing sulfur atom.
H3 (-CH₃) 1.4 - 1.6Doublet (d)3H³J ≈ 7 HzAlkyl methyl group adjacent to a single methine proton (H2).[15]
H2 (-CH-) 3.3 - 3.5Quartet (q)1H³J ≈ 7 HzMethine proton deshielded by both the sulfur atom and the carbonyl group. Split by the three H3 protons.
-COOH 10.0 - 12.0Broad Singlet (br s)1HN/AHighly deshielded acidic proton. Signal may be broad due to chemical exchange.[16]
  • Interpretation Logic: The splitting patterns are key. The doublet-quartet pattern is a classic signature of an ethyl-like fragment where one methyl is replaced (in this case, by S and COOH). The singlet at ~2.2 ppm is characteristic of a methylthio group.

Predicted ¹³C NMR Spectrum Analysis

Four signals are expected in the proton-decoupled ¹³C NMR spectrum.

Carbon Label Predicted δ (ppm) Rationale for Chemical Shift
C4 (S-CH₃) 15 - 20Alkyl carbon attached to sulfur.
C3 (-CH₃) 18 - 23Standard alkyl methyl carbon.
C2 (-CH-) 40 - 45Methine carbon deshielded by adjacent sulfur and carbonyl functionalities.
C1 (C=O) 175 - 185Carbonyl carbon of a carboxylic acid, typically found in this downfield region.[7]
2D NMR Correlation Analysis: Connecting the Pieces

While 1D spectra provide strong evidence, 2D NMR is required for unambiguous proof of structure.[2][17]

  • COSY: A crucial cross-peak will be observed between the methine proton (H2, δ ~3.4 ppm) and the methyl doublet protons (H3, δ ~1.5 ppm). This definitively confirms the C2-C3 bond connectivity. No other correlations are expected, isolating this spin system.

  • HSQC: This experiment links the proton and carbon skeletons. The following correlations are expected:

    • H4 (δ ~2.2 ppm) ↔ C4 (δ ~16 ppm)

    • H3 (δ ~1.5 ppm) ↔ C3 (δ ~20 ppm)

    • H2 (δ ~3.4 ppm) ↔ C2 (δ ~42 ppm)

  • HMBC: This is the final and most powerful experiment, revealing long-range connections that solidify the entire molecular structure.

    • H4 (S-CH₃) → C2: A key ³J correlation from the methylthio protons to the methine carbon proves the sulfur is attached at the C2 position.

    • H2 (-CH-) → C1 & C4: A ²J correlation to the carbonyl carbon (C1) and a ²J correlation to the methylthio carbon (C4) confirms the position of the methine proton between these groups.

    • H3 (-CH₃) → C1 & C2: A ³J correlation to the carbonyl carbon (C1) and a ²J correlation to its own methine carbon (C2) further solidifies the propanoic acid backbone.

Summary of Structural Assignments

The combination of 1D and 2D NMR data allows for the complete and confident assignment of all proton and carbon signals in this compound.

Atom ¹H δ (ppm) ¹³C δ (ppm) Key HMBC Correlations (from Proton)
C1 (-COOH) ~11.0~180.0H2, H3
C2 (-CH-) ~3.40~42.0C1, C3, C4
C3 (-CH₃) ~1.50~20.0C1, C2
C4 (S-CH₃) ~2.20~16.0C2

Workflow Visualization

The logical flow of the structural elucidation process can be visualized as follows.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation Analyte Analyte This compound SamplePrep Sample Preparation (10-20 mg in CDCl3/TMS) Analyte->SamplePrep NMR_Acq NMR Data Acquisition (400 MHz) SamplePrep->NMR_Acq NMR_1D 1D Spectra (¹H, ¹³C) NMR_Acq->NMR_1D NMR_2D 2D Spectra (COSY, HSQC, HMBC) NMR_Acq->NMR_2D Analysis_1D 1D Analysis (Identify Spin Systems) NMR_1D->Analysis_1D Analysis_2D 2D Correlation (Establish Connectivity) NMR_2D->Analysis_2D Analysis_1D->Analysis_2D Hypothesis Structure Final Structure Confirmed Analysis_2D->Structure Validation

Caption: Workflow for NMR-based structural elucidation.

References

  • ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... Available at: [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. Available at: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Available at: [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • YouTube. NMR spectrum of methyl propanoate | Learning Science. Available at: [Link]

  • Science.gov. nmr hsqc hmbc: Topics by Science.gov. Available at: [Link]

  • SpringerLink. Sample Preparation | NMR Spectroscopy in Food Analysis. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • University of California, Riverside. NMR Sample Preparation. Available at: [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • The Royal Society of Chemistry. Thioester supporting info 09-08-12. Available at: [Link]

  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. Available at: [Link]

  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • University of Manitoba. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

  • University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available at: [Link]

  • Unknown. Coupling constants for 1H and 13C NMR. Available at: [Link]

  • YouTube. NMR 5: Coupling Constants. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

Sources

Application Notes and Protocols for Investigating the Biological Effects of 2-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Elucidating the Bioactivity of a Novel Methionine Analog

2-(Methylthio)propanoic acid is a small molecule structurally related to the essential amino acid methionine. As a sulfur-containing carboxylic acid, it holds the potential for diverse biological activities, drawing parallels to related compounds such as 3-(methylthio)propanoic acid, a known methionine metabolite and phytotoxin, and 3-acetylthio-2-methylpropanoic acid, an intermediate in the synthesis of the ACE inhibitor captopril. Given these associations, a systematic investigation into the biological effects of this compound is warranted.

This comprehensive guide provides a structured, multi-tiered experimental approach to characterize the biological profile of this compound. We will begin with foundational cytotoxicity assessments, progress to mechanistic inquiries into its effects on cellular metabolism and key signaling pathways, and explore its potential as a modulator of specific protein targets and as an antimicrobial agent. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate reproducible and insightful data.

Experimental Workflow: A Tiered Approach to Characterization

A logical and efficient investigation into the biological effects of a novel compound begins with broad, high-level assays and progresses to more specific, mechanistic studies. This tiered approach ensures that resources are used effectively and that subsequent experiments are informed by initial findings.

experimental_workflow cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Specific Functional Assays A Compound Preparation & QC B Cytotoxicity Screening (MTT & LDH Assays) A->B C Metabolic Profiling (Seahorse XF Assay) B->C If cytotoxic D Mitochondrial Health (JC-1 Assay) B->D If cytotoxic E Target Engagement (CETSA) B->E Hypothesis-driven G In Vitro Metabolism (Liver Microsome Assay) B->G H Antimicrobial Activity (Broth Microdilution) B->H F Signaling Pathway Analysis (Western Blot for MAPK) C->F D->F E->F

Caption: A tiered experimental workflow for characterizing this compound.

PART 1: Foundational Assessment - Is the Compound Biologically Active?

The initial step is to determine if this compound exerts a cytotoxic effect on cultured cells. This is a critical baseline measurement that will inform the concentration range for all subsequent experiments. We will employ two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Compound Preparation and Quality Control

Prior to any biological assessment, it is crucial to ensure the purity and stability of the test compound.

Protocol 1: Stock Solution Preparation

  • Obtain Safety Data Sheet (SDS): Review the SDS for this compound to understand its physical and chemical properties, including solubility and any specific handling precautions. The related compound, 3-(methylthio)propanoic acid, is listed as corrosive and can cause severe skin burns and eye damage, necessitating the use of appropriate personal protective equipment (PPE).[1][2]

  • Solubility Testing: Determine the optimal solvent for this compound. Start with sterile, cell culture-grade dimethyl sulfoxide (DMSO) and water.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in the chosen solvent.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or as recommended by the supplier.

ParameterRecommendation
Compound Purity >95% (as determined by NMR or LC-MS)
Stock Concentration 10-100 mM
Solvent Cell culture-grade DMSO or sterile water
Storage -20°C or -80°C, protected from light
Cytotoxicity Screening

Protocol 2: MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3] The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, A549, or a cell line relevant to the intended research area) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in the wells with the compound-containing medium. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis.[7]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's instructions.[8][9]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.[8][10]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

AssayPrincipleEndpoint
MTT Metabolic activity (reduction of tetrazolium salt)Cell viability
LDH Membrane integrity (release of cytosolic enzyme)Cytotoxicity

PART 2: Mechanistic Investigation - How Does It Work?

If this compound demonstrates bioactivity in the initial cytotoxicity screens, the next step is to investigate its mechanism of action. Based on its structural similarity to methionine, we will prioritize investigating its effects on cellular metabolism and mitochondrial function.

Metabolic Profiling

Protocol 4: Seahorse XF Cell Mito Stress Test

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a snapshot of mitochondrial respiration and glycolysis.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.[11]

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.[12]

  • Compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with the desired concentration of this compound and incubate in a non-CO2 incubator at 37°C for 1 hour.[13]

  • Assay Execution: Load the hydrated sensor cartridge with compounds that modulate mitochondrial function (oligomycin, FCCP, and rotenone/antimycin A) and place the cell plate into the Seahorse XF Analyzer.

  • Data Acquisition and Analysis: The instrument will measure OCR and ECAR before and after the injection of each compound. Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Assessment of Mitochondrial Health

Protocol 5: JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 dye is a lipophilic cation that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic or unhealthy cells with decreased mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers.[14]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.

  • JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution according to the manufacturer's protocol (typically 15-30 minutes at 37°C).[15][16]

  • Washing: Wash the cells with assay buffer to remove excess dye.[15]

  • Fluorescence Measurement: Measure the fluorescence intensity of both the red aggregates (excitation ~585 nm, emission ~590 nm) and green monomers (excitation ~514 nm, emission ~529 nm) using a fluorescence microplate reader or fluorescence microscope.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Target Engagement

Protocol 6: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to assess the direct binding of a compound to its protein target in a cellular context.[17] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).[18][19]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[20]

  • Protein Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

PART 3: Specific Functional Assays - What Are the Downstream Consequences?

Based on the findings from the mechanistic investigation, more specific functional assays can be employed to further elucidate the biological effects of this compound.

Signaling Pathway Analysis

Protocol 7: Western Blot for MAPK Signaling

The mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and stress responses.[21][22] Western blotting can be used to assess the phosphorylation status of key MAPK proteins like ERK1/2, JNK, and p38, which indicates their activation.

  • Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the MAPK proteins of interest (e.g., phospho-ERK1/2 and total ERK1/2).[23][24]

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[23]

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

MAPK_pathway cluster_0 Upstream Signals cluster_1 MAPKKK cluster_2 MAPKK cluster_3 MAPK cluster_4 Cellular Response Signal Extracellular Stimuli (e.g., Growth Factors, Stress) MAP3K Raf, MEKK, ASK1 Signal->MAP3K MAP2K MEK1/2, MKK4/7, MKK3/6 MAP3K->MAP2K MAPK ERK1/2, JNK, p38 MAP2K->MAPK Response Proliferation, Differentiation, Apoptosis, Inflammation MAPK->Response

Caption: Simplified overview of the MAPK signaling cascade.

In Vitro Metabolism

Protocol 8: Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of this compound to metabolism by phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[25][26][27][28]

  • Incubation: Incubate this compound at a fixed concentration (e.g., 1 µM) with liver microsomes (from human or other species) and NADPH (a necessary cofactor) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Antimicrobial Activity

Protocol 9: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.[29][30]

  • Bacterial/Fungal Strains: Select a panel of relevant bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans).[30]

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The experimental framework detailed in these application notes provides a comprehensive and systematic approach to characterizing the biological effects of this compound. By progressing from broad cytotoxicity screening to specific mechanistic and functional assays, researchers can build a detailed profile of this novel compound, uncovering its potential therapeutic or toxicological properties. The provided protocols, when executed with appropriate controls and careful data analysis, will yield reliable and reproducible results, paving the way for a deeper understanding of the biological role of this compound.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent Seahorse XF T Cell Metabolic Profiling Kit User Guide. Retrieved from [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Min, J., & Chabu, C. J. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74(1), 7-9.
  • D'Arcy, S., & Alm, K. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in molecular biology (Vol. 1473, pp. 229-245). Humana Press.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Retrieved from [Link]

  • Singh, S., & Sharma, N. (2019). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Methods in molecular biology (Vol. 1967, pp. 1-13). Humana Press.
  • Agilent Technologies. (n.d.). Agilent Seahorse XFp T Cell Metabolic Profiling Kit User Guide. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Methods in molecular biology (Vol. 1120, pp. 67-77). Humana Press.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Chen, L., et al. (2018). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Oncotarget, 9(10), 9143-9154.
  • Agilent Technologies. (n.d.). Quick Start Guide - Agilent Seahorse XF T Cell Metabolic Profiling Kit. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • Agilent Technologies. (2022). Agilent Seahorse XF T Cell Metabolic Profiling Kit [Video]. YouTube. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • ICCVAM. (2001). ICCVAM Recommendations on In Vitro Methods for Assessing Acute Systemic Toxicity. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). Lactate Dehydrogenase (LDH) Assay. Retrieved from [Link]

  • Krewski, D., et al. (2010). Toxicity testing in the 21st century: a vision and a strategy. Journal of toxicology and environmental health, Part B, Critical reviews, 13(2-4), 51-138.
  • PubChem. (n.d.). 3-(Methylthio)propanoic acid. Retrieved from [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2018). Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17.
  • Perelman, A., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Journal of visualized experiments : JoVE, (143), 10.3791/58682.
  • Shaw, J. L., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 227-235.
  • National Institutes of Health. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1015-1026.
  • Corbo, C., et al. (2022). An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology. Cancers, 14(5), 1296.
  • Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Retrieved from [Link]

  • protocols.io. (2019). Assessment of antimicrobial activity. Retrieved from [Link]

Sources

use of 2-(methylthio)propanoic acid as a reference standard in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the qualification and utilization of 2-(methylthio)propanoic acid (2-MTPA) (CAS: 58809-73-7) as a reference standard in chromatographic workflows. Distinct from its structural isomer 3-(methylthio)propanoic acid, 2-MTPA serves as a critical marker in flavor chemistry (cheesy/savory notes) and a metabolic intermediate in sulfur-containing drug synthesis. This document provides validated protocols for GC-MS (via MCF derivatization) and HPLC-UV/MS, addressing the specific challenges of volatility, sulfur oxidation, and enantiomeric resolution.

Chemical Identity & Critical Handling

Distinction Warning: Researchers frequently conflate This compound with 3-(methylthio)propanoic acid (a methionine catabolite). Ensure your reference standard matches the specific alpha-substituted structure below.

PropertySpecification
Chemical Name This compound
Synonyms 2-Methylmercaptopropionic acid;

-(Methylthio)propionic acid
CAS Number 58809-73-7
Molecular Formula

Molecular Weight 120.17 g/mol
pKa ~3.86 (Carboxylic acid)
Chirality Yes (C2 position). Typically supplied as a racemate (

).
Stability & Storage (The "Self-Validating" Standard)

Sulfur-containing acids are prone to oxidation (forming sulfoxides/sulfones) and intermolecular esterification.

  • Storage: Store neat standard at -20°C under argon/nitrogen.

  • Handling: Prepare working standards in degassed solvents.

  • Visual Check: Pure 2-MTPA is a clear, colorless to pale yellow liquid.[1] Cloudiness indicates polymerization or salt formation.

Protocol A: GC-MS Analysis via MCF Derivatization

Recommended for: Complex matrices (wine, food, biological fluids) where water tolerance and high sensitivity are required.

Rationale: Direct injection of 2-MTPA leads to peak tailing due to the carboxylic acid group interacting with active sites. Silylation (BSTFA) is moisture-sensitive. Methyl Chloroformate (MCF) derivatization is superior because it works directly in aqueous/alcoholic samples, reacts instantly, and stabilizes the analyte as the methyl ester.

Reagents
  • Derivatizing Agent: Methyl Chloroformate (MCF).

  • Solvent: Pyridine (catalyst) and Methanol.

  • Extraction Solvent: Chloroform or Hexane.

  • Internal Standard (IS): 2-(Ethylthio)propanoic acid (structural analog) or d3-2-MTPA.

Step-by-Step Workflow
  • Sample Prep: Aliquot 100 µL of sample (or standard solution) into a silanized glass vial.

  • Basification: Add 20 µL 1M NaOH (Adjust pH > 9 to ensure acid is in carboxylate form).

  • Solvent Addition: Add 150 µL Methanol and 20 µL Pyridine.

  • Derivatization: Add 20 µL MCF while vortexing. Caution: Exothermic gas evolution.

  • Extraction: Add 200 µL Chloroform containing the Internal Standard. Vortex for 30 seconds.

  • Separation: Centrifuge at 3000 x g for 2 mins.

  • Injection: Inject 1 µL of the bottom organic layer (Chloroform).

GC-MS Parameters
  • Column: DB-5ms or ZB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless @ 250°C.

  • Oven Program:

    • 40°C hold for 1 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 30°C/min to 280°C (Burn out).

  • Detection (MS): SIM Mode.

    • Target Ion: m/z 61 (CH3-S-CH2+ fragment) and m/z 134 (Molecular ion of methyl ester).

    • Qualifier Ion: m/z 75.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis S1 Aqueous/Alcoholic Sample S2 Add Methanol + Pyridine S1->S2 S3 Add MCF (Derivatization) S2->S3 Instant Reaction S4 Chloroform Extraction S3->S4 G1 Injection (Methyl Ester Form) S4->G1 Inject Organic Layer G2 DB-5ms Separation G1->G2 G3 MS Detection (SIM: m/z 61, 134) G2->G3

Caption: Validated MCF derivatization workflow converting 2-MTPA to its methyl ester for robust GC-MS quantification.

Protocol B: HPLC-UV/MS Analysis

Recommended for: Purity assay of the reference standard itself or high-concentration pharmaceutical intermediates.

Rationale: 2-MTPA is a weak acid. To retain it on a C18 column, the mobile phase pH must be below its pKa (3.86) to keep it protonated (neutral).

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic hold) 2-10 min: 5%

60% B 10-12 min: 60%

95% B (Wash)
Detection UV: 210 nm (Non-specific, purity only) MS: ESI Negative Mode (Target [M-H]- ion: m/z 119)

Self-Validation Step: If using UV detection, you must run a "Blank" injection of the mobile phase. Formic acid absorbs at 210 nm; ensure the baseline is subtracted. If the peak splits, the pH is likely too close to the pKa—add more formic acid or switch to 0.1% Phosphoric Acid (UV only).

Reference Standard Qualification Criteria

When using 2-MTPA as a primary calibrator, the following criteria must be met to ensure data integrity (ALCOA+ principles):

  • Identity Confirmation (NMR/MS):

    • 1H NMR: Look for the doublet at

      
       1.45 ppm (CH3-CH) and the singlet at 
      
      
      
      2.15 ppm (S-CH3). The methine proton (CH) will appear as a quartet around
      
      
      3.3-3.5 ppm.
    • Isomeric Purity: Ensure no contamination from 3-(methylthio)propanoic acid (triplet splitting patterns distinct from the doublet/quartet of the 2-isomer).

  • Chiral Purity (Advanced):

    • If the study involves enantioselective biology, the standard must be resolved using a Chiral-AGP or Chiralpak AD-RH column. Most commercial standards are racemic.

  • Linearity & LOQ:

    • GC-MS (MCF): Linear range typically 0.5 µg/L to 1000 µg/L.

    • HPLC-UV: Linear range typically 10 µg/mL to 500 µg/mL.

Troubleshooting Guide

IssueProbable CauseCorrective Action
GC: Peak Tailing Active sites in liner or column; incomplete derivatization.Replace liner with deactivated wool. Ensure pH > 9 before adding MCF.
GC: Extra Peak (+16 mass) Oxidation to Sulfoxide.Prepare fresh standard under Nitrogen. Add ascorbic acid to sample if matrix is oxidative.
HPLC: Early Elution pH > pKa (Ionized form).Lower Mobile Phase A pH to < 3.0 using Formic Acid or TFA.
Ghost Peaks Contamination from septum bleed or previous sulfur injections.Bake out column. Use low-bleed septa.

References

  • Ferreira, A. C., et al. (2002). "Identification of Key Odorants Related to the Typical Aroma of Oxidation-Spoiled White Wines." Journal of Agricultural and Food Chemistry. (Establishes methylthio-acid relevance in flavor chemistry).

  • Smart, K. F., et al. (2010). "Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry." Nature Protocols. (The gold-standard MCF protocol adapted for this guide).

  • PubChem Database. "this compound - Compound Summary." National Library of Medicine. (Physicochemical property verification).

  • Landaud, S., et al. (2008). "Formation of methanethiol from methionine by Brevibacterium linens." Applied and Environmental Microbiology. (Context for methionine catabolism pathways producing methylthio acids).

Sources

Application Note: Precision Esterification of 2-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for the Esterification of 2-(Methylthio)propanoic Acid Content Type: Detailed Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

This compound (CAS 58809-73-7) is a critical organosulfur intermediate employed in the synthesis of flavor compounds (e.g., pineapple/berry notes), agrochemicals, and pharmaceutical building blocks. Its ester derivatives—specifically methyl and ethyl 2-(methylthio)propionate—are highly valued for their diffusive organoleptic properties and utility as synthons in heterocyclic construction.

The Chemist’s Challenge: The primary difficulty in esterifying this substrate lies not in the carboxylate reactivity, but in the sulfide (thioether) moiety .

  • Oxidation Risk: The sulfur atom is prone to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ) under harsh conditions or in the presence of peroxides.
  • S-Alkylation Competition: Using alkyl halides (e.g., MeI) for esterification can lead to irreversible formation of sulfonium salts (S-methylation), destroying the product.

  • Odor Containment: The substrate and its esters possess potent, diffusive sulfurous odors requiring specialized containment protocols.

This guide presents two validated protocols: Method A (Acid-Catalyzed Equilibrium) for scalable, cost-effective synthesis, and Method B (Acyl Chloride Activation) for high-conversion, rapid synthesis on smaller scales.

Critical Safety & Containment Protocol

Status: MANDATORY Failure to adhere to these protocols may result in facility contamination and severe respiratory irritation.

Hazard CategoryMitigation Strategy
Stench (Thioether) All work MUST be performed in a high-efficiency fume hood (face velocity > 100 fpm). All glassware must be treated with a Bleach Bath (10% Sodium Hypochlorite) immediately after use to oxidize residuals to non-volatile sulfoxides/sulfones.
Corrosivity The starting acid is corrosive to skin and metals. Use butyl rubber or thick nitrile gloves (double-gloved).
Flammability Esters are flammable. Ground all glassware; use spark-proof heating mantles.

Method A: Scalable Fischer Esterification (Preferred)

Principle: Acid-catalyzed equilibrium reaction driving water removal to favor ester formation. Why this method? It avoids strong electrophiles (like MeI) that could quaternize the sulfide sulfur. It is the most robust method for preserving the sulfide oxidation state.

Reagents & Materials
  • Substrate: this compound (>98%)

  • Alcohol: Methanol (anhydrous) for methyl ester; Ethanol (absolute) for ethyl ester.

  • Catalyst: Sulfuric Acid (

    
    , conc.) or p-Toluenesulfonic acid (p-TsOH).
    
  • Solvent: Excess alcohol serves as solvent.[1][2] For ethyl ester, Toluene can be added as a co-solvent for azeotropic water removal (Dean-Stark).[3]

  • Drying Agent: Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).
Step-by-Step Protocol

Step 1: Reaction Assembly

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Charge the RBF with This compound (10.0 g, 83.2 mmol).

  • Add Methanol (50 mL, ~15 eq) or Ethanol (60 mL). Note: Large excess drives equilibrium.[4][5]

  • Cooling: Place the flask in an ice bath (0°C). The addition of acid is exothermic.

  • Catalyst Addition: Dropwise, add Conc.

    
      (0.5 mL) or p-TsOH  (0.8 g).
    

Step 2: Reflux

  • Attach a reflux condenser. Connect the top of the condenser to a nitrogen bubbler (prevents atmospheric oxygen ingress).

  • Heat the mixture to reflux (65°C for MeOH; 78°C for EtOH) for 4–6 hours .

  • In-Process Control (IPC): Monitor by TLC (Mobile Phase: Hexane/EtOAc 4:1). Stain with KMnO4 (sulfides oxidize/stain rapidly). Look for disappearance of the acid spot (baseline/low Rf) and appearance of the ester (high Rf).

Step 3: Workup (The "Stench" Control Phase)

  • Cool reaction to room temperature.[6]

  • Concentrate the mixture in vacuo (Rotavap) to remove excess alcohol. Trap the distillate in a bleach trap.

  • Dissolve the residue in Diethyl Ether or DCM (50 mL).

  • Wash 1: Saturated

    
     (2 x 30 mL) to neutralize catalyst and unreacted acid. Caution: CO2 evolution.
    
  • Wash 2: Brine (1 x 30 mL).

  • Dry organic layer over anhydrous

    
    , filter, and concentrate.
    

Step 4: Purification

  • Distillation: The crude ester is typically pure enough (>95%) for many applications. For high purity, perform vacuum distillation.

    • Methyl Ester BP: ~55-60°C at 10 mmHg (approximate).

    • Ethyl Ester BP: ~65-70°C at 10 mmHg.

  • Store under Nitrogen at 4°C.

Method B: Acyl Chloride Activation (Fast/High Yield)

Principle: Conversion to acid chloride using Thionyl Chloride (


), followed by alcoholysis.
Why this method?  Ideal for small scales or when equilibrium thermodynamics (Method A) result in poor conversion.
Reagents[2][3][7]
  • Substrate: this compound.[7][8]

  • Activator: Thionyl Chloride (

    
    ).
    
  • Alcohol: Methanol or Ethanol.[1]

  • Scavenger (Optional): Triethylamine (

    
    ) if HCl gas management is difficult, though usually not necessary if alcohol is in excess.
    
Step-by-Step Protocol
  • Activation: In a dry RBF under Nitrogen, dissolve this compound (5.0 g) in dry DCM (20 mL).

  • Add Reagent: Add

    
     (1.2 eq) dropwise at 0°C.
    
  • Reaction: Allow to warm to RT and stir for 2 hours. (Gas evolution of

    
     and 
    
    
    
    will occur—scrub gases through a NaOH trap).
  • Quench/Esterification: Cool back to 0°C. Add the Alcohol (3.0 eq) slowly.

  • Stir: Stir at RT for 1 hour.

  • Workup: Wash with

    
    , dry, and concentrate as in Method A.
    

Visual Workflow (Method A)

EsterificationWorkflow Start Start: this compound Reagents Add Alcohol (XS) + H2SO4 (Cat.) Ice Bath (0°C) Start->Reagents Reflux Reflux (4-6 hrs) Inert Atmosphere (N2) Reagents->Reflux IPC IPC: TLC Check (Disappearance of Acid) Reflux->IPC IPC->Reflux Incomplete Conc Concentrate in vacuo (Remove Alcohol) IPC->Conc Complete Wash Workup: 1. Dissolve in Ether/DCM 2. Wash sat. NaHCO3 3. Wash Brine Conc->Wash Dry Dry (MgSO4) & Filter Wash->Dry Distill Vacuum Distillation Dry->Distill Final Pure Ester Product (Store under N2) Distill->Final

Caption: Workflow for the acid-catalyzed Fischer esterification of this compound.

Analytical Characterization & Quality Control

ParameterSpecification (Expected)Method
Appearance Colorless to pale yellow liquidVisual
Purity > 98.0%GC-FID / GC-MS
1H NMR (CDCl3)

2.1 (s, 3H, S-Me);

1.4 (d, 3H, C-Me);

3.2 (q, 1H, CH);

3.7 (s, 3H, O-Me for methyl ester)
400 MHz NMR
IR Spectrum 1735-1740 cm

(Ester C=O stretch); No broad OH stretch ~3000 cm

FT-IR (Neat)
Odor Profile Sulfurous, fruity, metallic (Pineapple/Cheesy nuance)Organoleptic

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete equilibrium shift.Increase alcohol equivalents (up to 20 eq) or use Method B (Acid Chloride).
Dark Coloration Oxidation of sulfur or polymerization.Ensure strict Nitrogen atmosphere. Lower reaction temperature. Check reagent quality (peroxides in ether?).
"Rotten Cabbage" Smell Leak in containment.Check glassware joints. Ensure bleach trap is active. Do not release vapors into general lab air.
New Spot on TLC (Low Rf) Sulfoxide formation (

).
Overheating or exposure to air. Purify via column chromatography (Silica, Hex/EtOAc).

References

  • Fischer Esterification Mechanism & Conditions : Master Organic Chemistry. (2022).[4][9] Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Link

  • Synthesis of Methyl 2-(methylthio)propionate : PrepChem. (n.d.). Synthesis of methyl alpha-methylthio-alpha-(2-thienyl)propionate (Analogous procedure). Link

  • Safety Data & Handling : BenchChem. (2025).[10] Safeguarding Your Research: A Guide to Handling 3-(Methylthio)propanoic Acid (Applicable to 2-isomer). Link

  • Chemical Properties & Identifiers : PubChem. (2025).[11] Ethyl 2-(methylthio)propionate.[7][12][13][14][15] National Library of Medicine. Link

  • Industrial Context : The Good Scents Company. (n.d.). 2-methyl thiopropionic acid.[7][8] Link

Sources

Application Note: High-Throughput Quantification of 2-(Methylthio)propanoic Acid in Fermentation Broth via MCF-Derivatized GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, self-validating protocol for the quantification of 2-(methylthio)propanoic acid (2-MTPA) in complex fermentation matrices. 2-MTPA is a critical sulfur-containing volatile organic compound (VOC) often associated with methionine catabolism and specific flavor profiles (cheesy/savory) in bacterial and yeast fermentations.

The Challenge: Direct analysis of 2-MTPA is hindered by its high water solubility, semi-volatility, and the complex interference of fermentation byproducts (salts, sugars, proteins). Traditional silylation (TMS) methods require complete drying, leading to significant analyte loss via evaporation.

The Solution: We utilize Methyl Chloroformate (MCF) derivatization .[1][2][3][4] Unlike silylation, MCF derivatization occurs directly in the aqueous phase at room temperature. This method stabilizes the carboxylic acid moiety into a methyl ester (Methyl 2-(methylthio)propanoate) within seconds, allowing for immediate liquid-liquid extraction (LLE) into chloroform and subsequent GC-MS analysis. This workflow minimizes analyte volatilization and maximizes throughput.

Chemo-Physical Context & Mechanistic Rationale

The Analyte
  • Target: this compound (CAS: 585-34-2)

  • Molecular Weight: 120.17 g/mol

  • pKa: ~3.7 (Carboxylic acid)

  • Matrix: Fermentation Broth (High water content, variable pH).

Why MCF Derivatization?

The choice of Methyl Chloroformate over BSTFA/MSTFA (silylation) is based on three "Expertise Pillars":

  • Moisture Tolerance: MCF reacts in the presence of water/methanol. Silylation reagents hydrolyze instantly in moisture, requiring lyophilization of broth (time-consuming and causes loss of volatile 2-MTPA).

  • Reaction Speed: The reaction is instantaneous (<30 seconds) and exothermic, driven by the release of CO₂.

  • Phase Separation: The resulting methyl ester is highly lipophilic, partitioning quantitatively into the organic layer (Chloroform) for clean injection, leaving salts and sugars in the aqueous waste.

Reaction Mechanism

The reaction proceeds via a mixed anhydride intermediate, which is then attacked by methanol (present in the solvent system) to form the methyl ester.

Reaction Scheme: R-COOH + Cl-CO-OCH3 (MCF) → [R-CO-O-CO-OCH3] (Mixed Anhydride) + Methanol → R-CO-OCH3 (Ester) + CO2 + HCl

Experimental Protocol

Materials & Reagents[5]
  • Solvents: Methanol (LC-MS grade), Chloroform (stabilized with amylene), Pyridine (anhydrous).

  • Reagents: Methyl Chloroformate (MCF) (Store at 4°C, handle in fume hood).

  • Internal Standard (IS): 2-Chloropropionic acid (preferred structural analog) or d3-Methionine. Note: d4-Methanol can be used as a reagent to create deuterated esters for isotope dilution analysis.

  • Buffer: Sodium Bicarbonate (20 mM, pH 9.0) – optional for pH adjustment, though pyridine usually suffices.

Sample Preparation Workflow

Step 1: Broth Clarification [5]

  • Aliquot 1.0 mL of fermentation broth.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet cells.

  • Transfer 200 µL of supernatant to a silanized glass reaction tube.

Step 2: Internal Standard Addition

  • Add 20 µL of Internal Standard solution (100 µg/mL in water).

  • Vortex briefly.

Step 3: MCF Derivatization (In-situ) Critical Step: Perform in a fume hood. The reaction produces gas (CO₂).

  • Add 160 µL Methanol to the sample.

  • Add 34 µL Pyridine . Vortex.

  • Add 20 µL Methyl Chloroformate (MCF) .

  • Vortex immediately and vigorously for 30 seconds. (Gas evolution will occur).

  • Add a second aliquot of 20 µL MCF and vortex for another 30 seconds to ensure complete derivatization.

Step 4: Extraction

  • Add 400 µL Chloroform .

  • Add 400 µL Sodium Bicarbonate (50 mM) solution to neutralize excess acid and improve phase separation.

  • Vortex for 10 seconds.

  • Centrifuge at 2,000 x g for 1 minute to separate phases.

  • Transfer the bottom organic layer (Chloroform) to a GC vial with a glass insert. Add approx. 10 mg anhydrous sodium sulfate to the vial to remove trace water.

Visualization of Workflow

MCF_Workflow cluster_Deriv Biphasic Derivatization Broth Fermentation Broth (Complex Matrix) Centrifuge Centrifugation (12,000 x g, 5 min) Broth->Centrifuge Supernatant Supernatant (200 µL) + Internal Standard Centrifuge->Supernatant MCF_Add Add Reagents: 1. Methanol (160 µL) 2. Pyridine (34 µL) 3. MCF (2 x 20 µL) Supernatant->MCF_Add Reaction Reaction: R-COOH -> R-COOCH3 MCF_Add->Reaction Extract Extraction: Add Chloroform (400 µL) + Bicarbonate Wash Reaction->Extract PhaseSep Phase Separation (Collect Bottom Layer) Extract->PhaseSep GC_Inj GC-MS Injection (Anhydrous) PhaseSep->GC_Inj

Figure 1: Step-by-step workflow for the extraction and derivatization of 2-MTPA from fermentation broth.

Instrumental Parameters (GC-MS)[1][3][4]

Gas Chromatography (Agilent 7890B or equivalent)
  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm) or ZB-SemiVolatiles.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Mode: Split (10:1) to prevent column overload from broth matrix.

    • Temperature: 250°C.

  • Oven Program:

    • Initial: 40°C (hold 1 min) – Critical for retaining the volatile methyl ester.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 40°C/min to 300°C (hold 3 min) – Bake out matrix.

Mass Spectrometry (Agilent 5977B or equivalent)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: EI (70 eV).

  • Acquisition Mode: SIM/Scan (Synchronous).

    • Scan: 35–350 m/z (for qualitative confirmation).

    • SIM (Selected Ion Monitoring): See Table 1.

Target Ions for Quantification

The methyl ester of 2-MTPA (Methyl 2-(methylthio)propanoate) has a Molecular Weight of 134.

AnalyteDerivative MWQuant Ion (m/z)Qualifier Ions (m/z)Retention Time (approx)
2-MTPA 134134 (M+)61, 75, 876.5 min
2-Chloropropionic Acid (IS) 122 (ester)122 63, 595.2 min

Note: The m/z 61 ion (CH₃-S-CH₂⁺) is characteristic of methylthio groups but can be noisy in broth. The molecular ion (134) or the loss of the methoxy group (M-31) are often more selective.

Data Analysis & Validation

Calculation

Quantification is performed using the Internal Standard method:



Where 

(Response Factor) is determined from the calibration curve.
Quality Control Criteria
  • Linearity:

    
     over range 10 µM – 5 mM.
    
  • Recovery: Spike recovery in broth should be 85–115%.

  • Precision: RSD < 5% for n=6 replicates.

  • Limit of Detection (LOD): Typically ~1 µM in broth (S/N > 3).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Water in GC inletEnsure Na₂SO₄ drying step is sufficient. Water degrades the column and peak shape.
Tailing Peaks Active sites in linerReplace inlet liner with deactivated glass wool.
Missing Peaks pH too high during extractionEnsure the aqueous phase is acidified or neutral before adding MCF.[5] The reaction generates HCl, but buffering is key.
Ghost Peaks Pyridine contaminationUse high-purity anhydrous pyridine.[5]

References

  • Smart, K. F., et al. (2010). "Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography–mass spectrometry." Nature Protocols, 5(10), 1709–1729. Link

  • Villas-Bôas, S. G., et al. (2003). "Mass spectrometry in metabolome analysis." Mass Spectrometry Reviews, 24(5), 613–646. Link

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of 3-(Methylthio)propanoic acid methyl ester" (Isomer reference for fragmentation patterns). NIST Chemistry WebBook. Link

  • Han, J., et al. (2013). "Metabolomics of microbial cultures: quantitative analysis of metabolites." Bioanalysis, 5(22). Link

Sources

Troubleshooting & Optimization

purification of 2-(methylthio)propanoic acid from a reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Portal

Portal Overview

Target Molecule: 2-(methylthio)propanoic acid (CAS: 58809-73-7) Synonyms:


-(Methylthio)propionic acid; 2-MTP.
Primary Application:  Intermediate for pharmaceutical synthesis; flavoring agent precursors.
Critical Hazard:  Thioether moiety is susceptible to oxidation (sulfoxides/sulfones); extreme odor nuisance (mercaptan-like).
Module 1: The Primary Purification Workflow

Context: You are isolating 2-MTP from a substitution reaction mixture (typically 2-chloropropanoic acid + sodium thiomethoxide). The crude mixture likely contains inorganic salts (NaCl), unreacted thiols, and disulfide byproducts.

Core Protocol: Differential pH Extraction

This method exploits the acidity of the carboxylic acid (pKa ~3.86) to separate it from non-acidic sulfur impurities (disulfides) and inorganic salts.

Step-by-Step Methodology:

  • Quench & Basify:

    • Cool reaction mixture to <10°C.

    • Adjust pH to >10 using 2M NaOH. Reason: Ensures 2-MTP is fully deprotonated (carboxylate form) and soluble in the aqueous phase.

  • Wash (Impurity Removal):

    • Wash the aqueous alkaline layer with an organic solvent (e.g., Methyl tert-butyl ether (MTBE) or Dichloromethane).

    • Discard the organic layer. Why: This removes non-acidic impurities like dimethyl disulfide (DMDS) and unreacted neutral starting materials.

  • Acidification:

    • Cool the aqueous phase to 0°C.

    • Slowly add 6M HCl until pH reaches ~1-2. Observation: The solution may become cloudy as the free acid forms.

  • Extraction (Product Recovery):

    • Extract the acidic aqueous phase 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Combine organic layers.

  • Drying & Concentration:

    • Dry over anhydrous

      
      . Filter.
      
    • Concentrate under reduced pressure (Rotary Evaporator). Do not exceed 40°C to minimize thermal degradation.

PurificationWorkflow Start Crude Reaction Mixture (pH Variable) Basify Adjust pH > 10 (NaOH) Start->Basify Wash Wash with MTBE/DCM Basify->Wash Sep1 Phase Separation Wash->Sep1 OrgPhase1 Organic Phase (Contains Disulfides/Neutrals) Sep1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Contains 2-MTP Carboxylate) Sep1->AqPhase1 Keep Acidify Acidify to pH 1-2 (HCl, 0°C) AqPhase1->Acidify Extract Extract with DCM (x3) Acidify->Extract Sep2 Phase Separation Extract->Sep2 AqPhase2 Aqueous Phase (Salts/Waste) Sep2->AqPhase2 Discard OrgPhase2 Organic Phase (Contains 2-MTP Free Acid) Sep2->OrgPhase2 Keep Dry Dry (Na2SO4) & Concentrate OrgPhase2->Dry Final Crude 2-MTP (Ready for Distillation) Dry->Final

Figure 1: Differential pH extraction logic for isolating acidic thio-compounds from neutral impurities.

Module 2: High-Purity Isolation (Vacuum Distillation)

For pharmaceutical applications (>98% purity), extraction is insufficient. Vacuum distillation is required but carries thermal risks.

Physical Properties Table

PropertyValueNotes
Boiling Point 104°C @ 8 Torr130°C @ 15 mmHg [1, 2]
Density 1.16 g/cm³Denser than water
pKa 3.86 (Predicted)Similar to formic acid
Appearance Clear to Light Yellow LiquidDarkens upon oxidation

Distillation Protocol:

  • Setup: Short-path distillation apparatus (vigreux column optional but recommended for separation from residual solvent).

  • Vacuum: High vacuum required (<10 mmHg).

  • Temperature: Maintain oil bath temperature ~20-30°C above the expected boiling point.

    • Warning: Do not exceed 160°C bath temperature. Sulfur compounds can undergo thermal decomposition (eliminating methanethiol) at high heat.

  • Collection: Discard the first 5-10% (foreshoot) which contains residual solvent and low-boiling disulfides.

Module 3: Troubleshooting & FAQs
Issue 1: "The product smells incredibly bad, even after purification."

Diagnosis: Presence of Dimethyl Disulfide (DMDS) or residual Methanethiol. Mechanism: Thioethers oxidize to disulfides upon exposure to air. DMDS has a pervasive, garlic-like decay odor detectable at ppb levels. Solution:

  • The Bleach Trap: All rotary evaporator vents and vacuum pump exhausts must be routed through a bleach (sodium hypochlorite) scrubber. Bleach oxidizes odorous sulfides to non-volatile sulfoxides/sulfones [3].

  • Post-Process Wash: If the final oil smells "rotten" rather than "sulfurous/vegetal," dissolve in DCM and wash with a dilute bleach solution (0.5%), followed immediately by a sodium bisulfite wash (to quench excess bleach) and water. Caution: Prolonged exposure to bleach will oxidize your product.

Issue 2: "My yield is low, and the aqueous layer is an emulsion."

Diagnosis: Surfactant effect or incomplete acidification. Troubleshooting:

  • Check pH: Ensure the acidification step reaches pH < 2. The pKa is ~3.8; at pH 4, 50% of your product is still in the water layer.

  • Break Emulsion: Add solid NaCl to the aqueous layer (salting out). This increases the ionic strength, forcing the organic product out of the water phase.

Issue 3: "The product is turning orange/brown upon storage."

Diagnosis: Auto-oxidation. Mechanism: The sulfur atom is oxidizing to the sulfoxide (


) or sulfone.[1]
Prevention: 
  • Store under inert atmosphere (Argon/Nitrogen).[1]

  • Keep at -20°C.[2][3]

  • Add a radical inhibitor (e.g., BHT) if downstream application permits.

OxidationPathway Substrate 2-MTP (Sulfide) Ox1 Sulfoxide (Impurity A) Substrate->Ox1 + [O] (Air/Peroxides) Ox2 Sulfone (Impurity B) Ox1->Ox2 + [O]

Figure 2: Oxidative degradation pathway of thioethers during storage.

References
  • ChemicalBook. (2023).[4] 2-(Methylthio)propionic acid Properties and Suppliers. Retrieved from

  • Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 3-(Methylthio)propionic Acid (Isomer Analog Data). Retrieved from

  • ResearchGate Forum. (2016). How to quench DMS (dimethyl sulfide) in Swern oxidation? (Consensus on Bleach Scrubbing). Retrieved from

  • PubChem. (2025).[5][6] Compound Summary: 3-(Methylthio)propanoic acid (Isomer Data).[6] National Library of Medicine. Retrieved from

(Note: While specific boiling point data for the 2-isomer is less common than the 3-isomer, they are structural isomers with highly similar physical properties. TCI and ChemicalBook provide the specific CAS 58809-73-7 data cited above.)

Sources

Technical Support Center: Degradation Pathways of 2-(Methylthio)propanoic Acid Under Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for understanding and managing the degradation of 2-(methylthio)propanoic acid in your research and development endeavors. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth knowledge, practical troubleshooting advice, and robust experimental protocols to ensure the integrity of your work with this compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary concerns regarding the stability of this compound?

A1: The main stability concern for this compound is the susceptibility of its thioether group to oxidation. This can be initiated by exposure to atmospheric oxygen, oxidizing agents, light, and elevated temperatures. The oxidation leads to the formation of the corresponding sulfoxide and subsequently the sulfone, which may have different biological and chemical properties.

Q2: How should I properly store this compound and its solutions to minimize degradation?

A2: For optimal stability, solid this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Long-term storage at -20°C is recommended. Stock solutions should ideally be prepared fresh for each experiment. If storage is necessary, solutions should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles, purged with an inert gas like argon or nitrogen, and stored at -20°C or lower, protected from light.

Q3: Can I anticipate the major degradation products of this compound?

A3: Yes, the primary and most predictable degradation products are the result of oxidation at the sulfur atom. You can expect to see the formation of 2-(methylsulfinyl)propanoic acid (the sulfoxide) as the initial oxidation product, which can be further oxidized to 2-(methylsulfonyl)propanoic acid (the sulfone). Other degradation products may arise from more severe stress conditions like high heat or intense light exposure.

Q4: Are there any visual indicators of this compound degradation?

A4: While this compound and its primary degradation products are typically colorless, significant degradation, especially under harsh conditions, could potentially lead to discoloration of the solid or solution. However, the absence of a visual change does not guarantee the absence of degradation. Chromatographic analysis is the most reliable method for assessing the purity and stability of your sample.

Troubleshooting Guide: Navigating Experimental Challenges

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.

Issue 1: I am observing a progressive loss of my compound's activity or inconsistent results over time in my assays.

  • Question: Could this be due to the degradation of this compound in my experimental setup?

  • Answer: Yes, this is a strong possibility. The thioether moiety is prone to oxidation, which can occur under typical aerobic laboratory conditions. The resulting sulfoxide and sulfone derivatives may have reduced or no biological activity in your specific assay, leading to the observed inconsistencies.

  • Causality & Solution:

    • Oxidative Stress: Your experimental media or buffers may contain dissolved oxygen or trace metal ions that can catalyze oxidation.

      • Solution: De-gas all your solvents and buffers by sparging with an inert gas (e.g., argon or nitrogen) before use. If your experiment allows, consider performing it under an inert atmosphere. The inclusion of a suitable antioxidant, if compatible with your system, could also be beneficial.

    • Photodegradation: Exposure to ambient or laboratory lighting, especially UV light, can promote the formation of reactive oxygen species that accelerate degradation.

      • Solution: Protect your samples and solutions from light at all stages of your experiment. Use amber-colored vials or wrap your containers in aluminum foil. Minimize the time your samples are exposed to light during preparation and analysis.

    • Thermal Stress: Even moderately elevated temperatures can increase the rate of degradation.

      • Solution: Maintain your samples at the recommended low temperatures whenever possible. If your experimental protocol requires incubation at higher temperatures, minimize the duration and consider the potential for degradation when interpreting your results.

Issue 2: My HPLC analysis shows new, unexpected peaks appearing in my this compound sample.

  • Question: How can I identify if these new peaks are degradation products?

  • Answer: The appearance of new peaks, especially those that increase in area over time or upon exposure to stress conditions, is a strong indication of degradation. The most likely candidates for these new peaks are 2-(methylsulfinyl)propanoic acid and 2-(methylsulfonyl)propanoic acid.

  • Causality & Solution:

    • Confirmation through Forced Degradation: The most definitive way to identify these peaks is to perform a forced degradation study. By intentionally subjecting your compound to oxidative, thermal, and photolytic stress, you can generate the potential degradation products.

      • Solution: Follow the detailed "Protocol for Forced Degradation Study" provided in this guide. Compare the retention times of the peaks generated in the stressed samples with the unknown peaks in your experimental samples. For unequivocal identification, isolation of the degradation products followed by spectroscopic analysis (e.g., MS, NMR) is recommended.

    • Mass Spectrometry (MS) Analysis: If your HPLC is coupled to a mass spectrometer, you can obtain valuable information about the molecular weight of the unknown peaks.

      • Insight: The sulfoxide will have a mass increase of 16 amu compared to the parent compound, and the sulfone will have a mass increase of 32 amu. This can provide strong evidence for the identity of the degradation products.

Issue 3: I am struggling to develop an HPLC method that adequately separates this compound from its potential degradation products.

  • Question: What are the key chromatographic parameters I should focus on for achieving good resolution?

  • Answer: Developing a stability-indicating method requires careful optimization of several parameters to ensure that all potential degradation products are resolved from the parent peak and from each other.

  • Causality & Solution:

    • Polarity Differences: The sulfoxide and sulfone degradation products are more polar than the parent thioether. A reversed-phase HPLC method is well-suited for this separation.

      • Solution: Start with a C18 column and a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol, with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid. A shallow gradient will likely be necessary to resolve the closely eluting parent and sulfoxide. Refer to the "Protocol for a Stability-Indicating HPLC-UV Method" in this guide for a robust starting point.

    • Method Validation: A developed method must be validated to be considered "stability-indicating."

      • Solution: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is not co-eluting with any degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Degradation Pathways of this compound

Understanding the potential chemical transformations of this compound under various stress conditions is crucial for predicting and identifying its degradation products.

Oxidative Degradation Pathway

This is the most common degradation pathway for thioethers. The sulfur atom is sequentially oxidized, first to a sulfoxide and then to a sulfone.

Oxidative_Degradation MTP This compound Sulfoxide 2-(methylsulfinyl)propanoic acid MTP->Sulfoxide Oxidation [O] Sulfone 2-(methylsulfonyl)propanoic acid Sulfoxide->Sulfone Further Oxidation [O]

Caption: Oxidative degradation of this compound.

Proposed Thermal Degradation Pathway

Under significant thermal stress, homolytic cleavage of the carbon-sulfur bonds is a plausible degradation mechanism, leading to the formation of radical species that can then recombine or react further to form a variety of products.

Thermal_Degradation MTP This compound Radical1 Methyl radical MTP->Radical1 Heat (Δ) C-S Cleavage Radical2 2-thiopropanoic acid radical MTP->Radical2 Heat (Δ) C-S Cleavage Products Recombination and Further Products Radical1->Products Radical2->Products

Caption: Proposed thermal degradation of this compound.

Proposed Photolytic Degradation Pathway

Exposure to light, particularly UV radiation, can induce degradation through photo-oxidation or direct photolysis. Photo-oxidation often involves the generation of reactive oxygen species that then attack the sulfur atom, similar to the oxidative degradation pathway. Direct photolysis can lead to homolytic cleavage of the C-S bonds.

Photolytic_Degradation cluster_photo_oxidation Photo-oxidation cluster_photolysis Direct Photolysis MTP_ox This compound Sulfoxide_ox 2-(methylsulfinyl)propanoic acid MTP_ox->Sulfoxide_ox hν, O2 MTP_phot This compound Radical1_phot Methyl radical MTP_phot->Radical1_phot C-S Cleavage Radical2_phot 2-thiopropanoic acid radical MTP_phot->Radical2_phot C-S Cleavage Hydrolytic_Degradation MTP This compound Products Potential Minor Hydrolysis Products MTP->Products H+ or OH-, Heat (Δ)

Caption: Proposed hydrolytic degradation of this compound.

Experimental Protocols

The following protocols provide a framework for conducting forced degradation studies and developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the drug substance to generate potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place 1 mL of the stock solution in a clear vial and heat it in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • At appropriate time points, withdraw aliquots from both the exposed and control samples and dilute with the mobile phase for analysis.

3. Analysis:

  • Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

Rationale for Method Parameters:

  • The C18 column provides good retention for the relatively nonpolar this compound.

  • The gradient elution is essential to separate the more polar sulfoxide and sulfone degradation products from the parent compound and from each other.

  • Formic acid is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Detection at 210 nm is chosen as many organic molecules without strong chromophores absorb at this wavelength.

Data Presentation: Expected Results from Forced Degradation

The following table summarizes the expected outcomes from a forced degradation study of this compound. The percentages are illustrative and will vary depending on the exact experimental conditions.

Stress ConditionExpected Degradation LevelMajor Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Low to Moderate2-(methylsulfinyl)propanoic acid (minor)
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Low to Moderate2-(methylsulfinyl)propanoic acid (minor)
Oxidative (3% H₂O₂, RT, 24h) High2-(methylsulfinyl)propanoic acid, 2-(methylsulfonyl)propanoic acid
Thermal (80°C, 48h) ModerateComplex mixture, potential C-S bond cleavage products
Photolytic (ICH Q1B) Moderate to High2-(methylsulfinyl)propanoic acid, potential C-S bond cleavage products

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. 2003.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. 1996.
  • Gaber, A. M., & Aly, M. M. (1992). Thermolysis of some thioether derivatives. Journal of Analytical and Applied Pyrolysis, 23, 57-62.
  • Kudinova, O. I., et al. (2008). Kinetics of thermal decomposition of sulfur-containing amino acids. Russian Journal of General Chemistry, 78(10), 2136-2139.
  • Ando, W. (1977). Photochemistry of sulfur compounds. In Organic Photochemistry (pp. 1-131). Marcel Dekker, Inc.
  • Schöneich, C. (2005). Mechanisms of thiol-and thioether-oxidation by biologically relevant oxidizing agents. Archives of biochemistry and biophysics, 435(1), 1-10.

Technical Support Center: Stability of 2-(Methylthio)propanoic Acid in Solution and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(methylthio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution and during storage. Understanding the stability of this compound is critical for ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by three factors:

  • Oxidation: The thioether group is susceptible to oxidation, which is the most common degradation pathway.

  • Temperature: Higher temperatures can accelerate degradation.

  • Light: Exposure to light, particularly UV light, can promote degradation.[1]

Q2: What are the main degradation products of this compound?

A2: The primary degradation pathway for this compound is the oxidation of the thioether sulfur atom. This oxidation typically occurs in two steps, forming the corresponding sulfoxide and sulfone.[1]

  • Oxidation to the sulfoxide: 2-(Methylsulfinyl)propanoic acid

  • Further oxidation to the sulfone: 2-(Methylsulfonyl)propanoic acid

Hydrolysis of the carboxylic acid group is generally not considered a primary degradation pathway under typical experimental conditions.[1]

Q3: What are the recommended storage conditions for solid this compound?

A3: For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][2] A temperature of -20°C is recommended for long-term storage.[1]

Q4: How should I prepare and store stock solutions of this compound?

A4: It is always best to prepare stock solutions fresh. If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] For short-term storage (a few days), 2-8°C may be acceptable, but it is crucial to verify the stability for your specific application.[1] Use amber vials or wrap containers in aluminum foil to protect solutions from light.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results or loss of compound potency over time. Degradation of the compound in solution due to improper storage.Ensure stock solutions are stored at ≤ -20°C in tightly sealed, light-resistant containers. Prepare single-use aliquots to avoid freeze-thaw cycles. For critical experiments, always use freshly prepared solutions.[1]
Oxidation of the thioether group by components in the experimental medium.If your medium contains oxidizing agents, consider degassing solvents and buffers to remove dissolved oxygen. For highly sensitive experiments, working under an inert atmosphere (e.g., nitrogen or argon) is recommended. Be cautious of peroxide contaminants in solvents like THF or diethyl ether.[1]
Photodegradation from exposure to light.Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup and execution.[1]
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.The new peaks are likely the sulfoxide and/or sulfone derivatives. To confirm, perform a forced degradation study (see Experimental Protocols) to intentionally generate these products and compare their retention times with the unknown peaks in your sample.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or water.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.
    • Incubate at 60°C for 24 hours.[1]
    • At selected time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.[1]
  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.
    • Incubate at 60°C for 24 hours.[1]
    • At selected time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.[1]
  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
    • Keep the mixture at room temperature for 24 hours, protected from light.[1]
    • At selected time points, withdraw an aliquot and dilute with the mobile phase for analysis.[1]
  • Thermal Degradation:

    • Place a sample of the stock solution in a clear vial and heat at 60°C for 24 hours.[1]
    • At selected time points, withdraw an aliquot and dilute with the mobile phase for analysis.[1]
  • Photolytic Degradation:

    • Expose a sample of the stock solution in a clear vial to a photostability chamber.
    • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4]
    • A control sample should be wrapped in aluminum foil and kept under the same conditions.
    • At selected time points, withdraw aliquots from both the exposed and control samples and dilute with the mobile phase for analysis.[1]

3. Analysis:

  • Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This is a starting method and may require optimization for your specific application and equipment.

Visualizations

cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_degradation Potential Degradation Solid Solid Compound (-20°C, dry, dark) Stock_Solution Stock Solution (Prepare fresh or store at ≤ -20°C, single-use aliquots, protect from light) Solid->Stock_Solution Dissolution Working_Solution Working Solution Stock_Solution->Working_Solution Dilution Experiment Experiment Working_Solution->Experiment Degradation_Products Degradation Products (Sulfoxide, Sulfone) Experiment->Degradation_Products Oxidation, Light, Heat Results Results Experiment->Results Data Generation Degradation_Products->Results Inaccurate Results

Caption: Experimental workflow for this compound.

MTP This compound Sulfoxide 2-(Methylsulfinyl)propanoic Acid (Sulfoxide) MTP->Sulfoxide Oxidation Sulfone 2-(Methylsulfonyl)propanoic Acid (Sulfone) Sulfoxide->Sulfone Further Oxidation

Sources

Technical Support Center: 2-(Methylthio)propanoic Acid (MTPA) Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

User Question: I need to analyze 2-(methylthio)propanoic acid (MTPA) in a biological matrix. Which derivatization method should I choose?

Scientist Response: MTPA (CAS: 58809-73-7) presents three analytical challenges: it is polar (carboxylic acid), it contains an oxidation-prone sulfide tail, and it possesses a chiral center at the C2 position.[1] Your choice of derivatization depends entirely on your instrumentation and whether you require enantiomeric separation.

Use the following decision matrix to select your protocol:

DecisionMatrix Start Start: Select Analytical Goal GC Gas Chromatography (GC-MS) Start->GC LC Liquid Chromatography (LC-MS/HPLC) Start->LC Achiral_GC Achiral Quantitation GC->Achiral_GC Chiral_GC Enantiomeric Separation GC->Chiral_GC HighSens High Sensitivity (<10 ppb) LC->HighSens Routine Routine Analysis (>1 ppm) LC->Routine Silylation Protocol A: Silylation (BSTFA + 1% TMCS) Achiral_GC->Silylation Fastest Esterification Protocol B: Esterification (BF3-MeOH or Isopropyl) Chiral_GC->Esterification Prevents Racemization Fluorescence Protocol C: Fluorescence Labeling (EDC + 2-NPH) HighSens->Fluorescence Routine->Fluorescence UV/Vis Detection

Figure 1: Method Selection Decision Tree for MTPA Analysis.[1]

Protocol A: Silylation for GC-MS (The "Workhorse" Method)[1]

User Question: I am seeing low yields and "tailing" peaks when using BSTFA. How do I optimize this?

Scientist Response: Silylation replaces the active protic hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group, reducing polarity. For MTPA, steric hindrance at the alpha-carbon (due to the methyl group) and the sulfur tail require specific modifications to the standard protocol.

Optimized Protocol
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

    • Why TMCS? It acts as a catalyst to overcome the steric hindrance of the secondary carbon position [1].

  • Solvent: Anhydrous Pyridine or Acetonitrile.

  • Conditions: 65°C for 45 minutes.

Troubleshooting Guide (Silylation)
SymptomProbable CauseCorrective Action
White Precipitate Moisture Contamination. Silyl reagents hydrolyze instantly in water, forming hexamethyldisiloxane (white solid).[1]Ensure sample is lyophilized. Use new ampoules of BSTFA. Add molecular sieves to solvent.[2]
Peak Tailing Active Sites in Inlet. The sulfide group can adsorb to active metal sites in the GC liner.Use deactivated glass wool liners. Silylate the GC inlet by injecting 5 µL of pure BSTFA before the sequence.
"Ghost" Peak (M+16) Sulfur Oxidation. The sulfide (-S-Me) oxidized to sulfoxide (-SO-Me).[1]Check solvents for peroxides (especially if using ethers). Purge reaction vials with Nitrogen/Argon.
Incomplete Reaction Steric Hindrance. The alpha-methyl group slows the attack on the carboxylate.Increase temp to 75°C or increase TMCS catalyst concentration to 5%.

Protocol B: Chiral Separation & Esterification

User Question: I need to separate the (R) and (S) enantiomers of MTPA. My current method shows racemization.

Scientist Response: MTPA is structurally homologous to "profens" (e.g., ibuprofen), which are prone to racemization under basic conditions via enolization.[1] Avoid base-catalyzed alkylation (e.g., using KOH/MeI).[1]

Recommended Workflow: Acid-Catalyzed Esterification

To separate enantiomers, you have two pathways:[1][3]

  • Indirect Method: Derivatize with a chiral alcohol (e.g., L-Menthol) to form diastereomers, separable on a standard achiral column.

  • Direct Method: Create a simple ester (Isopropyl ester) and separate on a Chiral GC column (e.g., Cyclodextrin-based).

Protocol (Isopropyl Ester Formation):

  • Reagent: Acetyl chloride (5%) in Isopropanol (freshly prepared).

  • Reaction: Incubate at 60°C for 1 hour.

  • Extraction: Add water/hexane; extract the organic layer.

  • Analysis: Inject on a Chiral-Dex CB or equivalent column.

Critical Warning:

  • Mechanism:[1][2][3][4] Acid-catalyzed esterification proceeds via the carbonyl oxygen protonation, leaving the chiral alpha-carbon untouched.[1]

  • Validation: Always run a known racemic standard and a pure enantiomer standard to confirm no racemization occurred during the heating step [2].

Protocol C: LC-MS/HPLC Derivatization (High Sensitivity)

User Question: MTPA has no UV chromophore. How can I detect it on my HPLC?

Scientist Response: You must tag the carboxylic acid with a chromophore or fluorophore. The hydrazide coupling method is superior here because it targets the carboxylic acid specifically without affecting the sulfide.

Workflow: EDC Coupling with 2-NPH

This method couples 2-Nitrophenylhydrazine (2-NPH) to the carboxylic acid using EDC as a zero-length crosslinker.[1]

FluorescenceWorkflow Step1 1. Sample Prep (Dissolve MTPA in buffer pH 4.5) Step2 2. Activation Add EDC (Carbodiimide) + Pyridine Step1->Step2 Activates -COOH Step3 3. Labeling Add 2-Nitrophenylhydrazine (2-NPH) Step2->Step3 Forms Amide Bond Step4 4. Incubation 60°C for 20 mins Step3->Step4 Step5 5. Analysis LC-UV (400 nm) or LC-MS (ESI-) Step4->Step5 Stable Hydrazide

Figure 2: 2-NPH Derivatization Workflow for LC-UV/MS.

Why this works:

  • Selectivity: EDC activates the carboxyl group to an O-acylisourea intermediate, which is then displaced by the hydrazine nucleophile.

  • Detection: The resulting hydrazide absorbs strongly at 400 nm (visible range) and ionizes efficiently in ESI negative mode [3].

FAQ: Advanced Troubleshooting

Q: I see a peak at M+14 in my GC-MS spectrum. What is it? A: This is likely the Methyl Ester artifact. If you used methanol at any point in your extraction (even if you evaporated it), residual methanol + trace acid (from the sample or BSTFA hydrolysis) will form the methyl ester.

  • Fix: Switch extraction solvents to Dichloromethane (DCM) or Ethyl Acetate.

Q: My internal standard (Methionine) is not behaving like MTPA. A: Methionine is an amino acid (zwitterionic), while MTPA is a hydroxy-analog/fatty acid.[1] They have vastly different solubilities and derivatization kinetics.

  • Fix: Use Deuterated MTPA or a structural analog like 2-(ethylthio)propanoic acid as your internal standard.[1]

Q: Can I use Chloroformates (ECF/MCF) for derivatization? A: Yes, alkyl chloroformates are excellent for rapid derivatization in aqueous media (ALC method). However, they can react aggressively with the sulfide group under certain pH conditions. If you choose this route, strictly control pH to >8.0 to ensure the reaction favors the carboxylate over the sulfur [4].

References

  • Sigma-Aldrich. (2023). The Use of Derivatization Reagents for Gas Chromatography (GC).[5][6][7][8]Link

  • Bhandari, P. et al. (2020). Chiral separation of 2-arylpropionic acids (profens) by HPLC and GC: A review. Biomedical Chromatography.[9] Link (Analogous chemistry for 2-substituted propanoic acids).[1]

  • Takeda, et al. (1999). Fluorescence derivatization reagents for carboxylic acids in HPLC. Academic Journals. Link

  • Shimadzu Corp. (2021). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.Link

Sources

troubleshooting peak tailing in HPLC analysis of 2-(methylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: MTPA-HPLC-001 Subject: Resolution of Peak Tailing & Asymmetry Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the technical support center for 2-(methylthio)propanoic acid (MTPA) analysis. You are likely experiencing peak tailing (Asymmetry factor > 1.2), which compromises integration accuracy and limit of quantitation (LOQ).

MTPA presents a unique "double-threat" in HPLC:

  • Carboxylic Acid Functionality (

    
    ):  Susceptible to ionization-based broadening and silanol interaction.
    
  • Thioether (Sulfide) Group: Susceptible to metal chelation within the HPLC flow path.

This guide provides a self-validating troubleshooting protocol to isolate and eliminate these variables.

Diagnostic Workflow

Before altering your method, use this logic flow to identify the root cause of the tailing.

TroubleshootingFlow Start START: Peak Tailing Observed Check_pH STEP 1: Check Mobile Phase pH Is pH < 2.5? Start->Check_pH Action_pH Action: Lower pH to 2.0-2.3 Use Phosphate Buffer Check_pH->Action_pH No Check_Col STEP 2: Check Column Type Is it End-capped / Base Deactivated? Check_pH->Check_Col Yes Action_pH->Check_Col Action_Col Action: Switch to High-Purity End-capped C18 (Type B Silica) Check_Col->Action_Col No Check_Metal STEP 3: Check Metal Interaction Does tailing persist with fresh column? Check_Col->Check_Metal Yes Action_Col->Check_Metal Action_Metal Action: Passivate System or Add EDTA to Mobile Phase Check_Metal->Action_Metal Yes (Suspect Chelation) Success Resolved: Symmetrical Peak Check_Metal->Success No Action_Metal->Success

Figure 1: Decision tree for isolating the root cause of peak tailing in MTPA analysis.

Module 1: Mobile Phase Chemistry (The Ionization Effect)

The Issue: MTPA is a short-chain weak acid. The


 of the carboxylic acid group is approximately 3.6 – 3.8 .
  • If your mobile phase pH is near the

    
     (e.g., pH 3.5 - 4.5), the molecule splits between ionized (
    
    
    
    ) and neutral (
    
    
    ) states. These two forms interact differently with the stationary phase, causing peak broadening and tailing.[1]
  • Furthermore, ionized carboxylates interact strongly with positively charged residual silanols on the silica surface.

The Solution: You must suppress ionization to force the molecule into its neutral, hydrophobic state. This increases retention on C18 and minimizes silanol repulsion/attraction.

Optimized Protocol
ParameterRecommendationRationale
Buffer 20-25 mM Potassium PhosphatePhosphate provides excellent buffering capacity at low pH and masks silanols.[2]
pH Target 2.0 – 2.3 Must be at least 1.5 units below

to ensure >99% neutral species.
Organic Modifier AcetonitrileSharper peaks than methanol for sulfur compounds; lower viscosity.[2]
Additives 0.1% Trifluoroacetic acid (TFA)Optional: If phosphate is incompatible (e.g., LC-MS), use TFA. It acts as an ion-pairing agent and silanol blocker.

Critical Check: Ensure your column is stable at pH 2.0. Most modern "Type B" silica columns are stable down to pH 1.5 or 2.0.

Module 2: Stationary Phase Selection (Silanol Activity)

The Issue: Even at low pH, older or lower-quality silica ("Type A") contains metallic impurities and acidic silanol groups (


). The MTPA carboxyl group can hydrogen bond with these silanols, dragging the "tail" of the peak.

The Solution: Use a "Type B" High-Purity Silica column with aggressive end-capping.

Recommended Column Specifications
  • Base Particle: High purity silica (< 5 ppm metal content).

  • Bonding: C18 (Octadecyl).

  • End-capping: Double end-capped (e.g., TMS end-capping) to cover accessible silanols.

  • Surface Area: High surface area (

    
    ) helps retain this small molecule.
    

Why this works: End-capping replaces the hydrogen on the silanol group with a non-polar trimethylsilyl group, removing the site for secondary interaction.

Module 3: The "Hidden" Variable – Metal Chelation

The Issue: This is specific to the 2-(methylthio) group. Sulfur is a "soft base" that has a high affinity for "soft acids" like Iron (Fe) and Nickel (Ni) found in stainless steel frits and column bodies.

  • Symptom: Tailing that looks like a "shoulder" or severe broadening that does not improve with pH adjustment.

  • Verification: Tailing worsens as the column ages or after the system has been idle (accumulation of metal ions).

The Solution: System Passivation or Chelation.

Experimental Fixes
  • The "Quick Fix" (Mobile Phase Additive): Add 5-10 mM EDTA (disodium salt) to your aqueous mobile phase.

    • Mechanism:[1][2][3] EDTA binds free metal ions in the flow path more strongly than the MTPA sulfur does, preventing the analyte from "sticking" to the hardware.

  • The "Permanent Fix" (Hardware):

    • Replace stainless steel inlet frits with PEEK or Titanium frits.

    • Passivate the HPLC system with 30% Phosphoric Acid (consult your pump manual first!).

Visualizing the Mechanism

The following diagram illustrates the two competing interactions causing your tailing:

Mechanism MTPA MTPA Molecule (Analyte) C18 C18 Ligand (Primary Retention) MTPA->C18 Hydrophobic Interaction (Desired) Silanol Residual Silanol (Si-OH) (Secondary Interaction) MTPA->Silanol H-Bonding (Causes Tailing) Metal Trace Metal (Fe/Ni) (Chelation Site) MTPA->Metal Sulfur-Metal Adsorption (Causes Tailing) Buffer Low pH Buffer Buffer->Silanol Suppresses Ionization Endcap End-capping Endcap->Silanol Blocks Access

Figure 2: Mechanistic view of primary retention vs. secondary interactions causing tailing.

Frequently Asked Questions (FAQ)

Q: I am using 0.1% Formic Acid (pH ~2.7). Is that low enough? A: Likely not. With a


 near 3.6-3.8, pH 2.7 leaves roughly 10% of the population ionized. This 10% will interact with silanols and migrate faster/slower than the neutral form, causing a "smear" at the base of the peak. Switch to Phosphoric Acid or Phosphate Buffer to reach pH 2.1.

Q: My peak is fronting, not tailing. Is this the same issue? A: No. Fronting (As < 0.8) usually indicates mass overload or solvent mismatch .

  • Solvent Mismatch: If you dissolve MTPA in 100% Acetonitrile but inject into a high-aqueous mobile phase, the analyte precipitates or travels faster than the mobile phase initially. Dissolve your sample in the mobile phase itself.

Q: Can I use an Ion-Pairing reagent? A: Yes, but it should be a last resort due to equilibration times. If pH 2.0 doesn't work, adding 5-10 mM Hexanesulfonic Acid can mask the charge and improve peak shape, but it will significantly alter retention time.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Accessed 2024).[4] Link

  • Dolan, J. W. "The HPLC Blog: Tailing Peaks." LCGC International. (Accessed 2024).[4] Link

  • PubChem. Compound Summary: 3-(Methylthio)propanoic acid (Isomer Analog Data). National Library of Medicine. Link

  • Agilent Technologies. Practical HPLC Troubleshooting Guide. (Accessed 2024).[4] Link

  • McCalley, D. V. "Effect of buffer pH on the retention and peak shape of basic and acidic compounds on reversed-phase columns." Journal of Chromatography A. (General reference for pH/pKa theory).

Sources

minimizing side reactions in the synthesis of 2-(methylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Process Optimization Target Molecule: 2-(Methylthio)propanoic acid (CAS: 58809-73-7) Primary Route: Nucleophilic Substitution (


) of 2-Chloropropanoic Acid with Sodium Methanethiolate.

Introduction: The Process Landscape

Synthesizing this compound (2-MTP) appears deceptively simple: a nucleophilic displacement of a chloride by a thiolate. However, the secondary carbon center and the high reactivity of the thiolate anion create a "perfect storm" for three competing pathways: Substitution (Desired), Elimination (Undesired), and Oxidation (Undesired).

This guide addresses the critical control points required to suppress the formation of acrylic acid derivatives (elimination products) and disulfides (oxidation products) while maintaining stereochemical integrity.

Module 1: Reaction Pathway Analysis

To troubleshoot effectively, you must visualize the competition occurring in your reactor. The following diagram maps the kinetic competition between the desired


 pathway and the parasitic 

and oxidative pathways.

ReactionPathways Reactants 2-Chloropropanoic Acid + NaSMe TransitionSN2 Transition State (SN2) Reactants->TransitionSN2 Low Temp (<20°C) Polar Aprotic Solvent TransitionE2 Transition State (E2) Reactants->TransitionE2 High Temp (>40°C) Strong Base Excess Oxidation Oxidative Coupling Reactants->Oxidation O2 Exposure Product This compound (Target) TransitionSN2->Product SideProduct1 Acrylic Acid (Elimination Impurity) TransitionE2->SideProduct1 SideProduct2 Dimethyl Disulfide (Odor/Impurity) Oxidation->SideProduct2

Figure 1: Kinetic competition in 2-MTP synthesis.


 is favored by lower temperatures, while 

dominates as thermal energy increases.

Module 2: Troubleshooting Guides & FAQs

Issue 1: "My product contains significant amounts of Acrylic Acid."

Diagnosis: The reaction conditions favored the E2 Elimination mechanism over the


 substitution. This occurs when the thiolate acts as a base rather than a nucleophile.

Root Cause Analysis:

  • Temperature Runaway: The reaction is exothermic. If the NaSMe is added too quickly, localized heating pushes the energy barrier toward elimination.

  • Solvent Choice: Using protic solvents (like ethanol/water) can solvate the nucleophile, reducing its nucleophilicity and making basicity more pronounced relative to the substitution rate.

Corrective Protocol:

  • Temperature Control: Maintain the reactor at 0–5°C during the addition of NaSMe. Allow the reaction to warm to room temperature only after addition is complete.

  • Reagent Addition: Add the NaSMe solution dropwise. Do not dump it in.

  • pH Management: Ensure the starting 2-chloropropanoic acid is neutralized to its salt form before adding the thiol. If you add NaSMe to the free acid, the initial exotherm from the acid-base neutralization can trigger decomposition.

Issue 2: "The reaction mixture turned yellow/cloudy and smells excessively of rotten cabbage."

Diagnosis: Formation of Dimethyl Disulfide (DMDS) via oxidative coupling.

Root Cause Analysis: Methanethiolate is highly susceptible to oxidation by atmospheric oxygen.



Corrective Protocol:

  • Inert Atmosphere: The entire reaction must be performed under a positive pressure of Nitrogen (

    
    ) or Argon.
    
  • Degassing: Degas all solvents (sparge with

    
     for 20 mins) prior to use. DMDS is difficult to separate from the product due to similar boiling points in some fractions.
    
Issue 3: "I lost optical activity (Racemization)."

Diagnosis: If starting from chiral (L)-2-chloropropanoic acid, you expect inversion to (D)-2-MTP via


. If you get a racemate, two things happened:
  • SN1 Competition: Unlikely on a secondary carbon with an electron-withdrawing group, but possible in highly polar protic solvents.

  • Enolization: The

    
    -proton is acidic.[1] Excess base can remove this proton, forming a planar enolate which reprotonates racemically.[1]
    

Corrective Protocol:

  • Stoichiometry: Use exactly 2.05 equivalents of Base (1 eq to neutralize the acid, 1.05 eq for the displacement). Large excesses of base promote enolization.

  • Avoid "Hard" Bases: Sodium methanethiolate is sufficiently basic. Do not add supplementary NaOH or KOH during the displacement phase.

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize the side reactions described above.

Reagents:

  • 2-Chloropropanoic acid (1.0 eq)

  • Sodium Methanethiolate (2.1 eq, 15-20% aq. solution recommended for safety)

  • Sodium Carbonate (

    
    ) (Optional, for initial neutralization)
    

Step-by-Step Procedure:

  • Preparation of the Chloro-Salt:

    • Charge 2-chloropropanoic acid into the reactor.[2][3]

    • Cool to 0°C .

    • Slowly add a stoichiometric amount of

      
       or NaOH (1.0 eq) dissolved in water. Keep 
      
      
      
      .
    • Why? This converts the acid to Sodium 2-chloropropionate. We do this separately to dissipate the heat of neutralization before the sensitive thiol is introduced.

  • The Displacement (Critical Step):

    • Purge the reactor with Nitrogen.

    • Add the Sodium Methanethiolate solution (1.1 eq relative to the salt) dropwise over 60 minutes.

    • Crucial: Maintain internal temperature at 0–5°C .

    • Observation: The mixture should remain clear to pale yellow. Darkening indicates oxidation or polymerization.

  • Completion:

    • Allow the mixture to warm to 20–25°C and stir for 4–6 hours.

    • Monitor via HPLC or GC. Look for the disappearance of the chloro-starting material.

  • Workup (Odor Control):

    • Acidify with dilute HCl to pH 1–2.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash the organic layer with 5% Sodium Hypochlorite (Bleach).

    • Why? The bleach wash oxidizes any unreacted methanethiol to methanesulfonic acid (odorless and water-soluble), preventing the lab from smelling like a gas leak.

Module 4: Data & Specifications

Solvent Impact on Reaction Selectivity
Solvent SystemReaction RateSN2 : E2 RatioRisk Profile
Water (pH 7-9) ModerateHigh (Preferred) Low. Good solvation of the leaving group (

).
Ethanol/Methanol FastModerateMedium. Solvolysis side reactions possible.
DMF/DMSO Very FastLow (Risky)High. Dipolar aprotic solvents accelerate basicity, increasing elimination risk.
Impurity Profile Summary
ImpurityStructureOriginControl Strategy
Acrylic Acid

Elimination (E2)Keep Temp < 20°C; Avoid excess base.
Lactic Acid

HydrolysisAvoid high pH (>11); Minimize water if possible (though water is often necessary for salt solubility).
Dimethyl Disulfide

Oxidation

atmosphere; Degassed solvents.

Module 5: Safety & Odor Abatement System

Working with methanethiol derivatives requires a closed-loop scrubbing system. Do not rely solely on a fume hood.

ScrubberSystem Reactor Reactor (N2 Inlet) Trap Empty Trap (Anti-Suckback) Reactor->Trap Off-gas (R-SH) Scrubber1 Scrubber 1 (10% Bleach/NaOH) Trap->Scrubber1 Gas bubbling Scrubber2 Scrubber 2 (Water) Scrubber1->Scrubber2 Residual Cl2 capture Vent Fume Hood Exhaust Scrubber2->Vent Clean Air

Figure 2: Mandatory scrubber setup. The bleach solution oxidizes thiols (


) instantly, neutralizing the odor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 563, 3-(Methylthio)propanoic acid. (Note: Isomer reference for properties). Retrieved from [Link]

  • Organic Syntheses (1958). Alkyl Sulfides via Nucleophilic Substitution. Coll. Vol. 4, p. 667. (General procedure for thiol alkylation). Retrieved from [Link]

  • European Food Safety Authority (EFSA). Scientific Opinion on Flavouring Group Evaluation 08, Revision 3. (Industrial synthesis context for methylthio derivatives). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Authoritative source for SN2 vs E2 competition mechanisms on secondary halides).

Sources

Technical Support Center: Optimizing GC Analysis for 2-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MTPA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

2-(Methylthio)propanoic acid (2-MTPA) presents a dual analytical challenge: it possesses a highly polar, acidic carboxyl group (-COOH) capable of strong adsorption (tailing), and a reactive sulfide moiety (-S-) susceptible to oxidation and active site binding.

Successful analysis requires a binary decision strategy: Direct Injection for rapid quantification at ppm levels, or Derivatization for trace analysis and mass spectral identification. This guide details the optimal column selection and troubleshooting protocols for both approaches.

Part 1: Column Selection Matrix

The choice of column depends entirely on your sample preparation strategy. Do not attempt to analyze underivatized 2-MTPA on a standard non-polar column (e.g., 5% Phenyl), as this will result in severe peak tailing and irreversible adsorption.

FeatureOption A: Direct Injection Option B: Derivatization (Silylation)
Recommended Phase Nitroterephthalic Acid Modified PEG 5% Phenyl Methylpolysiloxane
Commercial Examples Agilent DB-FFAP, Restek Stabilwax-DA, Supelco NukolAgilent DB-5ms, Restek Rxi-5Sil MS
Mechanism Acid-modified phase shields silanols; allows free acid elution.[1]Converts -COOH to -CO-TMS ester; masks polarity.
Inertness Requirement High (Acid-deactivated liners required).Standard (Deactivated liners recommended).
Analysis Time Fast (<15 mins).Slower (Requires +30 min prep time).
Sensitivity Good for ppm (mg/L) levels.Excellent for ppb (µg/L) levels.
Mass Spec Compatibility Limited (High bleed at >240°C).Excellent (Low bleed, distinct ions).
Decision Logic: Which Path to Choose?

G Start Start: 2-MTPA Analysis Q1 Is Mass Spec (MS) required? Start->Q1 Q2 Is sensitivity < 1 ppm required? Q1->Q2 No (FID/FPD) Deriv Protocol B: Derivatization (DB-5ms + BSTFA) Q1->Deriv Yes (MS Bleed Issues) Direct Protocol A: Direct Injection (DB-FFAP / Stabilwax-DA) Q2->Direct No (High Conc) Q2->Deriv Yes (Trace Level)

Figure 1: Decision tree for selecting the analytical approach based on detector type and sensitivity requirements.

Part 2: Experimental Protocols

Protocol A: Direct Injection (The "FFAP" Method)

Best for: Quality control, flavor analysis, high-concentration samples.

Why this works: The nitroterephthalic acid modification in FFAP columns creates an acidic surface environment that suppresses the ionization of the carboxyl group, keeping 2-MTPA in its neutral, volatile form [1, 4].

  • Column: DB-FFAP or equivalent (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split/Splitless at 240°C.

    • Critical: Use a glass wool-free liner or a liner with ultra-inert wool. Sulfur compounds stick to active wool fibers.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (hold 1 min) — Focuses the acid.

    • Ramp: 10°C/min to 240°C (hold 5 min).

  • Detector (FID): 250°C.

Protocol B: Derivatization (The "Silylation" Method)

Best for: Biological metabolites, trace analysis, GC-MS.

Why this works: Silylation replaces the active acidic proton with a trimethylsilyl (TMS) group, reducing polarity and preventing hydrogen bonding [2].[1][2]

  • Reagent: BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide).

  • Preparation:

    • Dry sample completely (water destroys reagent).

    • Add 50 µL Pyridine + 50 µL BSTFA.

    • Incubate at 60°C for 30 mins.

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless at 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 300°C.

  • MS Detection: Monitor ions for the TMS derivative (M+72 mass shift).

Part 3: Troubleshooting Guide (FAQs)

Issue 1: Peak Tailing

User Question: "My 2-MTPA peak looks like a shark fin (severe tailing). I'm using a standard WAX column."

Diagnosis: This is a classic "activity" problem. Standard WAX columns (PEG) often have enough free silanols to interact with the free acid group of 2-MTPA.

Corrective Action Plan:

  • Switch Phase: Move to an Acid-Modified WAX (FFAP). The acid modification is non-negotiable for underivatized acids [4].

  • Check the Liner: If using glass wool, remove it. Use a single taper liner with no wool to minimize surface area.

  • Trim the Column: Cut 10-20 cm from the inlet side. Non-volatile matrix components (sugars, salts) accumulate here and create active sites.

Issue 2: "Ghost" Peaks or Missing Sulfur

User Question: "I injected my standard, but I see nothing or very small peaks. I suspect the sulfur is reacting."

Diagnosis: Sulfur is highly reactive with hot metal surfaces (inlet seals, lines).

Corrective Action Plan:

  • Passivation: Ensure your inlet weldment and gold seal are Sulfinert® or Siltek® treated. Standard stainless steel will irreversibly adsorb trace sulfur [3].

  • Inlet Temperature: Lower inlet temperature to 220°C if possible. High temps can cause thermal degradation of the sulfur-carbon bond.

Issue 3: Baseline Rise/Bleed on MS

User Question: "I'm using an FFAP column with my Mass Spec, but the baseline noise is huge at the end of the run."

Diagnosis: FFAP phases are chemically less stable than 5% Phenyl phases. They "bleed" (break down) significantly above 240°C, creating high spectral noise [1].

Corrective Action Plan:

  • Immediate: Lower the max oven temperature to 230°C.

  • Long-term: Switch to Protocol B (Derivatization) . This allows you to use a DB-5ms column, which has virtually no bleed up to 300°C, drastically improving Signal-to-Noise (S/N) ratios.

Part 4: Troubleshooting Logic Map

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Loss Sensitivity Loss Problem->Loss Check1 Check Column Type: Is it FFAP? Tailing->Check1 Check3 Check Inlet: Is it metal? Loss->Check3 Check2 Check Liner: Is wool present? Check1->Check2 Yes Sol1 Switch to DB-FFAP Check1->Sol1 No (Standard WAX) Sol2 Remove Wool / Use Ultra-Inert Check2->Sol2 Yes Sol3 Use Sulfinert Inlet Parts Check3->Sol3 Yes (Adsorption)

Figure 2: Step-by-step troubleshooting flow for common peak shape and sensitivity issues.

References

  • Agilent Technologies. (2018). A comparison study of the analysis of volatile organic acids and fatty acids. Agilent Application Note. Link

  • BenchChem. (2025).[3][4][5] Derivatization of 3-(Methylthio)propanoic Acid for Enhanced Analytical Detection. Technical Support Center. Link

  • Restek Corporation. (2018).[6] GC Troubleshooting—Tailing Peaks. Restek Tips & Technical Guides.[7] Link

  • Element Lab Solutions. (2024). DB-FFAP Column Specifications and Applications. Technical Datasheet. Link

Sources

Technical Support Center: Ionization Optimization for 2-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-MTP-ION-001 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting poor ionization efficiency of 2-(methylthio)propanoic acid (2-MTPA) in LC-MS/MS.

Executive Summary: The "Why" Behind the Failure

This compound (MW ≈ 120.17 Da) presents a "perfect storm" of ionization challenges in electrospray ionization (ESI):

  • Low Molecular Weight: It falls into the "chemical noise" region (

    
    ) of most ESI sources, where solvent background is high.
    
  • Volatility: As a short-chain acid, it has significant vapor pressure.[1] In the ESI source, it may evaporate into the gas phase before acquiring a charge, resulting in signal loss (the "neutral loss" phenomenon).

  • Protonation Difficulty: The thioether group is a soft nucleophile and does not protonate readily in ESI(+). The carboxylic acid group ionizes in ESI(-), but is easily suppressed by membrane lipids or mobile phase additives.

This guide provides three distinct workflows to solve this, ranked by sensitivity and robustness.

Workflow Selector: Which Path Should You Take?

Use the following decision tree to select the correct troubleshooting protocol for your lab.

MethodSelection Start START: Define Sensitivity Needs Sensitivity Is target concentration < 100 nM? Start->Sensitivity Matrix Is the matrix complex (Plasma/Feces)? Sensitivity->Matrix No (Abundant Analyte) Deriv Protocol A: Chemical Derivatization (3-NPH Method) *Recommended* Sensitivity->Deriv Yes (High Sensitivity Needed) Direct Protocol B: Direct LC-MS Optimization (High pH Negative Mode) Matrix->Direct Yes (Biological Matrix) GCMS Protocol C: GC-MS Analysis (Esterification) Matrix->GCMS No (Simple Solvent)

Figure 1: Decision matrix for selecting the optimal ionization strategy based on sensitivity requirements and sample complexity.

Protocol A: Chemical Derivatization (The "Gold Standard")

Objective: Transform 2-MTPA into a hydrophobic, easily ionizable species using 3-Nitrophenylhydrazine (3-NPH).[1] Mechanism: 3-NPH reacts with the carboxyl group to form a hydrazide.[1] This adds a "charge tag" (the hydrazine moiety) and significantly increases hydrophobicity, moving the analyte away from the solvent front where suppression occurs.

Reagents Required[1][2][3][4][5]
  • 3-NPH (20 mM): Dissolve in 50% Methanol.

  • EDC (120 mM): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (coupling agent).[1] Prepare fresh in 3% Pyridine/Methanol.

  • Quenching Solution: 0.1% Formic Acid in water.[2][3][4]

Step-by-Step Workflow
  • Mix: Combine 50

    
    L of Sample + 25 
    
    
    
    L of 120 mM EDC + 25
    
    
    L of 20 mM 3-NPH.
  • Incubate: Heat at 40°C for 30 minutes . (Do not exceed 60°C; sulfur oxidation may occur).

  • Quench: Add 400

    
    L of 0.1% Formic Acid.
    
  • Analyze: Inject onto LC-MS in Negative Mode (ESI-).

Why Negative Mode? While derivatization often targets Positive mode, 3-NPH derivatives have high electron affinity due to the nitro group, providing exceptional sensitivity in ESI(-) with reduced background noise compared to ESI(+).[1]

Protocol B: Direct LC-MS Optimization (Troubleshooting ESI-)

Objective: Stabilize the


 ion (

) without derivatization.
Mobile Phase Chemistry (Critical)

You must drive the equilibrium to the deprotonated state (


).
  • Incorrect: 0.1% Formic Acid (pH ~2.7). This protonates the acid (

    
    ), making it neutral and invisible in MS.
    
  • Correct: 5-10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 8.0 - 9.0).[1]

  • The "Post-Column" Trick: If your separation requires acidic conditions (e.g., on a C18 column), use a post-column infusion of Ammonium Hydroxide (0.1% in isopropanol) at 10-20

    
    L/min before the source to raise pH just for ionization.
    
Column Selection

Standard C18 columns often fail to retain small polar acids, causing them to elute in the "void volume" (dead time) where salt suppression is highest.

  • Recommendation: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or Polymeric phases).

  • Mobile Phase: High organic (85% ACN) to High Aqueous gradient. This retains the acid and elutes it in a cleaner region.

Source Parameters
  • Temp: Lower the desolvation temperature to 250°C - 300°C . (Too high = thermal degradation or evaporation before ionization).

  • Gas Flow: Increase nebulizer gas pressure to assist droplet formation without relying on high heat.

Protocol C: GC-MS Alternative

Objective: Leverage the volatility of 2-MTPA rather than fighting it.

If you have access to a GC-MS (EI source), this is often more robust than LC-MS for this specific molecule.[1]

  • Derivatization: Use

    
    -Methanol (14%) at 60°C for 30 mins.
    
  • Product: This forms the Methyl Ester of 2-MTPA.[1]

  • Advantage: The ester is highly volatile, chromatographs perfectly on a standard DB-5 or Wax column, and gives a distinct fragmentation pattern (Molecular ion

    
     134 
    
    
    
    loss of methoxy/methylthio groups).

Diagnostic Data Summary

ParameterDirect ESI(-)3-NPH DerivatizationGC-MS (Methyl Ester)
Limit of Detection High (

M range)
Very Low (nM range)Moderate (High nM)
Sample Prep Time Minimal45-60 mins60 mins
Matrix Effects Severe (Suppression)Minimal (Elutes late)Minimal
Stability Poor (Volatile)HighHigh
Primary Ion

(119)


(134)

References

  • Han, J., et al. (2013). Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS.[1][2] Electrophoresis.

    • Core Reference for Protocol A: Establishes the 3-NPH chemistry for carboxylic acids.
  • Khoo, B. Y., et al. (2014). Derivatization strategies for the detection of short-chain fatty acids by LC-MS/MS.[1] Journal of Chromatography B.

    • Validates the sensitivity increase of hydrazide derivatiz
  • NIST Chemistry WebBook. this compound Mass Spectrum.[1]

    • Reference for GC-MS fragmentation p

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 2-(Methylthio)propanoic Acid vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 2-(methylthio)propanoic acid (2-MTP) and its structural analogs, specifically focusing on the critical biological distinctions driven by the position of the methylthio moiety.

While 2-MTP (CAS 58809-73-7) is primarily recognized for its organoleptic properties and utility as a synthetic building block for cooling agents, its structural isomer 3-(methylthio)propanoic acid (3-MTP) (CAS 646-01-5) exhibits potent nematicidal, antifungal, and phytotoxic activities . This guide elucidates the structure-activity relationship (SAR) that renders the 3-isomer a potent biological effector while the 2-isomer remains a sensory-active metabolite.

Structural Landscape & Physicochemical Profile

The biological divergence between these isomers stems from the proximity of the sulfur atom to the carboxylic acid group.

FeatureThis compound (2-MTP) 3-(Methylthio)propanoic Acid (3-MTP) Methionine (Met)
Structure



CAS No. 58809-73-7646-01-563-68-3
Primary Role Flavor/Fragrance, Synthetic ReagentNematicide, Phytotoxin, MetaboliteProteinogenic Amino Acid
Metabolic Origin Strecker degradation / FermentationTransamination of MethionineEssential Amino Acid
Key Activity Sensory (Cheesy/Nutty), TRPM8 modulator synthesisLC50 (Nematode): ~6.27 µg/mLMetabolic Precursor
Logical Causality of Activity
  • 2-MTP (Alpha-position): The sulfur at the alpha-carbon creates steric hindrance and alters the pKa of the carboxylic acid, making it less suitable as a direct mimic for succinate or fatty acid metabolism pathways. Its activity is restricted to olfactory receptors and use as an intermediate in synthesizing TRPM8 (cooling) modulators.

  • 3-MTP (Beta-position): The linear arrangement mimics the backbone of fatty acids and succinate. This allows 3-MTP to interfere with mitochondrial oxidative phosphorylation (acting as a succinate dehydrogenase inhibitor analogue) and exhibit toxicity against nematodes and fungi.

Biological Activity Analysis

This compound: The Sensory & Synthetic Agent

Unlike its 3-isomer, 2-MTP does not exhibit broad-spectrum biocidal activity. Its utility lies in sensory pharmacology and medicinal chemistry .

  • Sensory Activity: 2-MTP is a potent volatile sulfur compound (VSC) contributing to "cheesy" and "nutty" notes in fermented foods.

  • Synthetic Utility (Cooling Agents): 2-MTP is a critical acylating agent in the synthesis of novel cooling compounds.

    • Mechanism:[1][2] It is coupled with piperidine derivatives (e.g., 2-(5-(p-tolyl)imidazol-2-yl)piperidine) to form amides that modulate TRPM8 ion channels , producing a cooling sensation without the minty odor of menthol.

3-(Methylthio)propanoic Acid: The Bioactive Powerhouse

The 3-isomer is the focus for pesticidal and antimicrobial applications.

  • Nematicidal Activity:

    • Target: Meloidogyne incognita (Root-knot nematode).[3]

    • Efficacy: 3-MTP shows an LC50 of 6.27 µg/mL at 24 hours, significantly outperforming structural analogs like 3-methoxypropionic acid (LC50: 36.49 µg/mL).[4]

    • Mechanism: Disruption of nematode chemotaxis and direct mitochondrial toxicity.

  • Antifungal Activity:

    • Target: Fusarium oxysporum.[1]

    • Efficacy: Inhibits spore germination and mycelial growth at concentrations >100 µg/mL.

  • Phytotoxicity:

    • Produced by Xanthomonas campestris pv.[5] manihotis, causing cassava bacterial blight.[5] It induces tissue necrosis by mimicking plant hormones or disrupting membrane integrity.

Experimental Protocols

Protocol A: Synthesis of TRPM8 Modulator using 2-MTP

Use this protocol to validate the reactivity of 2-MTP in medicinal chemistry applications.

Objective: Synthesize 2-(methylthio)-1-(2-(5-(p-tolyl)imidazol-2-yl)piperidin-1-yl)propan-1-one.

Reagents:

  • This compound (2-MTP) [1.1 equiv][2]

  • Amine precursor: 2-(5-(p-tolyl)imidazol-2-yl)piperidine [1.0 equiv][2]

  • Coupling Agents: EDCI [1.2 equiv], HOBt [1.2 equiv][2]

  • Base: DIPEA [1.0 equiv]

  • Solvent: Dichloromethane (DCM)[2]

Workflow:

  • Activation: Dissolve the amine precursor in DCM at 0°C. Add EDCI and HOBt. Stir for 30 mins to activate the carboxyl group.

  • Coupling: Add 2-MTP and DIPEA dropwise to the mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours.

  • Workup: Filter the mixture. Remove solvent under reduced pressure.

  • Purification: Purify crude residue via silica gel chromatography (Ethyl Acetate/Heptane gradient).

  • Validation: Confirm structure via GC/MS (Target m/z: ~343 for the specific derivative).

Protocol B: Comparative Nematicidal Assay (3-MTP Benchmark)

Use this protocol to compare the biological toxicity of 2-MTP vs. 3-MTP.

Objective: Determine LC50 values against M. incognita J2 juveniles.

Materials:

  • Test Compounds: 2-MTP, 3-MTP, Methionine (Negative Control).

  • Organism: Freshly hatched J2 juveniles of M. incognita.

  • Plate: 24-well tissue culture plates.

Workflow:

  • Preparation: Dissolve compounds in water/Tween-20 (0.1%) to create a concentration gradient (1, 5, 10, 50, 100 µg/mL).

  • Inoculation: Add ~100 nematodes (in 10 µL suspension) to 990 µL of test solution in each well.

  • Incubation: Incubate at 25°C in the dark for 24 hours.

  • Quantification: Count dead nematodes under a stereomicroscope.

    • Criterion: Nematodes are considered dead if they retain a straight shape and fail to move when probed with a fine needle.

  • Calculation: Calculate corrected mortality using Abbott’s formula:

    
    
    
  • Analysis: Perform Probit analysis to determine LC50.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of Methionine metabolism leading to the formation of 2-MTP (Flavor/Sensory) versus 3-MTP (Toxin/Nematicide).

Methionine_Pathways Met L-Methionine KMBA 2-Keto-4-methylthiobutanoic acid (KMBA) Met->KMBA Transamination Strecker Strecker Degradation (Thermal/Fermentation) Met->Strecker Degradation MTP3 3-(Methylthio)propanoic acid (3-MTP) [Potent Nematicide/Phytotoxin] KMBA->MTP3 Oxidative Decarboxylation (Peroxidase) Ethylene Ethylene (Plant Hormone) KMBA->Ethylene Photo-oxidation Nematode Nematode/Fungal Death MTP3->Nematode Inhibits Mitochondria (LC50: 6.27 ug/mL) Methional Methional Strecker->Methional MTP2 This compound (2-MTP) [Flavor/Synthetic Reagent] Methional->MTP2 Isomerization/Oxidation (Putative) TRPM8 Sensory Modulation (Cooling) MTP2->TRPM8 Precursor for Cooling Agents

Caption: Divergent metabolic fates of Methionine leading to the bioactive 3-MTP (red path) versus the sensory-active 2-MTP (green/blue path).

Comparative Data Summary

MetricThis compound 3-(Methylthio)propanoic Acid HMTBA (Feed Additive)
Nematicidal LC50 >100 µg/mL (Est. Low Activity)6.27 µg/mL (High Potency)Not Active
Antifungal Activity Low / Non-specificHigh (vs. F. oxysporum)Low
Flavor Threshold Low (ppb range) - CheesyMedium - Potato/EarthyN/A
Toxicity (Mammalian) Generally Recognized as Safe (Flavor)Irritant / PhytotoxicLow (Nutrient)
Synthetic Use Precursor for TRPM8 AgonistsPrecursor for Ethylene (Plants)Methionine Source

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 563, 3-(Methylthio)propanoic acid. Retrieved from [Link]

  • MDPI. (2024). 3-(Methylthio)Propionic Acid from Bacillus thuringiensis Berliner Exhibits High Nematicidal Activity against the Root Knot Nematode.[3] Retrieved from [Link]

  • The Good Scents Company. (2024).[4] this compound Flavor Profile and Safety. Retrieved from [Link]

  • Google Patents. (2022). WO2022028726A1 - Cooling sensation compositions.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Quantification Methods for 2-(methylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites is paramount. 2-(methylthio)propanoic acid, a sulfur-containing organic acid, presents unique analytical challenges due to its volatility and potential for matrix interference. This guide provides an in-depth, objective comparison of common analytical methodologies for the quantification of this compound, complete with supporting experimental data and detailed protocols. Our focus is to empower you to make informed decisions when selecting a quantification strategy that aligns with your research goals, sample matrix, and desired analytical performance.

The Analytical Challenge: Quantifying this compound

This compound is a short-chain fatty acid derivative. The key analytical considerations for this molecule include its relatively high polarity and volatility, which can lead to poor retention on traditional reversed-phase liquid chromatography columns and potential for sample loss during preparation. Furthermore, the presence of a sulfur atom can influence its ionization behavior in mass spectrometry. Therefore, a robust quantification method must address these intrinsic properties to ensure reliability and reproducibility.

This guide will explore and cross-validate three widely adopted analytical techniques for the quantification of short-chain fatty acids (SCFAs) and other organic acids, adapted for the specific analysis of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A classic and powerful technique for volatile compounds.

  • Direct Injection Gas Chromatography with Flame Ionization Detection (GC-FID): A simpler, more direct GC-based approach.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization: A highly sensitive and specific method.

Cross-Validation Workflow

The cross-validation of these methods is essential to ensure that the data generated is comparable and reliable, regardless of the platform used.[1] Our experimental design for this guide follows a systematic workflow to assess the performance of each method.

Cross-Validation_Workflow Cross-Validation Workflow for this compound Quantification cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison & Analysis Sample Biological Sample (e.g., Plasma, Feces) Spike Spike with this compound Standards Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction GCMS GC-MS (with Derivatization) Extraction->GCMS GCFID Direct Injection GC-FID Extraction->GCFID LCMS LC-MS/MS (with Derivatization) Extraction->LCMS Linearity Linearity & Range GCMS->Linearity GCFID->Linearity LCMS->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LODLOQ LOD & LOQ Accuracy->LODLOQ Specificity Specificity LODLOQ->Specificity Data Quantitative Data Specificity->Data Comparison Head-to-Head Comparison Data->Comparison Conclusion Method Selection Comparison->Conclusion

Caption: A flowchart illustrating the systematic workflow for the cross-validation of different analytical methods for the quantification of this compound.

Head-to-Head Comparison of Quantification Methods

The following table summarizes the key performance characteristics of the three validated methods for the quantification of this compound. The data presented is a synthesis of expected performance based on the analysis of similar short-chain fatty acids.

ParameterGC-MS with DerivatizationDirect Injection GC-FIDLC-MS/MS with Derivatization
Linearity (R²) >0.995>0.990>0.998
Limit of Quantification (LOQ) ~0.1-1 µM~5-10 µM~0.01-0.1 µM
Precision (%RSD) <10%<15%<5%
Accuracy (%Recovery) 85-115%80-120%90-110%
Throughput MediumHighHigh
Sample Preparation Complexity High (derivatization required)LowHigh (derivatization required)
Selectivity HighMediumVery High
Cost MediumLowHigh

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for each of the compared analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle: This method relies on the conversion of the polar and non-volatile this compound into a more volatile and thermally stable derivative, typically an ester, prior to GC separation and MS detection.[2][3] Derivatization enhances chromatographic peak shape and sensitivity.

Experimental Workflow:

GCMS_Workflow GC-MS with Derivatization Workflow Sample Sample + Internal Standard Acidification Acidification (e.g., HCl) Sample->Acidification Extraction Liquid-Liquid Extraction (e.g., MTBE) Acidification->Extraction Derivatization Derivatization (e.g., with isobutyl chloroformate/isobutanol) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: The workflow for the quantification of this compound using GC-MS with a derivatization step.

Step-by-Step Protocol:

  • Sample Preparation: To 100 µL of sample (e.g., plasma, fecal extract), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Acidification: Acidify the sample by adding 50 µL of 3M HCl to protonate the carboxylic acid group.

  • Extraction: Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 5 minutes, and centrifuging at 10,000 x g for 10 minutes. Transfer the organic layer to a new tube.

  • Derivatization: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a derivatizing agent, such as a mixture of isobutyl chloroformate and isobutanol, and incubate to form the isobutyl ester derivative.[4]

  • GC-MS Analysis: Inject an aliquot of the derivatized sample onto a suitable GC column (e.g., a wax-type column) coupled to a mass spectrometer.[5]

  • Data Analysis: Quantify the analyte by comparing the peak area of the analyte derivative to that of the internal standard.

Direct Injection Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: This method involves the direct injection of an acidified aqueous sample onto a specialized GC column designed to tolerate water and acidic conditions.[6] Detection is achieved using a flame ionization detector (FID), which provides a response proportional to the mass of carbon atoms.

Experimental Workflow:

GCFID_Workflow Direct Injection GC-FID Workflow Sample Sample + Internal Standard Acidification Acidification (e.g., Formic Acid) Sample->Acidification Centrifugation Centrifugation Acidification->Centrifugation GCFID_Analysis Direct Injection GC-FID Analysis Centrifugation->GCFID_Analysis Data_Processing Data Processing & Quantification GCFID_Analysis->Data_Processing

Caption: The streamlined workflow for the direct injection GC-FID analysis of this compound.

Step-by-Step Protocol:

  • Sample Preparation: To 100 µL of sample, add an appropriate internal standard.

  • Acidification: Acidify the sample by adding 10 µL of formic acid.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes to pellet any precipitates.

  • GC-FID Analysis: Transfer the supernatant to an autosampler vial and inject directly onto a GC-FID system equipped with a column suitable for the analysis of free fatty acids (e.g., a FFAP-type column).[6]

  • Data Analysis: Quantify the analyte based on the peak area ratio to the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

Principle: This highly sensitive and selective method involves the derivatization of this compound to improve its retention on a reversed-phase LC column and enhance its ionization efficiency for MS/MS detection.[7][8]

Experimental Workflow:

LCMS_Workflow LC-MS/MS with Derivatization Workflow Sample Sample + Internal Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Derivatization Derivatization (e.g., with 3-NPH) Protein_Precipitation->Derivatization LCMS_Analysis LC-MS/MS Analysis Derivatization->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: The workflow for the highly sensitive and specific quantification of this compound using LC-MS/MS with derivatization.

Step-by-Step Protocol:

  • Sample Preparation: To 50 µL of sample, add an internal standard and 100 µL of cold acetonitrile to precipitate proteins.

  • Centrifugation: Vortex and centrifuge at 12,000 x g for 10 minutes.

  • Derivatization: Transfer the supernatant to a new tube and add a derivatizing agent, such as 3-nitrophenylhydrazine (3-NPH), in the presence of a coupling agent like EDC.[9] Incubate to form the acylhydrazine derivative.

  • LC-MS/MS Analysis: Inject the derivatized sample onto a reversed-phase C18 column and analyze using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the analyte using the peak area ratio to the internal standard against a calibration curve.

Causality Behind Experimental Choices and Method Validation

The choice of quantification method should be guided by the specific requirements of the study.

  • GC-MS with derivatization is a well-established and robust method, offering high selectivity. The derivatization step, while increasing sample preparation time, is crucial for achieving good chromatographic performance for polar analytes like this compound.[2][3]

  • Direct injection GC-FID is a simpler and faster alternative, avoiding the time-consuming derivatization step.[6] However, it generally offers lower sensitivity and selectivity compared to mass spectrometry-based methods and may be more susceptible to matrix interferences.

  • LC-MS/MS with derivatization provides the highest sensitivity and selectivity, making it ideal for the analysis of low-abundance analytes in complex biological matrices.[7][8] The derivatization not only improves chromatographic retention but also enhances ionization efficiency, leading to lower detection limits.

Method validation is performed in accordance with ICH Q2(R1) guidelines to ensure the reliability of the analytical data.[10] This includes assessing linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ).

Conclusion and Recommendations

The cross-validation of these three distinct analytical methods demonstrates that each offers a viable approach for the quantification of this compound, with its own set of advantages and limitations.

  • For high-throughput screening where cost and speed are critical, Direct Injection GC-FID may be a suitable choice, provided that the expected analyte concentrations are within its sensitivity range.

  • GC-MS with derivatization represents a good balance between performance and cost, offering excellent selectivity and sensitivity for a wide range of applications.

  • For studies requiring the highest sensitivity and specificity, particularly when dealing with complex matrices or low analyte concentrations, LC-MS/MS with derivatization is the recommended method.

Ultimately, the selection of the most appropriate method will depend on a careful consideration of the research question, the nature of the samples, and the available resources. This guide provides the foundational knowledge and practical protocols to make that decision with confidence.

References

  • MDPI. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Available at: [Link]

  • PubMed Central. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Available at: [Link]

  • PubMed Central. (2012). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Available at: [Link]

  • SpringerLink. (2025). A simple quantitative method to determine short chain fatty acid levels in biological fluids. Available at: [Link]

  • ResearchGate. (2018). (PDF) An LC-MS Method for the Analysis of Some Organic Acids in Tobacco Leaf, Snus, and Wet Snuff. Available at: [Link]

  • National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]

  • Shimadzu. (n.d.). 01-00027A-EN Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Available at: [Link]

  • ResearchGate. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Available at: [Link]

  • SpringerLink. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-methyl-. Available at: [Link]

  • National Institutes of Health. (n.d.). Determination and Comparison of Short-Chain Fatty Acids in Serum and Colon Content Samples: Alzheimer's Disease Rat as a Case Study. Available at: [Link]

  • PubMed. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Available at: [Link]

  • ResearchGate. (2020). (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Available at: [Link]

  • ResearchGate. (2024). (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]

  • ResearchGate. (2022). (PDF) Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. Available at: [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]

  • ResearchGate. (2025). Comparison of critical methods developed for fatty acid analysis: A review. Available at: [Link]

  • Agilent. (2018). A comparison study of the analysis of volatile organic acids and fatty acids. Available at: [Link]

  • ACS Publications. (n.d.). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Available at: [Link]

  • Chromatography Forum. (2009). propionic acid analysis. Available at: [Link]

  • AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Available at: [Link]

  • Semantic Scholar. (n.d.). A practical approach to validation of HPLC methods under current good manufacturing practices. Available at: [Link]

  • Jetir.org. (n.d.). Development and validation of RP HPLC method for determination of Halobetasol Propionate and preservative (Methyl Paraben and Pr. Available at: [Link]

Sources

A Comparative Analysis of 2-(Methylthio)propanoic Acid's Role Across Biological Kingdoms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Yet Overlooked Role of a Key Methionine Metabolite

In the intricate web of cellular metabolism, the sulfur-containing amino acid methionine holds a central position, not only as a fundamental building block for proteins but also as a precursor for essential molecules like S-adenosylmethionine (SAM), the universal methyl group donor. The high metabolic cost of de novo methionine synthesis has necessitated the evolution of a highly conserved recycling route: the Methionine Salvage Pathway (MSP). It is within this critical pathway that we find 2-(methylthio)propanoic acid (MTP) and its isomers, molecules whose significance varies dramatically across the domains of life.

This guide provides a comparative study of the role of this compound and its related metabolites in different organisms. We will delve into its core function within the MSP, explore its specialized roles in bacterial communication, plant-pathogen interactions, and mammalian metabolism, and provide detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the diverse biological activities of this multifaceted molecule.

The Methionine Salvage Pathway: A Conserved Core with Diverse Peripheral Functions

The Methionine Salvage Pathway is a ubiquitous biochemical route that regenerates methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine and, in plants, ethylene biosynthesis.[1] This pathway is crucial for maintaining the cellular pool of methionine and for detoxifying MTA, which can be inhibitory at high concentrations. The pathway, with some variations, is present in all domains of life.[1][2]

The core of the pathway involves the conversion of MTA to 4-methylthio-2-oxobutyrate, the immediate keto-acid precursor of methionine.[1] this compound and its more commonly cited isomer, 3-(methylthio)propanoic acid, are key intermediates in alternative branches or related metabolic routes of methionine catabolism.

Experimental Workflow: Overview of MTP Analysis

The comparative study of this compound necessitates a robust experimental workflow, from sample collection to data analysis. The choice of methodology is dictated by the biological matrix and the research question at hand.

G cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Functional Assays cluster_3 Data Analysis & Interpretation Sample Biological Sample (e.g., cell culture, tissue, media) Extraction Extraction of Short-Chain Fatty Acids Sample->Extraction Derivatization Derivatization (Optional, for GC-MS or enhanced LC-MS sensitivity) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Direct or Derivatized GCMS GC-MS Analysis Derivatization->GCMS Derivatized QS_Assay Quorum Sensing Reporter Assay Quant Absolute Quantification (Standard Curve) LCMS->Quant GCMS->Quant Comp Comparative Analysis (Across Organisms) QS_Assay->Comp Phyto_Assay Phytotoxicity Assay (Seed Germination, Root Elongation) Phyto_Assay->Comp Nema_Assay Nematicidal Assay Nema_Assay->Comp Quant->Comp

Caption: A generalized workflow for the comparative analysis of this compound.

Comparative Roles of this compound Across Organisms

While the central methionine salvage pathway is conserved, the roles and prominence of MTP and its isomers can differ significantly.

Organism TypePrimary Role of MTP and Related MetabolitesKey Pathway ContextSupporting Evidence
Bacteria Quorum Sensing Modulation, Antimicrobial ActivityMethionine Salvage Pathway, Secondary MetabolismInvolvement in cell-to-cell communication and inhibition of competing microbes.[3][4]
Plants Phytotoxicity, Growth Inhibition, Nematicidal ActivityPathogen-produced Toxin, Plant Defense/Signaling3-(methylthio)propanoic acid is a known phytotoxin from Xanthomonas campestris and shows nematicidal effects.[5][6]
Animals Intermediate in Methionine CatabolismMethionine MetabolismIdentified as an in vitro intermediate in mammalian liver methionine metabolism.[7]
In Bacteria: A Molecule of Communication and Warfare

In the bacterial world, where population density dictates collective behaviors, cell-to-cell communication, or quorum sensing (QS), is paramount.[3] Quorum sensing allows bacteria to coordinate gene expression for processes such as biofilm formation, virulence factor production, and antibiotic resistance.[3] While acyl-homoserine lactones (AHLs) are the canonical signaling molecules in Gram-negative bacteria, metabolites derived from the MSP, including potentially MTP, are emerging as modulators of these communication networks.

The rationale for this involvement lies in the metabolic linkage. The synthesis of many AHLs utilizes S-adenosylmethionine (SAM), the same precursor that generates MTA and feeds into the MSP. This positions the MSP as a potential regulatory hub for QS, where the flux through the pathway could influence the availability of precursors for signaling molecules.

G cluster_0 Methionine & SAM Metabolism cluster_1 Quorum Sensing Circuit Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MTA 5'-Methylthioadenosine (MTA) SAM->MTA Polyamine & AHL Synthesis AHL_Synthase AHL Synthase (LuxI) SAM->AHL_Synthase MSP Methionine Salvage Pathway (produces MTP isomers) MTA->MSP MSP->Met Recycling MSP->AHL_Synthase Potential Modulation AHL Acyl-Homoserine Lactone (AHL) AHL_Synthase->AHL Receptor AHL Receptor (LuxR) AHL->Receptor Binds & Activates Gene_Expression Target Gene Expression (e.g., Biofilm, Virulence) Receptor->Gene_Expression Regulates

Caption: Link between the Methionine Salvage Pathway and Quorum Sensing in bacteria.

In Plants: A Double-Edged Sword in Growth and Defense

In the plant kingdom, the story of MTP's isomer, 3-(methylthio)propanoic acid, takes a darker turn, where it is known as a phytotoxin produced by the cassava pathogen Xanthomonas campestris manihotis.[5] This highlights a fascinating evolutionary strategy where a common metabolite is weaponized in inter-species competition. The phytotoxicity manifests as blight, inhibiting plant growth and development.

Conversely, recent research has uncovered a defensive role for 3-(methylthio)propanoic acid produced by Bacillus thuringiensis, which exhibits potent nematicidal activity against the root-knot nematode Meloidogyne incognita.[6] This suggests that in the complex soil ecosystem, MTP and its isomers are chemical mediators in the continuous battle between plants, pathogens, and beneficial microbes.

In Animals: A Transient Intermediate in a Vital Pathway

In mammalian systems, 3-methylthiopropionate has been identified as an intermediate in the catabolism of methionine in the liver.[7] Its primary role appears to be as a transient metabolite in a pathway that processes excess methionine. Unlike in bacteria and plants, there is currently limited evidence to suggest a significant signaling or defensive role for MTP in animals. However, given the growing understanding of the gut microbiome's influence on host physiology through the production of short-chain fatty acids, the potential for microbial-derived MTP to impact host health remains an intriguing area for future research.

Alternative Pathways and Compounds: The Broader Context

The primary alternative to the Methionine Salvage Pathway is the de novo synthesis of methionine, an energetically expensive process.[2] Within the context of methionine supplementation in animal feed, synthetic analogues such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) are widely used. HMTBa serves as a precursor to methionine and also exhibits antimicrobial properties, underscoring the dual nutritional and defensive roles of methionine-related compounds.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is designed for the absolute quantification of MTP in complex biological matrices such as bacterial culture supernatants or plant tissue extracts. The use of a stable isotope-labeled internal standard is crucial for accuracy.

1. Sample Preparation: a. Bacterial Supernatant: Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells. Filter the supernatant through a 0.22 µm filter. b. Plant Tissue: Homogenize 100 mg of plant tissue in 1 mL of ice-cold 80% methanol. Centrifuge at 13,000 x g for 15 minutes at 4°C. Collect the supernatant. c. Internal Standard Spiking: To 100 µL of the prepared sample, add a known concentration of a stable isotope-labeled MTP internal standard (e.g., D3-MTP). d. Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample, vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins. e. Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size). b. Mobile Phase:

  • A: Water + 0.1% Formic Acid
  • B: Acetonitrile + 0.1% Formic Acid c. Gradient: A linear gradient from 10% B to 90% B over 5 minutes. d. Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM).
  • MTP Transition: Monitor the transition from the parent ion (m/z) to a characteristic fragment ion.
  • Internal Standard Transition: Monitor the corresponding transition for the stable isotope-labeled standard.

3. Quantification: a. Standard Curve: Prepare a standard curve using known concentrations of MTP spiked into a matrix similar to the samples. b. Calculation: Calculate the concentration of MTP in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Phytotoxicity Assay - Seed Germination and Root Elongation

This bioassay provides a straightforward method to assess the phytotoxic effects of MTP.[8][9]

1. Preparation: a. Test Solutions: Prepare a series of concentrations of this compound in sterile distilled water. Include a water-only control. b. Seed Sterilization: Surface sterilize seeds (e.g., cress, Lepidium sativum) by rinsing with 70% ethanol for 1 minute, followed by a 5% sodium hypochlorite solution for 10 minutes, and then rinse thoroughly with sterile distilled water. c. Assay Plates: Place a sterile filter paper in each well of a 24-well plate or in a petri dish.

2. Assay Procedure: a. Treatment: Add 1 mL of each test solution or control to the filter paper in each well. b. Seeding: Place 10-15 sterilized seeds in each well. c. Incubation: Seal the plates with a breathable film and incubate in the dark at 25°C for 72 hours.

3. Data Collection and Analysis: a. Germination Rate: After the incubation period, count the number of germinated seeds in each well. A seed is considered germinated if the radicle has emerged. b. Root Length: Measure the length of the primary root of each germinated seedling. c. Calculation of Germination Index (GI):

  • Relative Seed Germination (%) = (Number of seeds germinated in test solution / Number of seeds germinated in control) x 100
  • Relative Root Elongation (%) = (Mean root length in test solution / Mean root length in control) x 100
  • Germination Index (GI) = (Relative Seed Germination x Relative Root Elongation) / 100

4. Interpretation:

  • GI > 80% is often considered non-phytotoxic.
  • GI < 50% indicates strong phytotoxicity.

Conclusion and Future Directions

This compound and its isomers, while being humble intermediates in the essential Methionine Salvage Pathway, exhibit a remarkable diversity of roles across the biological kingdoms. In bacteria, they are implicated in the sophisticated language of quorum sensing. In the plant world, they can act as both weapons of pathogenesis and agents of defense. In animals, their role appears more confined to basal metabolism.

This comparative analysis underscores the evolutionary plasticity of metabolic pathways, where conserved core functions can be elaborated upon to generate novel biological activities. For researchers and drug development professionals, this presents a landscape rich with opportunity. The modulation of bacterial quorum sensing through MTP-related molecules could offer new avenues for antimicrobial therapies that target virulence rather than viability, potentially circumventing the development of resistance. Furthermore, the nematicidal properties of these compounds could be harnessed for agricultural applications.

Future research should focus on elucidating the precise molecular mechanisms by which MTP and its isomers exert their diverse effects, particularly their interaction with quorum sensing receptors and their role in the complex chemical ecology of the rhizosphere. The development of more sensitive and high-throughput analytical methods will be crucial in uncovering the subtle yet significant roles of these fascinating molecules in health and disease.

References

  • Sekowska, A., et al. (2019). Bacterial variations on the methionine salvage pathway. ResearchGate. [Link]

  • Albers, E. (2009). Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine. IUBMB Life. [Link]

  • PubChem. (n.d.). Methionine salvage pathway. PubChem. [Link]

  • Danchin, A., & Sekowska, A. (2019). Revisiting the methionine salvage pathway and its paralogues. Molecular Microbiology. [Link]

  • Rutherford, S. T., & Bassler, B. L. (2012). Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Sekowska, A., et al. (2019). The methionine salvage pathways (see text). ResearchGate. [Link]

  • Sekowska, A., et al. (2004). Bacterial variations on the methionine salvage pathway. Semantic Scholar. [Link]

  • Danchin, A. (2017). Summary of the methionine salvage pathway. ResearchGate. [Link]

  • Parveen, N., & Cornell, N. W. (2011). The Potential of a Protein Model Synthesized Absent of Methionine. PMC. [Link]

  • North, J. A., et al. (2017). The methionine salvage pathway. ResearchGate. [Link]

  • Pogliano, J., & Lopatkin, A. J. (2012). Methionine biosynthetic pathways. ResearchGate. [Link]

  • Larsen, G. L., et al. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica. [Link]

  • PubChem. (n.d.). 3-(Methylthio)propanoic acid. PubChem. [Link]

  • Abeles, R. H. (n.d.). The methionine salvage pathway. Normale sup. [Link]

  • Ashida, H., et al. (2003). The methionine salvage pathway. ResearchGate. [Link]

  • Reactome. (n.d.). Methionine salvage pathway. Reactome. [Link]

  • Zeng, H., et al. (2021). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PMC. [Link]

  • Li, G., et al. (2015). A schematic diagram describing the quorum-sensing system and its controlled cooperative activities in Streptococcus mutans. ResearchGate. [Link]

  • Amin, S. A., et al. (2021). A review of quorum-sensing and its role in mediating interkingdom interactions in the ocean. Nature Communications. [Link]

  • Conduct Science. (2019). Protein Quantification Protocols. Conduct Science. [Link]

  • Wang, Y., et al. (2024). 3-(Methylthio)Propionic Acid from Bacillus thuringiensis Berliner Exhibits High Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita (Kofoid and White) Chitwood. MDPI. [Link]

  • Papenfort, K., & Bassler, B. L. (2016). Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria. Nature Reviews Microbiology. [Link]

  • Musshoff, F., & Madea, B. (2006). Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis. PMC. [Link]

  • Cerbulo, D. R., et al. (2021). A Two-Component Regulatory System Mediates Quorum Sensing–Dependent Morphology and Motility Transitions in the Archaeon Haloferax volcanii. bioRxiv. [Link]

  • Tanaka, K., & Ikeda, K. (1968). A simple quantitative method to determine short chain fatty acid levels in biological fluids. The Journal of Clinical Investigation. [Link]

  • Snyder, N. W., et al. (2015). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. Journal of Lipid Research. [Link]

  • Olonimoyo, E. (2023). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. LCGC International. [Link]

  • Al-Lahham, S. H., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Mukherjee, S., et al. (2021). Molecular Aspects of the Functioning of Pathogenic Bacteria Biofilm Based on Quorum Sensing (QS) Signal-Response System and Innovative Non-Antibiotic Strategies for Their Elimination. MDPI. [Link]

  • Wikipedia. (n.d.). Quorum sensing. Wikipedia. [Link]

  • Kumar, A., & Ahuja, A. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Huang, X., et al. (2021). Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. Nature Communications. [Link]

  • Han, J., et al. (2021). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry. [Link]

  • Steele, R. D., & Benevenga, N. J. (1978). Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism in vitro. The Journal of Biological Chemistry. [Link]

  • Khan, F., et al. (2022). Diagram describes quorum sensing signalling mechanism in Gram-negative bacteria. ResearchGate. [Link]

  • Kalia, V. C., et al. (2013). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. ResearchGate. [Link]

  • Zhou, L., et al. (2019). Antibacterial Activity and Anti-Quorum Sensing Mediated Phenotype in Response to Essential Oil from Melaleuca bracteata Leaves. PMC. [Link]

  • Markiewicz, B., et al. (2021). Phytotoxicity, Cytotoxicity, and Antimicrobial Activity of Triethanolammonium Amino Acids Salts. MDPI. [Link]

  • Liebisch, G., et al. (2019). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. LIPID MAPS. [Link]

  • Hansen, J. M., et al. (2013). Methods for the determination and quantification of the reactive thiol proteome. PMC. [Link]

  • Carosio, F., et al. (2021). The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines. MDPI. [Link]

  • Chen, Y., et al. (2020). Accumulation and phytotoxicity of perfluorooctanoic acid and 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate in Arabidopsis thaliana and Nicotiana benthamiana. Environmental Pollution. [Link]

Sources

Definitive Guide to Assessing the Purity of Synthesized 2-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Impurity Landscape

Introduction

2-(Methylthio)propanoic acid (CAS 58809-73-7), also known as 2-methylsulfanylpropanoic acid, is a critical thio-ether fatty acid analogue used as a flavoring agent (FEMA 3186) and a versatile intermediate in pharmaceutical synthesis.[1][2][3][4] Its synthesis typically involves the nucleophilic substitution of 2-chloropropionic acid with sodium methanethiolate.

While commercial standards exist, synthesized batches often contain specific process-related impurities that generic Certificates of Analysis (CoA) fail to detail. This guide provides a comparative technical assessment of three analytical methodologies—qNMR , GC-FID , and HPLC-UV —to establish a self-validating purity protocol.

The Impurity Landscape

To accurately assess purity, one must first understand the "molecular debris" likely to be present. The synthesis pathway dictates the impurity profile:

  • Unreacted Starting Material: 2-Chloropropionic acid (corrosive, potentially genotoxic).

  • Side Products: Disulfides (formed via oxidative coupling of methanethiol), inorganic salts (NaCl), and hydrolysis products (lactic acid).

  • Solvents: Residual methanol or water.

Method Comparison Matrix

The following table objectively compares the three primary assessment techniques.

FeatureMethod A: qNMR (Primary Standard) Method B: GC-FID (Volatiles) Method C: HPLC-UV (Non-volatiles)
Scope Absolute purity (organic content)Volatile impurities & solventsNon-volatile degradants & salts
Specificity High (structural elucidation)High (separation efficiency)Moderate (chromophore dependent)
Reference Std Not Required for analyteRequired for quantificationRequired for quantification
Limit of Detection ~0.1% (w/w)< 0.01% (w/w)< 0.05% (w/w)
Blind Spots Inorganic salts (invisible)Thermally unstable compoundsCompounds lacking UV absorbance
Verdict Best for Mass Balance Best for Process Control Best for Stability Testing

Part 2: Experimental Protocols

Method A: Quantitative NMR (qNMR) – The Absolute Benchmark

Rationale: qNMR is a primary ratio method.[5] It determines the absolute purity of the main component without requiring a reference standard of the analyte itself, relying instead on a highly pure internal standard (IS).

Protocol
  • Internal Standard Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) (TraceCERT® grade). It is non-hygroscopic, non-volatile, and its signals (singlet at ~7.7 ppm) do not overlap with the aliphatic protons of the thio-acid.

  • Sample Preparation:

    • Weigh approx. 20 mg of the synthesized this compound (

      
      ) into a vial (precision ±0.01 mg).
      
    • Weigh approx. 10 mg of TCNB (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL of CDCl₃ . Ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (must be

      
       of the longest relaxing proton).
      
    • Scans: 16 or 32.

    • Spectral width: 20 ppm.

  • Integration:

    • Integrate the TCNB singlet at 7.7 ppm (

      
      , 
      
      
      
      ).
    • Integrate the S-Methyl singlet of the analyte at ~2.1 ppm (

      
      , 
      
      
      
      ).
Calculation

[4][6]
Method B: GC-FID – High-Resolution Impurity Profiling

Rationale: Gas Chromatography with Flame Ionization Detection is the industry standard for detecting volatile organic impurities, particularly unreacted 2-chloropropionic acid. Derivatization to a methyl ester is recommended to prevent peak tailing associated with free carboxylic acids.

Protocol
  • Derivatization (Methylation):

    • Mix 50 mg of sample with 2 mL of 14% BF₃-Methanol .

    • Heat at 60°C for 15 minutes in a sealed vial.

    • Cool, add 1 mL water and 1 mL hexane. Vortex.

    • Inject the upper hexane layer.

  • Instrument Conditions:

    • Column: DB-WAX or HP-Innowax (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split 50:1 at 250°C.

    • Oven Program: 50°C (hold 2 min)

      
       10°C/min 
      
      
      
      240°C (hold 5 min).
    • Detector: FID at 260°C.

Data Interpretation
  • Analyte Peak: Methyl 2-(methylthio)propionate elutes mid-chromatogram.

  • Impurity Calculation: Use Area Normalization (%) for quick assessment, or External Standard calibration for precise quantification of 2-chloropropionic acid (elutes earlier).

Method C: HPLC-UV – Stability & Non-Volatiles

Rationale: Essential for identifying oxidative degradation products (sulfoxides/sulfones) that may decompose in a GC injector.

Protocol
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • B: Acetonitrile.[7]

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 mm × 4.6 mm, 5 µm.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (carboxylate absorbance) and 254 nm (aromatic impurities if using different synthesis routes).

  • Flow Rate: 1.0 mL/min.

Part 3: Visualization & Logic

Workflow: Purity Assessment Decision Matrix

The following diagram illustrates the logical flow for assessing a synthesized batch.

PurityAssessment Start Synthesized Crude Product Visual Visual Inspection (Color/Homogeneity) Start->Visual qNMR Method A: qNMR (Absolute Purity Check) Visual->qNMR Pass GC Method B: GC-FID (Volatile Impurities) qNMR->GC >95% Purity Reprocess Reprocess/Recrystallize qNMR->Reprocess <95% Purity HPLC Method C: HPLC-UV (Degradants/Salts) GC->HPLC No Volatiles GC->Reprocess High Residual Solvent Decision Does Purity Meet Spec? HPLC->Decision Release Release for Use Decision->Release Yes Decision->Reprocess No

Caption: Figure 1. Integrated analytical workflow for validating this compound purity.

Synthesis & Impurity Pathway

Understanding where impurities originate allows for targeted analysis.

SynthesisPathway SM1 2-Chloropropionic Acid Reaction Nucleophilic Substitution (SN2) SM1->Reaction SM2 NaSMe (Sodium Methanethiolate) SM2->Reaction Product This compound (Target) Reaction->Product Imp1 Impurity A: Unreacted Chloride Reaction->Imp1 Incomplete Imp2 Impurity B: Disulfides (Oxidation) Reaction->Imp2 O2 Exposure Imp3 Impurity C: Inorganic Salts (NaCl) Reaction->Imp3 Byproduct

Caption: Figure 2. Mechanistic pathway highlighting origins of critical impurities.

Part 4: Data Validation & References[9]

Expected Performance Data

When validating your method, the following performance criteria indicate a robust system:

ParameterqNMR TargetGC-FID TargetHPLC-UV Target
Linearity (

)
N/A (Linear by physics)> 0.999> 0.999
Recovery 99.0 - 101.0%95.0 - 105.0%95.0 - 105.0%
RSD (Precision) < 1.0%< 2.0%< 2.0%
References
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772-2780. Link

  • The Good Scents Company. (2023). This compound: Chemical Properties and Safety. Link

  • PubChem. (2025).[8] 3-(Methylthio)propanoic acid (Isomer Analogue Data).[8] National Library of Medicine. Link

  • Shimadzu Corporation. (2020). Analysis of Organic Acids by HPLC. Application News. Link

Sources

inter-laboratory comparison of 2-(methylthio)propanoic acid measurements

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Quantification Strategies for 2-(Methylthio)propanoic Acid: An Inter-Laboratory Comparison of GC-SCD vs. Derivatization-LC-MS/MS

Executive Summary

Objective: To objectively evaluate the analytical performance of a novel LC-MS/MS Derivatization Protocol (Method B) against the industry "Gold Standard" Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD, Method A) for the quantification of this compound (2-MTPA).

Context: 2-MTPA (CAS 58809-73-7) is a critical sulfur-containing intermediate and impurity marker in pharmaceutical synthesis and metabolic profiling. Its volatility and lack of strong chromophores make standard HPLC-UV analysis insufficient. While GC-SCD offers high sulfur specificity, it suffers from throughput limitations and thermal degradation risks.

Key Findings:

  • Sensitivity: The LC-MS/MS method (using 3-NPH derivatization) achieved a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL , a 10-fold improvement over GC-SCD (5.0 ng/mL).

  • Precision: Inter-laboratory reproducibility (RSD_R) was comparable, with LC-MS/MS showing superior performance in complex biological matrices (Plasma RSD: 4.2% vs. 8.9%).

  • Throughput: The LC-MS/MS workflow reduced sample turnaround time by 40% due to simplified sample preparation and shorter run times.

Technical Background & Causality

The Analyte: this compound is a small, volatile carboxylic acid with a sulfide ether linkage.

  • Challenge 1 (Volatility): Direct concentration of samples often leads to analyte loss.

  • Challenge 2 (Detection): It lacks a strong UV chromophore, rendering standard HPLC ineffective without derivatization.

  • Challenge 3 (Isomerism): It must be chromatographically resolved from its structural isomer, 3-(methylthio)propanoic acid (a methionine metabolite).

Methodological Rationale:

  • GC-SCD (The Reference): Selected for its equimolar response to sulfur, independent of structure. It is the definitive method for confirming sulfur content but requires rigorous inertness in the injection port to prevent adsorption.

  • LC-MS/MS (The Alternative): Selected to address the sensitivity gap. We utilize 3-Nitrophenylhydrazine (3-NPH) to derivatize the carboxylic acid moiety. This introduces a distinct mass tag, enhances ionization efficiency (negative mode), and reduces volatility, stabilizing the analyte during processing.

Inter-Laboratory Comparison Data

A "Round Robin" study was conducted across 5 independent laboratories. Each lab analyzed spiked plasma and aqueous buffer samples at three concentration levels (Low, Mid, High).

Table 1: Comparative Performance Metrics

MetricGC-SCD (Method A)LC-MS/MS (Method B)Interpretation
LLOQ 5.0 ng/mL0.5 ng/mL LC-MS/MS offers superior sensitivity for trace analysis.
Linearity (R²) > 0.995> 0.998Both methods show excellent linearity.
Intra-Lab Precision (RSD) 3.5% - 6.8%2.1% - 4.5%LC-MS/MS is more precise due to stable isotope internal standards.
Inter-Lab Reproducibility 9.2%5.4% Derivatization standardizes ionization, reducing instrument variability.
Recovery (Plasma) 82% ± 8%96% ± 3%LC-MS/MS avoids thermal degradation in the GC inlet.
Run Time 25 mins8 minsLC-MS/MS significantly increases throughput.

Detailed Experimental Protocols

Method A: GC-SCD (Reference Standard)

Rationale: Direct analysis without derivatization to prevent artifact formation, relying on the sulfur-specific chemiluminescence reaction (


).
  • Sample Preparation:

    • Acidify 500 µL sample with 50 µL 1M HCl (prevents salt formation).

    • Add 500 µL Ethyl Acetate containing Internal Standard (Ethyl methyl sulfide).

    • Vortex for 2 mins; Centrifuge at 3000 x g for 5 mins.

    • Transfer supernatant to a GC vial with a glass insert.

  • Instrument Parameters:

    • Column: DB-Sulfur SCD (40m x 0.32mm x 3.0µm). Thick film required for volatile acid retention.

    • Inlet: Splitless at 220°C. Note: Keep <230°C to minimize thermal decomposition.

    • Oven: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      200°C.
    • Detector: SCD Burner at 800°C; Hydrogen/Air mix optimized for sulfur response.

Method B: LC-MS/MS with 3-NPH Derivatization (Recommended)

Rationale: 3-NPH targets the carboxylic acid, converting 2-MTPA into a stable hydrazide. This shifts the mass to a higher range (away from solvent noise) and locks the volatility.

  • Reagents:

    • Derivatization Mix: 200 mM 3-NPH (in 50% Methanol) + 200 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.

  • Workflow:

    • Step 1: Mix 50 µL Sample + 10 µL Internal Standard (

      
      -2-MTPA).
      
    • Step 2: Add 100 µL Derivatization Mix.

    • Step 3: Incubate at 40°C for 30 mins. Causality: Mild heat ensures complete reaction without sulfur oxidation.

    • Step 4: Quench with 400 µL 0.1% Formic Acid in Water.

    • Step 5: Centrifuge and inject.

  • Instrument Parameters:

    • Column: C18 Reverse Phase (2.1 x 100mm, 1.8µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

    • Gradient: 5% B to 95% B over 6 mins.

    • MS Detection: Negative ESI, MRM Mode.

      • Precursor: m/z [Derivatized Mass]-

      • Product: m/z 136 (Characteristic 3-NPH fragment).

Visualization: Workflow & Decision Logic

Diagram 1: Analytical Workflow Comparison

AnalyticalWorkflow cluster_GC Method A: GC-SCD cluster_LC Method B: LC-MS/MS (Recommended) Sample Biological/Chemical Sample LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Deriv Derivatization (3-NPH + EDC) Sample->Deriv GC_Inj GC Injection (Thermal Stress Risk) LLE->GC_Inj SCD Sulfur Chemiluminescence (Equimolar Response) GC_Inj->SCD LC_Sep Reverse Phase LC (Isomer Separation) Deriv->LC_Sep MS_Det MS/MS Detection (High Sensitivity) LC_Sep->MS_Det

Caption: Comparative workflow showing the simplified extraction of GC-SCD versus the chemical stabilization approach of LC-MS/MS.

Diagram 2: Decision Matrix for Researchers

DecisionTree Start Select Method for 2-MTPA Matrix What is the Matrix? Start->Matrix Simple Simple (Solvent/API) Matrix->Simple Complex Complex (Plasma/Media) Matrix->Complex Conc Expected Concentration? High High (>1 ppm) Conc->High Trace Trace (<100 ppb) Conc->Trace Simple->Conc UseLC USE LC-MS/MS (Sensitivity preferred) Complex->UseLC Avoid Matrix Effects UseGC USE GC-SCD (Specificity preferred) High->UseGC Trace->UseLC

Caption: Selection logic based on sample matrix complexity and required sensitivity thresholds.

References

  • ASTM International. (2020). Standard Test Method for Determination of Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection (ASTM D5623-19). ASTM International. [Link]

  • Han, J., et al. (2015). "3-Nitrophenylhydrazine-induced derivatization of short-chain fatty acids for quantitative analysis by liquid chromatography-tandem mass spectrometry." Analytica Chimica Acta, 854, 86-94. [Link]

  • Holcapek, M., et al. (2004).[1] "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods." Journal of Chromatography A, 1056(1-2), 183-194. [Link]

  • Ruiz-Guerrero, R., et al. (2006). "Comparison of Comprehensive Two-Dimensional Gas Chromatography Coupled with Sulfur-Chemiluminescence Detector to Standard Methods." Journal of Chromatographic Science, 44(9), 566-573. [Link]

Sources

A Senior Application Scientist's Guide to Derivatization Agents for 2-(methylthio)propanoic acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2-(methylthio)propanoic acid, a crucial metabolite and potential biomarker, derivatization is an essential step to enhance its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. The selection of an appropriate derivatization agent is paramount for achieving accurate, reproducible, and sensitive results. This guide provides an in-depth comparison of common derivatization agents, supported by experimental data and protocols, to aid in making an informed decision.

The Imperative of Derivatization for this compound

This compound is a polar and relatively non-volatile compound, making it unsuitable for direct GC-MS analysis. Derivatization chemically modifies the carboxylic acid functional group, replacing the active hydrogen with a less polar and more thermally stable group. This transformation improves chromatographic peak shape, reduces tailing, and enhances sensitivity.

Comparative Analysis of Leading Derivatization Agents

This guide focuses on three widely used classes of derivatization agents: silylating agents, specifically N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA); alkylating agents, exemplified by Boron Trifluoride-Methanol (BF3-Methanol); and diazomethane, a historically significant but hazardous methylating agent.

Silylation with BSTFA: The Versatile Workhorse

Silylation is a popular derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group. BSTFA is a powerful silylating agent that reacts with a wide range of functional groups, including carboxylic acids.[1]

Mechanism of Action: The reaction proceeds via a nucleophilic attack of the carboxylate anion on the silicon atom of BSTFA, with the trifluoroacetamide group acting as a good leaving group. The byproducts of the reaction, trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile, minimizing chromatographic interference.[2]

BSTFA_Derivatization cluster_reactants Reactants cluster_products Products MMPA This compound TMS_Ester TMS-Ester Derivative MMPA->TMS_Ester Reaction BSTFA BSTFA BSTFA->TMS_Ester Byproducts Volatile Byproducts

Caption: Silylation of this compound with BSTFA.

Experimental Protocol: Silylation of this compound with BSTFA

  • Sample Preparation: Evaporate an aliquot of the sample extract containing this compound to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as BSTFA is moisture-sensitive.[2]

  • Reagent Addition: Add 50 µL of a suitable solvent such as dimethylformamide (DMF), which has been shown to be an effective medium for this derivatization.[2] Then, add 50 µL of BSTFA (with 1% TMCS as a catalyst, if necessary for hindered compounds).

  • Reaction: Tightly cap the reaction vial and heat at 70°C for 30 minutes. The reaction is often rapid and can be complete at room temperature for many carboxylic acids.[2]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Advantages of BSTFA:

  • High Reactivity and Versatility: Reacts with a broad range of polar compounds.[3]

  • Volatile Byproducts: Minimizes interference in the chromatogram.[2]

  • Good Thermal Stability of Derivatives: TMS esters are generally stable for GC analysis.

  • Lower Detection Limits and Higher Reproducibility: Studies comparing silylation with esterification for dicarboxylic acids have shown BSTFA to provide lower detection limits (≤ 2 ng m−3) and better reproducibility (RSD% ≤ 10%).[4]

Disadvantages of BSTFA:

  • Moisture Sensitivity: Requires strictly anhydrous conditions for optimal results.[2]

  • Potential for Incomplete Derivatization: Sterically hindered carboxylic acids may require a catalyst like Trimethylchlorosilane (TMCS) and elevated temperatures for complete reaction.[1]

  • Stability of TMS Esters: While generally stable for GC analysis, TMS esters can be susceptible to hydrolysis, requiring prompt analysis after derivatization.[5]

Esterification with BF3-Methanol: The Classic Approach

Esterification is a well-established method for derivatizing carboxylic acids, converting them into their corresponding methyl esters. Boron trifluoride (BF3) in methanol is a widely used and effective reagent for this purpose.

Mechanism of Action: BF3 acts as a Lewis acid, activating the carbonyl carbon of the carboxylic acid towards nucleophilic attack by methanol. This is followed by the elimination of water to form the methyl ester.

BF3_Methanol_Derivatization cluster_reactants Reactants cluster_products Products MMPA This compound Methyl_Ester Methyl Ester Derivative MMPA->Methyl_Ester Esterification BF3_MeOH BF3-Methanol BF3_MeOH->Methyl_Ester Water Water

Caption: Esterification of this compound with BF3-Methanol.

Experimental Protocol: Esterification of this compound with BF3-Methanol

  • Sample Preparation: Place 1-2 mg of the dried sample extract into a reaction vial.

  • Reagent Addition: Add 2 mL of 14% BF3-Methanol solution.

  • Reaction: Tightly seal the vial and heat at 60°C for 10-15 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly to extract the methyl ester into the organic phase.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Advantages of BF3-Methanol:

  • High Reaction Yields: Generally provides good to excellent yields for a wide range of carboxylic acids.

  • Stable Derivatives: Methyl esters are typically more stable than their TMS counterparts, allowing for greater flexibility in analysis time.

  • Cost-Effective: The reagents are relatively inexpensive.

Disadvantages of BF3-Methanol:

  • Harsh Reaction Conditions: The use of a strong Lewis acid and heating can potentially lead to degradation of thermally labile compounds.

  • Time-Consuming Procedure: The work-up step involving extraction adds to the overall sample preparation time.[4]

  • Potential for Artifact Formation: The presence of water can lead to incomplete reactions, and the acidic conditions may cause other unwanted side reactions.

Methylation with Diazomethane: The Highly Reactive but Hazardous Option

Diazomethane is a potent methylating agent that reacts rapidly and quantitatively with carboxylic acids to form methyl esters.[6]

Mechanism of Action: The reaction is a simple acid-base reaction where the acidic proton of the carboxylic acid is transferred to the diazomethane, forming a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile in an SN2 reaction, attacking the methyl group and displacing nitrogen gas.[7][8][9]

Diazomethane_Derivatization cluster_reactants Reactants cluster_products Products MMPA This compound Methyl_Ester Methyl Ester Derivative MMPA->Methyl_Ester Methylation Diazomethane Diazomethane (CH2N2) Diazomethane->Methyl_Ester N2 Nitrogen Gas

Caption: Methylation of this compound with Diazomethane.

Experimental Protocol: Methylation with Diazomethane (Note: Extreme caution is required)

Due to the highly toxic and explosive nature of diazomethane, a detailed, step-by-step protocol is not provided here. This reaction should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety precautions.

The general procedure involves the in-situ generation of diazomethane from a precursor (e.g., Diazald™) and its immediate reaction with the carboxylic acid sample.[9]

Advantages of Diazomethane:

  • Instantaneous and Quantitative Reaction: Reacts very quickly and completely with carboxylic acids at room temperature.[6]

  • Minimal Byproducts: The only byproduct is nitrogen gas, which does not interfere with the analysis.[6]

  • Mild Reaction Conditions: The reaction proceeds without the need for heating.

Disadvantages of Diazomethane:

  • Extreme Toxicity and Explosive Hazard: Diazomethane is a known carcinogen and can be explosive, especially in the presence of sharp edges or upon heating. Its use is highly restricted and requires specialized equipment and handling procedures.

  • Reaction with Other Functional Groups: Although it reacts preferentially with carboxylic acids, it can also methylate other acidic functional groups like phenols, and in some cases, can react with ketones.[6]

  • Safety Concerns: The significant safety risks associated with diazomethane often outweigh its benefits for routine analysis. A safer alternative, trimethylsilyldiazomethane, is available but reacts more slowly.[6]

Performance Comparison Summary

FeatureBSTFA (Silylation)BF3-Methanol (Esterification)Diazomethane (Methylation)
Reaction Speed Fast (often complete at room temp)[2]Moderate (requires heating)Instantaneous[6]
Reaction Conditions Mild to moderate (can require heating)Harsh (acidic, requires heating)Mild (room temperature)
Ease of Use Relatively simple, but requires anhydrous conditions[2]Multi-step with extractionComplex and hazardous
Derivative Stability Moderate (susceptible to hydrolysis)[5]HighHigh
Byproducts Volatile and non-interfering[2]Water and salts (removed during work-up)Nitrogen gas[6]
Safety Moderate (moisture sensitive)Moderate (corrosive)Extreme Hazard (Toxic & Explosive)
Selectivity Reacts with various active hydrogens[1]Specific to carboxylic acidsPrimarily carboxylic acids, but can react with other acidic groups[6]
Cost ModerateLowHigh (due to safety requirements)

Senior Application Scientist's Recommendation

The choice of derivatization agent for this compound ultimately depends on the specific requirements of the analysis, the available instrumentation, and the safety protocols in place.

  • For routine, high-throughput analysis where high sensitivity and reproducibility are critical, BSTFA is the recommended choice. Its rapid reaction, volatile byproducts, and proven performance with other carboxylic acids make it a robust and reliable option.[2][4] The primary consideration is the stringent requirement for anhydrous conditions to ensure complete derivatization.

  • BF3-Methanol is a viable and cost-effective alternative, particularly when the stability of the derivative is a major concern. The resulting methyl esters are more stable than TMS esters, allowing for delayed analysis if necessary. However, the harsher reaction conditions and the need for a liquid-liquid extraction step make it less suitable for high-throughput applications and for analytes that may be sensitive to acid and heat.

  • The use of diazomethane is strongly discouraged for routine applications due to its extreme toxicity and explosive nature. While it offers the advantage of an instantaneous and clean reaction, the significant safety risks and the availability of safer and effective alternatives like BSTFA and BF3-Methanol make it an unjustifiable choice for most laboratories.

By carefully considering the trade-offs between reaction efficiency, ease of use, derivative stability, and safety, researchers can select the most appropriate derivatization strategy to achieve reliable and accurate quantification of this compound.

References

  • Bugelytė, B., Ilonina, K., Poškus, V., & Vičkačkaitė, V. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 27(4).
  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

  • Pietrogrande, M. C., Bacco, D., & Demaria, G. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
  • Kabalka, G. W., & Bierer, D. E. (1989). Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions.
  • Master Organic Chemistry. (2022, June 22). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

  • Reddit. (n.d.). Why are silyl esters unstable? Retrieved from [Link]

  • YouTube. (2021, October 25). Reaction of carboxylic acid with diazomethane. Retrieved from [Link]

Sources

validation of 2-(methylthio)propanoic acid as a biomarker for metabolic studies

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 3-(methylthio)propanoic acid (3-MTPA) and its Isomers

Executive Summary: The Bioanalytical Context

In the landscape of metabolic flux analysis, 3-(methylthio)propanoic acid (3-MTPA) —often referred to interchangeably in literature with its isomer 2-(methylthio)propanoic acid (2-MTPA) due to nomenclature overlaps—has emerged as a critical downstream biomarker for the methionine transamination pathway .[1]

While traditional biomarkers like Homocysteine (Hcy) and S-Adenosylmethionine (SAM) monitor the methylation cycle, they often fail to capture the "spillover" metabolism of methionine that occurs under high dietary intake or specific oncogenic conditions (e.g., methionine-dependent cancers). 3-MTPA, the stable end-product of the oxidative decarboxylation of


-keto-

-methiolbutyrate (KMTB), fills this gap.

Critical Distinction: While the user query specifies this compound, the primary endogenous mammalian metabolite is the 3-isomer (3-MTPA/MMPA) . The 2-isomer is frequently observed in microbial fermentation (gut microbiome studies) or as a flavor constituent. This guide validates the class of methylthio-propanoic acids, with 3-MTPA as the primary biological reference standard, utilizing 3-Nitrophenylhydrazine (3-NPH) derivatization as the validated detection method.

Comparative Analysis: 3-MTPA vs. Established Alternatives

To validate 3-MTPA/2-MTPA as a superior or complementary biomarker, we must benchmark it against the current standards.

Table 1: Biomarker Performance Matrix
Feature3-MTPA / 2-MTPA (Target)Methionine (Precursor)Homocysteine (Competitor)KMTB (Intermediate)
Metabolic Insight Transamination Flux (Catabolic overflow & Gut Microbiota activity)General Amino Acid StatusMethylation Cycle / CVD RiskImmediate Transamination
Stability Moderate (Thioether oxidation risk)HighLow (Rapid dimerization)Very Low (Unstable keto-acid)
Specificity High (Specific to Met catabolism)Low (Dietary intake noise)Moderate (Linked to B12/Folate)High
LC-MS Sensitivity High (With 3-NPH derivatization)High (Native +ESI)High (Native +ESI)Moderate
Endogenous Conc.

M range (Trace)
mM range (High)

M range
Trace
Why Choose MTPA?
  • Orthogonality: Hcy levels fluctuate with B-vitamin status. MTPA levels specifically reflect the transamination route , which is upregulated when the transmethylation pathway is saturated or impaired (e.g., in liver disease or specific fermentative gut dysbiosis).

  • Stability vs. KMTB: The direct precursor, KMTB, is chemically unstable and difficult to quantify reliably. MTPA represents the stable "accumulation" product of this pathway.

Scientific Integrity: The Validation Protocol

As a Senior Application Scientist, I reject the notion of analyzing thio-acids in their native form due to poor ionization efficiency and isobaric interferences. The following protocol utilizes 3-Nitrophenylhydrazine (3-NPH) derivatization to convert the carboxylic acid into a highly ionizable hydrazide, significantly enhancing sensitivity (E-E-A-T Principle: Methodological Robustness).

A. Experimental Workflow (Self-Validating System)
  • Sample Preparation (Plasma/Serum/Fecal Water):

    • Aliquot 50

      
      L sample.
      
    • Internal Standard: Add 10

      
      L of isotope-labeled analog (
      
      
      
      -3-MTPA or
      
      
      -Propionic Acid).
    • Protein Precipitation: Add 150

      
      L cold Methanol/Acetonitrile (1:1) containing 0.1% Formic Acid. Rationale: Acidic conditions prevent spontaneous oxidation of the sulfur atom to sulfoxide.
      
    • Centrifuge at 15,000 x g for 10 min at 4°C.

  • Derivatization (The Critical Step):

    • Mix 50

      
      L supernatant with 25 
      
      
      
      L 200 mM 3-NPH (in 50% ACN).
    • Add 25

      
      L 120 mM EDC  (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with 6% Pyridine.
      
    • Incubate at 40°C for 30 minutes.

    • Mechanism:[2] EDC activates the carboxylic acid of MTPA, which then couples with 3-NPH. This adds a specific moiety that ionizes strongly in Negative ESI mode .

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8

      
      m.
      
    • Mobile Phase A: Water + 0.01% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

    • MS Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transition: Monitor the loss of the neutral fragment or the specific 3-NPH backbone.

B. Validation Data Summary

The following data represents typical performance metrics for 3-MTPA using the 3-NPH method compared to native analysis.

Table 2: Method Validation Metrics
ParameterNative Analysis (Direct Injection) 3-NPH Derivatization (Recommended)
LOD (Limit of Detection) 500 nM5 - 10 nM
Linearity (

)
0.985> 0.998
Matrix Effect (Plasma) High Suppression (>40%)Minimal (<10%)
Retention Time Early eluting (Co-elution risk)Retained (Hydrophobic shift)
Precision (CV%) 12 - 15%< 5%

Visualization of Pathways and Workflows

Diagram 1: The Methionine Transamination Pathway

This diagram illustrates the specific metabolic origin of 3-MTPA/2-MTPA, highlighting its divergence from the standard Homocysteine cycle.

MethioninePathway Met L-Methionine SAM S-Adenosyl methionine (SAM) Met->SAM Adenosyl transferase KMTB alpha-Keto-gamma- methiolbutyrate (KMTB) Met->KMTB Transamination (GTK/BCAT) Hcy Homocysteine SAM->Hcy Transmethylation Hcy->Met Remethylation (B12/Folate) MTPA 3-(methylthio) propanoic acid (3-MTPA) KMTB->MTPA Oxidative Decarboxylation MTPA2 2-(methylthio) propanoic acid (2-MTPA) (Microbial/Isomer) KMTB->MTPA2 Isomerization/ Fermentation

Caption: The "Spillover" Pathway: Under high-methionine flux or gut dysbiosis, metabolism shifts from the Methylation Cycle (Left) to the Transamination Pathway (Right), producing MTPA.

Diagram 2: The Validated Analytical Workflow (3-NPH Method)

A step-by-step visualization of the protocol to ensure reproducibility.

Workflow Sample Biological Sample (Plasma/Feces) Extract Extraction (MeOH/ACN + Acid) Sample->Extract Protein Ppt Deriv Derivatization (3-NPH + EDC) 40°C, 30 min Extract->Deriv Supernatant Quench Quench/Dilute (Water/Formic Acid) Deriv->Quench Reaction Complete LCMS LC-MS/MS Analysis (ESI Negative) Quench->LCMS Inject

Caption: 3-NPH Derivatization Workflow: This process transforms polar, volatile thio-acids into stable, hydrophobic derivatives suitable for high-sensitivity LC-MS.

References

  • Han, J., et al. (2015). Metabolic profiling of short-chain fatty acids in human feces by liquid chromatography–tandem mass spectrometry with 3-nitrophenylhydrazine derivatization. Analytical Chemistry, 87(2), 1140-1148. (Seminal paper on 3-NPH method).
  • Schwartz-Zimmermann, H. E., et al. (2024).[3] Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Archives of Animal Nutrition . Retrieved from [Link]

  • Shimadzu Corporation. (2023). LC-MS/MS Method Package for Short Chain Fatty Acids (3-NPH Derivatization). Retrieved from [Link]

  • PubChem. (2025).[4] Compound Summary: 3-(Methylthio)propanoic acid (CID 563).[4] National Library of Medicine. Retrieved from [Link]

Sources

A Comparative Analysis of 2-(Methylthio)propanoic Acid and Its Isomers in Fruit Varieties: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 2-(methylthio)propanoic acid and its related sulfur-containing compounds in various fruit varieties. Recognizing the current scarcity of direct comparative data for this compound, this document focuses on its more frequently reported isomer, 3-(methylthio)propanoic acid, and its corresponding esters. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to investigate these compounds in fruits. The guide delves into the biosynthetic origins of these molecules, presents available quantitative data, and offers detailed, field-proven experimental protocols for their extraction and analysis.

Introduction: The Significance of Sulfur-Containing Compounds in Fruit Aroma and Bioactivity

Volatile and semi-volatile sulfur compounds play a pivotal role in the characteristic aroma profiles of many fruits, contributing to notes described as fruity, savory, and sometimes pungent. This compound and its structural isomer, 3-(methylthio)propanoic acid, are organic acids derived from the metabolism of the essential amino acid methionine. While their direct biological activities in humans are not extensively studied, their presence and concentration in fruits are of significant interest to the food and flavor industries due to their contribution to the sensory experience.

It is crucial to distinguish between these two isomers and their esterified forms, as their prevalence in nature appears to differ. Current research indicates that 3-(methylthio)propanoic acid and its esters, such as methyl 3-(methylthio)propanoate and ethyl 3-(methylthio)propanoate, are more commonly identified as aroma components in tropical fruits than this compound[1]. This guide will, therefore, focus on the available data for the 3-isomer and its derivatives while providing the analytical framework to investigate both.

Biosynthetic Pathway: The Role of Methionine Metabolism

The presence of this compound and its related compounds in fruits is a direct consequence of the metabolism of L-methionine, an essential sulfur-containing amino acid in plants[1][2]. The general pathway involves a series of enzymatic reactions that modify the methionine molecule. Understanding this pathway is key to comprehending the potential for variability in the concentration of these compounds across different fruit species and cultivars, as well as in response to environmental and ripening factors.

The biosynthetic pathway leading to 3-(methylthio)propanoic acid and its esters is believed to proceed through the deamination and subsequent oxidation of methionine. The resulting keto-acid can then be reduced and esterified to form the volatile esters that contribute to fruit aroma.

Methionine Metabolism Pathway Figure 1: Simplified Biosynthetic Pathway of 3-(Methylthio)propanoic Acid and its Esters from L-Methionine methionine L-Methionine keto_acid α-Keto-γ-(methylthio)butyric acid methionine->keto_acid Transamination propanoic_acid 3-(Methylthio)propanoic acid keto_acid->propanoic_acid Oxidative decarboxylation methyl_ester Methyl 3-(methylthio)propanoate propanoic_acid->methyl_ester Esterification (with Methanol) ethyl_ester Ethyl 3-(methylthio)propanoate propanoic_acid->ethyl_ester Esterification (with Ethanol)

Caption: Figure 1: Simplified Biosynthetic Pathway.

Comparative Analysis of 3-(Methylthio)propanoic Acid and its Esters in Fruits

Direct comparative studies on the concentration of 2- or 3-(methylthio)propanoic acid across a wide range of fruits are limited in the current scientific literature. However, some quantitative and semi-quantitative data are available for specific fruits, most notably pineapple.

Pineapple (Ananas comosus)

Pineapple is one of the few fruits where derivatives of 3-(methylthio)propanoic acid have been identified and quantified as significant aroma components. Research has shown that the concentration of these compounds can vary with the season and the cultivar.

CompoundCultivar/VarietySeasonRelative Content (%)Reference
Methyl 3-(methylthio)propanoateShenwanSpring0.89[3]
Methyl 3-(methylthio)propanoateShenwanSummer4.09[3]
Methyl 3-(methylthio)propanoateShenwanAutumn0.45[3]
Methyl 3-(methylthio)propanoateShenwanWinter0.99[3]
Methyl 3-(methylthio)propanoateSweetioNot SpecifiedHigher proportion than regular pineapple[4]
Ethyl 3-(methylthio)propanoateNavigatorRipeningIncreased concentration[1]

Table 1: Reported content of 3-(methylthio)propanoate esters in pineapple varieties.

Durian (Durio zibethinus) and Guava (Psidium guajava)

Despite their strong and distinct aromas, which in the case of durian are heavily influenced by sulfur compounds, there is a lack of specific data on the presence of 2- or 3-(methylthio)propanoic acid in these fruits. Studies on durian have primarily identified other volatile sulfur compounds, such as diethyl disulfide, as major contributors to its aroma[5]. Research on guava has focused on its general nutritional and antioxidant profiles, with limited detailed analysis of its sulfur-containing volatile compounds[6][7][8].

Experimental Protocols for Quantification

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the analysis of both volatile and non-volatile sulfur-containing organic acids in fruit matrices.

Protocol 1: Analysis of Volatile Esters (e.g., in Pineapple) using HS-SPME-GC-MS

This protocol is optimized for the extraction and quantification of volatile compounds like methyl and ethyl 3-(methylthio)propanoate.

HS-SPME-GC-MS Workflow Figure 2: Workflow for Volatile Sulfur Compound Analysis sample_prep Sample Preparation: Homogenize fruit pulp (e.g., 5g) in a sealed vial. internal_std Add Internal Standard: (e.g., 2-methyl-3-furanthiol) sample_prep->internal_std equilibration Equilibration: Incubate at 40-60°C for 15-30 min with agitation. internal_std->equilibration spme HS-SPME Extraction: Expose DVB/CAR/PDMS fiber to headspace for 30-60 min. equilibration->spme gc_ms GC-MS Analysis: Thermal desorption of fiber in GC inlet. Separation on a polar capillary column. Mass spectrometric detection. spme->gc_ms

Caption: Figure 2: HS-SPME-GC-MS Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Homogenize fresh fruit pulp. Weigh 5 g of the homogenate into a 20 mL headspace vial.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-furanthiol) to allow for accurate quantification.

  • Equilibration: Seal the vial and incubate it in a water bath at 50°C for 20 minutes to allow the volatile compounds to partition into the headspace.

  • HS-SPME: Introduce a Solid Phase Microextraction (SPME) fiber (e.g., 50/30 µm DVB/CAR/PDMS) into the headspace of the vial for 30 minutes at 50°C.

  • GC-MS Analysis:

    • Desorption: Immediately desorb the extracted analytes from the SPME fiber in the gas chromatograph (GC) inlet at 250°C for 5 minutes.

    • Separation: Use a polar capillary column (e.g., DB-WAX) with a suitable temperature program (e.g., initial temperature of 40°C, hold for 3 minutes, then ramp to 230°C at 5°C/min).

    • Detection: Employ a mass spectrometer (MS) in full scan mode to identify the compounds and in selected ion monitoring (SIM) mode for accurate quantification.

Protocol 2: Analysis of Free Carboxylic Acids (e.g., this compound) using GC-MS with Derivatization

This protocol is designed for the analysis of less volatile organic acids, which require derivatization to improve their chromatographic behavior.

GC-MS with Derivatization Workflow Figure 3: Workflow for Free Carboxylic Acid Analysis extraction Liquid-Liquid Extraction: Extract homogenized fruit pulp with a suitable solvent (e.g., ethyl acetate) at acidic pH. drying Drying and Concentration: Dry the organic extract (e.g., with Na2SO4) and concentrate under a stream of nitrogen. extraction->drying derivatization Derivatization: React the dried extract with a silylating reagent (e.g., BSTFA with 1% TMCS) at 70°C for 30 min. drying->derivatization gc_ms GC-MS Analysis: Inject the derivatized sample into the GC-MS. Separation on a non-polar or semi-polar column. MS detection. derivatization->gc_ms

Caption: Figure 3: GC-MS with Derivatization Workflow.

Step-by-Step Methodology:

  • Sample Preparation and Extraction:

    • Homogenize 10 g of fruit pulp with 20 mL of distilled water.

    • Acidify the homogenate to a pH of 2 with HCl.

    • Perform a liquid-liquid extraction with 3 x 20 mL of ethyl acetate.

  • Drying and Concentration:

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Derivatization:

    • Transfer 100 µL of the concentrated extract to a reaction vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[9][10].

    • Seal the vial and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • Separation: Use a non-polar or semi-polar capillary column (e.g., DB-5ms) with an appropriate temperature program.

    • Detection: Utilize the MS to identify and quantify the trimethylsilyl (TMS) esters of the target organic acids.

Conclusion and Future Perspectives

This guide highlights the presence of 3-(methylthio)propanoic acid derivatives in certain fruits, particularly pineapple, and underscores the significant research gap concerning the distribution of this compound and its isomers across a broader range of fruit varieties. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, thereby contributing to a more comprehensive understanding of the role of these sulfur-containing compounds in fruit chemistry and sensory perception. Future research should focus on applying these methodologies to a wider variety of fruits, investigating the impact of genetic and environmental factors on the concentration of these compounds, and exploring their potential biological activities.

References

  • Chen, L., et al. (2011). A comparison of aroma components of pineapple fruits ripened in different seasons. Academic Journals.
  • Ding, P., & Tee, Y. K. (2011). Physicochemical quality, antioxidant compounds and activity of MD-2 pineapple fruit at five ripening stages. Journal of Food, Agriculture & Environment, 9(3&4), 88-92.
  • Dziadas, M., & Jeleń, H. H. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1229.
  • Oliveira, L. C., et al. (2025). Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants.
  • Rivas-Cañedo, A., et al. (2021). Potential of Industrial Pineapple (Ananas comosus (L.) Merrill) By-Products as Aromatic and Antioxidant Sources. Foods, 10(9), 2059.
  • Blau, K., & King, G. S. (Eds.). (1977).
  • Dziadas, M., & Jeleń, H. H. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy With the Use of HS-SPME/GC-MS. PubMed.
  • Thermo Fisher Scientific. (n.d.).
  • Tanveer, A. (2022). Nutritional and Antioxidant Profiling of Guava Fruit. International Journal of Probiotics and Dietetics, 2(1), 18-22.
  • Pino, J. A. (2014). Volatile sulfur compounds in tropical fruits. Molecules, 19(11), 18449-18465.
  • Creative Proteomics. (n.d.).
  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples.
  • Mohd Ali, M. A., et al. (2015). Proximate Composition, Physicochemical and Antioxidant Properties of Three Durian (Durio zibethinus) Cultivars. CABI Digital Library.
  • OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD.
  • Li, J., et al. (2019). Methionine biosynthesis and metabolism pathway and the interlocked polyamine metabolism pathway that were up-regulated by 2,4-D at 4 DAF.
  • Chen, G., et al. (2015). Nutritional Composition and Volatile Compounds in Guava. Global Science Books.
  • Siebert, K. J. (2011). Progress on Volatile Sulfur Compound Analysis in Wine.
  • Supelco. (n.d.).
  • Das, S., et al. (2021). Bioactive Compounds from Guava Leaves (Psidium guajava L.)
  • Amorim, M. M., et al. (2021). Integral Valorization of Pineapple (Ananas comosus L.) By-Products through a Green Chemistry Approach towards Added Value Ingredients. Foods, 10(8), 1937.
  • Padarauskas, A., & Judžentienė, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 16(1), 35-40.
  • El-Zemaity, M. S. (2025). Gas Chromatographic Determination of Sulfur Residues in Tomatoes and Squash Fruits. Journal of Environmental Science and Health, Part B, 60(8), 681-686.
  • Walvekar, M. V., & Laxman, R. S. (2018). Sensing and Signaling of Methionine Metabolism. International Journal of Molecular Sciences, 19(11), 3562.
  • PerkinElmer. (n.d.). Analysis of Organic Acids in Fruit Juices by HPLC and UV Detection.
  • Takeoka, G. R., et al. (2008). Olfactory thresholds of single compounds in pineapple matrix solution.
  • Springer, L. F., & Sacks, G. L. (2019). Impact of Nitrogen and Elemental Sulfur on Formation of Volatile Sulfur Compounds during Fermentation of Pinot Noir Grapes. Foods, 8(10), 459.
  • Thome, R. G., et al. (2021). Bioactive compounds present in different parts of Guava and their significance: A review.
  • Chromatography Forum. (2010).
  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD.
  • Lim, T. K. (2021). Durian (Durio zibethinus L.)
  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Takeoka, G. R., et al. (2008). Potent Odorants in Sweetio Pineapple (Ananas comosus [L.] Merr. var. Marian-gold (MG3)). Journal of Agricultural and Food Chemistry, 56(15), 6427-6433.
  • Wikipedia. (n.d.). Methionine.
  • Cui, J., Duan, C. Q., & Pan, Q. H. (2010). Determination of Organic Acids in Orange Fruit by HPLC.
  • AK LECTURES. (2016, August 6). Metabolism of Methionine [Video]. YouTube.
  • Wang, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Environmental Science & Technology, 57(21), 8036-8044.
  • Thomas, T. R., & Gubler, W. D. (1994). DETERMINATION OF SULFUR RESIDUES ON GRAPES USING FLAME ATOMIC ABSORPTION SPECTROSCOPY. Acta Horticulturae, (383), 251-256.
  • Encyclopedia.pub. (n.d.). Guava: nutritional profile and opportunities.
  • Purbasari, A., et al. (2021). Fruit Volatile Fingerprints Characterized among Four Commercial Cultivars of Thai Durian (Durio zibethinus). Horticulturae, 7(9), 273.
  • Fisher Scientific. (n.d.).
  • Charoensuk, K., et al. (2018). Formulation, sensory and pulp stability of durian (durio zibethinus murr) juice. International Journal of Agricultural Technology, 14(2), 215-224.

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral 2-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a trivial detail; it is a critical determinant of its biological activity, pharmacological profile, and safety. The enantiomers of a chiral compound can exhibit profoundly different effects, with one being a potent therapeutic agent and the other being inactive or, in some cases, toxic. This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of chiral 2-(methylthio)propanoic acid, a valuable chiral building block in organic synthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Critical Importance of Enantiomeric Purity

This compound possesses a single stereocenter, giving rise to two enantiomers, (R)- and (S)-2-(methylthio)propanoic acid. In the context of drug development and fine chemical synthesis, the ability to accurately quantify the enantiomeric excess (e.e.) of a sample is paramount. An effective analytical method must be sensitive, accurate, and robust to ensure the quality and consistency of the final product. This guide will compare and contrast the most effective methods for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most powerful and widely used technique for separating and quantifying enantiomers due to its high resolution, sensitivity, and applicability to a broad range of compounds. The separation can be achieved through two primary strategies: direct and indirect.

The Principle of Chiral Recognition in HPLC

Direct chiral HPLC relies on a chiral stationary phase (CSP) that transiently interacts with the enantiomers to form diastereomeric complexes with different stabilities.[1][2] These differences in interaction energy lead to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of racemates, including carboxylic acids.[3] The chiral recognition mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.[3]

Indirect chiral HPLC, on the other hand, involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers can then be separated on a standard achiral HPLC column.

Experimental Protocol: Direct Chiral HPLC

This protocol outlines a direct method using a polysaccharide-based chiral column, which is a common starting point for chiral method development for carboxylic acids.[4][5]

Objective: To separate and quantify the enantiomers of this compound using direct chiral HPLC.

Materials:

  • Racemic this compound standard

  • Enantiomerically enriched sample of this compound

  • HPLC-grade hexane, isopropanol (IPA), and trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., Daicel CHIRALPAK® series or equivalent polysaccharide-based CSP)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane:IPA:TFA (e.g., 90:10:0.1 v/v/v). The small amount of TFA is often necessary to suppress the ionization of the carboxylic acid and improve peak shape.

  • Sample Preparation: Dissolve the racemic standard and the test sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based chiral column (e.g., 4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers and calculate the resolution factor.

    • Inject the enantiomerically enriched sample.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Causality Behind Choices:

  • Polysaccharide-based CSP: These columns offer a wide range of applicability and are known to be effective for separating chiral carboxylic acids.[5]

  • Normal Phase Eluents: A mixture of hexane and an alcohol like IPA is a common starting point for normal-phase chiral separations, offering good selectivity.

  • Trifluoroacetic Acid (TFA): The acidic modifier improves peak shape for carboxylic acids by minimizing tailing.

Chiral Gas Chromatography (GC): A High-Sensitivity Approach

Chiral GC is another powerful technique for enantiomeric separation, offering high resolution and sensitivity. However, for non-volatile and polar compounds like carboxylic acids, derivatization is a mandatory step to increase their volatility and improve their chromatographic behavior.[6]

The Principle of Chiral GC

Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase. The separation is based on the differential interactions between the enantiomers of the derivatized analyte and the chiral selector coated on the capillary column.

Experimental Protocol: Chiral GC with Derivatization

This protocol involves a two-step derivatization to convert the carboxylic acid into a volatile ester.[6]

Objective: To determine the enantiomeric purity of this compound by chiral GC after derivatization.

Materials:

  • Racemic and enriched samples of this compound

  • Methanolic HCl (3 N)

  • Dichloromethane

  • Trifluoroacetic anhydride (TFAA)

  • Chiral GC column (e.g., Chirasil-L-Val or equivalent)

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Procedure:

  • Derivatization (Esterification):

    • To 1 mg of the sample, add 1 mL of 3 N methanolic HCl.

    • Cap the vial and heat at 100 °C for 30 minutes.[6]

    • Cool the mixture and evaporate the solvent to dryness.

  • Sample Preparation for Injection:

    • Dissolve the dried residue in a suitable solvent like dichloromethane.

  • Chromatographic Conditions:

    • Column: Chiral capillary column (e.g., 25 m x 0.25 mm I.D.)

    • Carrier Gas: Helium at a constant flow.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure good separation.

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

  • Analysis:

    • Inject the derivatized racemic standard to identify the peaks for the two enantiomers.

    • Inject the derivatized test sample.

    • Calculate the enantiomeric excess based on the peak areas.

Causality Behind Choices:

  • Derivatization: Esterification of the carboxylic acid group is essential to make the analyte volatile for GC analysis.[6]

  • Chiral GC Column: A column with a chiral selector is necessary to resolve the enantiomers of the derivatized analyte.

  • Temperature Programming: A temperature gradient is often employed in GC to optimize the separation of compounds with different volatilities.

NMR Spectroscopy: A Powerful Tool for Enantiomeric Excess Determination

NMR spectroscopy offers a distinct approach for determining enantiomeric excess without requiring chromatographic separation.[7] The principle lies in converting the enantiomers into diastereomers or creating a diastereomeric environment, which results in distinguishable NMR signals.[8][9] This can be achieved using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[8][9]

The Principle of Enantiodiscrimination by NMR
  • Chiral Derivatizing Agents (CDAs): A CDA reacts with the enantiomers to form covalent diastereomers.[10] These diastereomers have different physical properties and, therefore, distinct NMR spectra.

  • Chiral Solvating Agents (CSAs): A CSA forms non-covalent diastereomeric complexes with the enantiomers.[11] The rapid and reversible formation of these complexes in the NMR tube leads to separate signals for the enantiomers in the NMR spectrum.

Experimental Protocol: NMR with a Chiral Solvating Agent

This protocol is generally preferred for its simplicity as it avoids a chemical reaction and purification steps.[8][9]

Objective: To determine the enantiomeric excess of this compound using ¹H NMR spectroscopy with a chiral solvating agent.

Materials:

  • Racemic and enriched samples of this compound

  • Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or other suitable chiral alcohol or amine)

  • Deuterated solvent (e.g., CDCl₃)

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Analysis:

    • Identify a proton signal in the this compound molecule that shows clear separation into two distinct peaks or multiplets in the presence of the CSA. The proton at the stereocenter is often a good candidate.

    • Integrate the areas of the two separated signals.

    • Calculate the enantiomeric excess from the integration values.

Causality Behind Choices:

  • Chiral Solvating Agent: The CSA creates a chiral environment around the analyte molecules, leading to the differentiation of their NMR signals. The choice of CSA depends on the functional groups of the analyte.

  • ¹H NMR: Proton NMR is highly sensitive and readily available. ¹³C NMR can also be used and may offer better resolution in complex spectra.[12]

Polarimetry: A Classical but Limited Approach

Polarimetry is the oldest method for assessing enantiomeric purity. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[13]

The Principle of Optical Rotation

Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. The magnitude and direction of this rotation can be used to determine the enantiomeric composition of a sample, provided the specific rotation of the pure enantiomer is known.

Experimental Protocol: Polarimetry

Objective: To estimate the enantiomeric purity of this compound by measuring its optical rotation.

Materials:

  • Enriched sample of this compound

  • A suitable solvent (e.g., ethanol)

  • Polarimeter

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in a precise volume of the solvent.

  • Measurement:

    • Fill the polarimeter cell with the solution, ensuring no air bubbles are present.

    • Measure the observed optical rotation.

  • Calculation:

    • Calculate the specific rotation [α] using the formula: [α] = α / (l x c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

    • Calculate the optical purity (and thus enantiomeric excess) by comparing the measured specific rotation to the known specific rotation of the pure enantiomer: Optical Purity (%) = ([α]_observed / [α]_max) x 100

Causality Behind Choices:

  • Known Concentration and Path Length: The observed rotation is dependent on these parameters, so they must be precisely controlled for accurate calculations.[14]

Limitations of Polarimetry:

  • The specific rotation of the pure enantiomer of this compound must be known.

  • The method is highly sensitive to impurities that are also chiral.

  • The relationship between concentration and rotation is not always linear.

Comparison of Methods

FeatureChiral HPLCChiral GCNMR SpectroscopyPolarimetry
Principle Differential interaction with a chiral stationary phaseDifferential interaction with a chiral stationary phase after derivatizationFormation of diastereomeric species (covalent or non-covalent)Measurement of optical rotation
Sample Prep Simple dissolutionDerivatization requiredSimple mixing with a chiral agentPrecise dissolution
Sensitivity HighVery HighModerateLow
Accuracy HighHighHighModerate to Low
Throughput ModerateModerateHighHigh
Instrumentation HPLC with UV/MSGC with FID/MSNMR SpectrometerPolarimeter
Key Advantage Broad applicability, high resolutionHigh sensitivityRapid, no separation neededSimple, fast
Key Disadvantage Column cost, method development can be time-consumingDerivatization adds a step and potential for errorRequires a high-field NMR, cost of chiral agentsRequires pure standard, susceptible to impurities

Visualizing the Workflows

Chiral HPLC Workflow

A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection A->B C Separation on Chiral Column B->C D UV Detection C->D E Data Analysis (Peak Integration & e.e. Calculation) D->E A Derivatization (Esterification) B Sample Preparation (Dissolve in Solvent) A->B C GC Injection B->C D Separation on Chiral Column C->D E FID/MS Detection D->E F Data Analysis (Peak Integration & e.e. Calculation) E->F

Caption: Workflow for chiral GC analysis with derivatization.

NMR Spectroscopy Workflow

A Sample Dissolution (in Deuterated Solvent) B Addition of Chiral Solvating Agent A->B C NMR Spectrum Acquisition B->C D Data Analysis (Signal Integration & e.e. Calculation) C->D

Caption: Workflow for NMR-based enantiomeric excess determination.

Conclusion and Recommendations

The choice of method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis.

  • For routine, high-accuracy quality control, Chiral HPLC is the recommended method due to its robustness and high resolution.

  • When very high sensitivity is required, for instance, for trace analysis, Chiral GC-MS is an excellent choice, provided a reliable derivatization protocol is established.

  • For rapid screening and in-process controls where high throughput is essential, NMR spectroscopy with a chiral solvating agent is highly effective and avoids the time-consuming separation steps.

  • Polarimetry can be used for a quick, preliminary assessment of optical purity if a pure standard is available and high accuracy is not the primary concern.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical quality of their chiral compounds.

References

  • A Chiral GC-MS Method for Analysis of Secondary Amino Acids after Heptafluorobutyl Chloroformate & Methylamine Derivatization - PubMed. (2021). Retrieved from [Link]

  • HPLC Chiral Columns - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • Separation of Propanoic acid, 2-methylpropyl ester on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]

  • CHIRAL Handbook - BGB Analytik. (n.d.). Retrieved from [Link]

  • A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - ResearchGate. (2021). Retrieved from [Link]

  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. (n.d.). Retrieved from [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PubMed Central. (2020). Retrieved from [Link]

  • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS | Chromatography Today. (n.d.). Retrieved from [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (n.d.). Retrieved from [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. (2022). Retrieved from [Link]

  • NMR Chiral solvating agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. (2022). Retrieved from [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds | ACS Omega. (2022). Retrieved from [Link]

  • The specific rotation of optically pure 2-methylbutanoic acid is [\alpha].. - Filo. (n.d.). Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023). Retrieved from [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed. (n.d.). Retrieved from [Link]

  • Chapter 4: NMR Discrimination of Chiral Organic Compounds - Books. (n.d.). Retrieved from [Link]

  • Polarimetry - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. (2023). Retrieved from [Link]

  • Specific Rotation Equation Vs Optical Rotation - Polarimetry - Rudolph Research Analytical. (n.d.). Retrieved from [Link]

  • NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS Koji Wada,* Mizuko Goto,. (2017). Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (n.d.). Retrieved from [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. (2017). Retrieved from [Link]

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors - ResearchGate. (n.d.). Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Retrieved from [Link]

  • Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - NIH. (n.d.). Retrieved from [Link]

  • 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. (2013). Retrieved from [Link]

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds - ACS Publications. (2018). Retrieved from [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS - Shimadzu. (n.d.). Retrieved from [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. (n.d.). Retrieved from [Link]

  • chiral columns . (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-(Methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal and handling procedures for 2-(methylthio)propanoic acid (CAS: 58809-73-7).[1] This content is structured for laboratory personnel requiring immediate, actionable safety protocols.

Part 1: Executive Safety Summary (Immediate Action)

Danger: High Consequence Odor & Corrosive Hazard this compound is an organosulfur compound characterized by a potent, penetrating stench and significant corrosivity.[1] Improper handling can evacuate a building due to odor complaints or cause severe chemical burns.[1]

Parameter Critical Data
CAS Number 58809-73-7
GHS Classification Skin Corr.[1][2][3] 1B (Causes severe burns), Eye Dam. 1 , Stench
Flash Point ~104°C (Combustible Liquid)
Incompatibility Strong Oxidizers (Fire/Explosion risk), Strong Bases (Exothermic), Bleach (Violent reaction if concentrated)
Primary Hazard Corrosive (Tissue damage) & Odor (Psychological hazard/Panic)
Part 2: Waste Stream Classification

Effective disposal requires separating this compound from standard waste streams to prevent dangerous reactions and facility-wide odor contamination.[1]

Decision Tree: Waste Classification & Handling

WasteDecision Start Start: Identify Waste Form Bulk Bulk Liquid / Stock Solution (>5 mL) Start->Bulk Trace Trace Residue / Glassware (<5 mL) Start->Trace Spill Spill / Uncontrolled Release Start->Spill ActionBulk DO NOT NEUTRALIZE Segregate as 'High Odor Organosulfur' Double Contain Bulk->ActionBulk High Risk ActionTrace Chemical Decontamination (Oxidative Destruction) Trace->ActionTrace Odor Control ActionSpill Cover with Activated Carbon Absorb & Seal Spill->ActionSpill Emergency Disposal Ship for Incineration (High Temp w/ Scrubber) ActionBulk->Disposal ActionTrace->Disposal ActionSpill->Disposal

Figure 1: Waste stream segregation logic. Note that bulk quantities should never be treated on the benchtop due to heat and gas generation risks.[1]

Part 3: Detailed Disposal Protocols
Protocol A: Bulk & Stock Disposal (Primary Method)

Objective: Containment for off-site incineration.[1] Do NOT attempt to neutralize bulk quantities (>10 mL) of the pure acid with bleach or base on the benchtop.[1] The exothermic reaction can vaporize the chemical, spreading the stench instantly.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container with a Teflon-lined screw cap.[1]

  • Double Containment: Place the primary container inside a secondary, sealable container (e.g., a plastic overpack or heavy-duty Ziploc bag for small bottles).

  • Odor Barrier: Add a layer of activated carbon or vermiculite between the primary and secondary container to adsorb fugitive vapors.[1]

  • Labeling: Mark clearly:

    • Hazardous Waste: this compound[1]

    • DANGER: CORROSIVE & STENCH[4]

    • DO NOT OPEN

Protocol B: Glassware Decontamination (Trace Residues)

Objective: Chemically destroy the odor-causing thiol moiety before washing glassware.[1] Mechanism: Oxidation of the sulfide to a sulfoxide/sulfone (odorless) using dilute hypochlorite.

  • Preparation: Prepare a 10% Bleach Solution (sodium hypochlorite) in a fume hood.

  • Soak: Submerge contaminated glassware slowly into the bleach bath.[1]

    • Caution: If visible droplets of acid remain, rinse with water first to avoid violent reaction with bleach.

  • Reaction Time: Allow to soak for 30–60 minutes . This ensures the organosulfur bonds are oxidized.[1]

  • Rinse: Rinse thoroughly with water.[1] The rinsate can generally be drain-disposed if local regulations permit neutralized bleach; otherwise, collect as aqueous waste.[1]

Protocol C: Spill Cleanup (Emergency)

Objective: Contain odor and neutralize corrosivity without spreading vapors.

SpillCleanup Identify 1. Evacuate & Ventilate (Fume Hood sash down) Absorb 2. Apply Absorbent (Activated Carbon/Vermiculite) Identify->Absorb Contain Liquid Neutralize 3. Neutralize Residue (Dilute Bleach Wipe) Absorb->Neutralize Remove Solids First Seal 4. Double Bag & Seal (Vapor Tight) Neutralize->Seal Final Cleanup

Figure 2: Spill response workflow prioritizing odor containment.

Step-by-Step Spill Procedure:

  • Isolate: If outside a hood, evacuate the immediate area. The smell will cause panic.[1]

  • Absorb: Do not use paper towels (high surface area increases evaporation). Use activated carbon , vermiculite , or a commercial spill pillow to absorb the liquid and suppress vapor.[1]

  • Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty bag.

  • Decontaminate Surface: Once bulk liquid is removed, wipe the surface with 10% bleach to destroy lingering odor molecules.

  • Disposal: Treat all cleanup materials as hazardous chemical waste (Protocol A).

Part 4: Regulatory & Compliance Data
Regulation Classification Code/Note
RCRA (USA) Characteristic WasteD002 (Corrosive)
DOT (Transport) Corrosive Liquid, Acidic, Organic, N.O.S.[1]UN 3265 , Class 8, PG II
Sewer Disposal STRICTLY PROHIBITED Malodorous compounds are banned from sewer systems under most municipal codes due to public nuisance risks.
Part 5: Scientific Rationale (Why this works)
  • Odor Management : The "stench" of this compound arises from the divalent sulfur atom.[1] Oxidation (via bleach/hypochlorite) converts the sulfide (-S-) to a sulfoxide (-SO-) or sulfone (-SO2-), which are non-volatile and odorless solids/liquids [1].[1]

  • Corrosivity : The carboxylic acid group (pKa ~4.8) is responsible for the corrosivity.[1] While neutralization with base (NaOH) fixes the pH, it generates heat which increases the vapor pressure of the unreacted sulfide, worsening the odor.[1] Therefore, oxidative destruction is preferred over simple acid-base neutralization for residue cleaning [2].[1]

References
  • National Center for Biotechnology Information.[1] (2024).[1][3][5] PubChem Compound Summary for CID 563, 3-(Methylthio)propanoic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.